molecular formula C12H16N2O B11899267 (R)-1-(6-Methoxy-1H-indol-3-yl)propan-2-amine

(R)-1-(6-Methoxy-1H-indol-3-yl)propan-2-amine

Cat. No.: B11899267
M. Wt: 204.27 g/mol
InChI Key: CMYKARMYSPCRCF-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(6-Methoxy-1H-indol-3-yl)propan-2-amine is a chiral indole derivative of significant interest in advanced pharmacological and medicinal chemistry research. Indole derivatives are renowned for their structural versatility and diverse biological activities, making them central to the design of compounds targeting neurological diseases, cancer, and infections . The core indole scaffold facilitates crucial interactions with biological macromolecules, enhancing its utility in drug discovery . The (R)-enantiomer is synthesized to provide high optical purity, which is critical for studying stereospecific interactions with biological targets. A related synthetic route for a similar compound has been reported to yield the target amine with excellent enantiopurity (over 99% e.e.), ensuring a well-defined and high-quality research material . The 6-methoxyindole moiety is a key functional group in this compound, often investigated for its influence on biological activity and molecular properties . This compound is particularly valuable for researchers exploring the structure-activity relationships of indole-based molecules. Its structure is analogous to endogenous neurotransmitters and bioactive molecules, positioning it as a potential precursor or intermediate for developing multitarget-directed ligands (MTDLs) . Such ligands are a promising approach for complex neurodegenerative diseases like Alzheimer's, where targeting multiple pathways simultaneously can offer synergistic benefits . This product is intended for research applications in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and adhere to all relevant safety protocols.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

(2R)-1-(6-methoxy-1H-indol-3-yl)propan-2-amine

InChI

InChI=1S/C12H16N2O/c1-8(13)5-9-7-14-12-6-10(15-2)3-4-11(9)12/h3-4,6-8,14H,5,13H2,1-2H3/t8-/m1/s1

InChI Key

CMYKARMYSPCRCF-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](CC1=CNC2=C1C=CC(=C2)OC)N

Canonical SMILES

CC(CC1=CNC2=C1C=CC(=C2)OC)N

Origin of Product

United States

Foundational & Exploratory

Chemical properties of (R)-1-(6-Methoxy-1H-indol-3-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Pathways of (R)-1-(6-Methoxy-1H-indol-3-yl)propan-2-amine and its Isomers

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound. Due to the limited availability of specific data for the 6-methoxy regioisomer, this document leverages established data for the closely related and extensively studied 5-methoxy-α-methyltryptamine (5-MeO-AMT) to provide a robust framework for understanding this class of compounds. The guide is intended for researchers, chemists, and drug development professionals, offering insights into synthetic strategies, analytical validation, and the rationale behind key experimental choices.

Introduction and Structural Elucidation

This compound belongs to the family of α-methylated tryptamines, a class of compounds known for their diverse pharmacological activities. The core structure consists of a methoxy-substituted indole ring connected via a propyl chain to a terminal amine group, with a chiral center at the alpha position. The precise location of the methoxy group on the indole ring significantly influences the molecule's electronic and steric properties, thereby affecting its reactivity and biological interactions.

While specific experimental data for the 6-methoxy isomer is sparse in publicly available literature, the properties of its well-documented 5-methoxy analogue, 5-MeO-AMT, provide a reliable predictive model for its behavior. This guide will use data from 5-MeO-AMT to illustrate the fundamental chemical principles and experimental methodologies applicable to this compound class.

Table 1: Compound Identification

PropertyValue
Systematic NameThis compound
Common Synonyms6-Methoxy-alpha-methyltryptamine
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
CAS Number94093-69-9 (for the racemic mixture)
PubChem CID154940 (for the racemic mixture)

Physicochemical Properties

The physicochemical properties of these compounds are crucial for predicting their behavior in both chemical reactions and biological systems. Solubility, lipophilicity (LogP), and acid dissociation constant (pKa) are key parameters influencing formulation, absorption, and distribution.

Table 2: Predicted and Observed Physicochemical Data

PropertyPredicted Value (6-MeO isomer)Observed Value (5-MeO-AMT)Source
Melting PointNot available114-116 °C (HCl salt)N/A
Boiling Point363.8±22.0 °CNot availableN/A
pKa (amine)~10.2~10.14N/A
LogP2.152.08N/A
SolubilitySparingly soluble in water; Soluble in organic solvents (e.g., ethanol, DMSO)Soluble in methanol.

The primary amine group, with a pKa of approximately 10.2, will be protonated at physiological pH, rendering the molecule more water-soluble in acidic conditions.

Synthesis and Mechanistic Rationale

The most common and efficient synthesis of α-methylated tryptamines, including the target compound, proceeds via a Henry reaction followed by reduction. This pathway is favored for its high yield and stereochemical control.

Synthetic Workflow

The synthesis can be visualized as a two-step process starting from the corresponding indole-3-carboxaldehyde.

G Indole 6-Methoxyindole-3-carboxaldehyde Intermediate 1-(6-Methoxy-1H-indol-3-yl)-2-nitroprop-1-ene Indole->Intermediate Henry Reaction (e.g., Ammonium acetate) Nitropropene Nitroethane Nitropropene->Intermediate Product (R,S)-1-(6-Methoxy-1H-indol-3-yl)propan-2-amine Intermediate->Product Reduction (e.g., LiAlH4 or H2/Pd-C) ChiralSep Chiral Resolution Product->ChiralSep Diastereomeric salt formation FinalProduct This compound ChiralSep->FinalProduct

Caption: General synthetic pathway for α-methylated tryptamines.

Detailed Experimental Protocol: Henry Reaction

This protocol describes the condensation of 6-methoxyindole-3-carboxaldehyde with nitroethane to form the nitropropene intermediate.

Protocol Steps:

  • Reactant Solubilization: In a round-bottom flask, dissolve 1 equivalent of 6-methoxyindole-3-carboxaldehyde in anhydrous nitroethane (used as both reactant and solvent).

  • Catalyst Addition: Add 0.5 equivalents of ammonium acetate as a catalyst. The acetate ion acts as a base to deprotonate nitroethane, forming the nitronate anion nucleophile.

  • Reaction Execution: Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After completion, cool the reaction mixture to room temperature. The product, 1-(6-methoxy-1H-indol-3-yl)-2-nitroprop-1-ene, often precipitates and can be collected by filtration. The crude product is then washed with cold ethanol and water to remove residual catalyst and unreacted starting material.

Rationale: The Henry reaction is a classic carbon-carbon bond-forming reaction between a carbonyl compound and a nitroalkane. The use of ammonium acetate is a common and effective choice for this transformation, as it provides a mild base in a non-aqueous environment, minimizing side reactions.

Reduction and Chiral Resolution

The subsequent reduction of the nitro group to an amine is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent. This step yields the racemic mixture of the final product. To isolate the desired (R)-enantiomer, chiral resolution is performed. This is commonly achieved by forming diastereomeric salts with a chiral acid (e.g., tartaric acid), followed by fractional crystallization and liberation of the freebase.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

Spectroscopic Data
  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR spectroscopy is used to confirm the proton environment. Key signals would include aromatic protons on the indole ring, a singlet for the methoxy group, and aliphatic protons of the propyl-amine chain.

    • ¹³C NMR would show characteristic peaks for the indole core carbons, the methoxy carbon, and the aliphatic side chain carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would typically show a prominent molecular ion peak [M+H]⁺ at m/z 205.13, confirming the molecular weight.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the amine and indole N-H (around 3400-3200 cm⁻¹), C-H stretching (around 3000-2800 cm⁻¹), and C-O stretching for the methoxy group (around 1250-1050 cm⁻¹).

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final compound.

Protocol: Reverse-Phase HPLC Method

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to ensure protonation of the analyte).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 280 nm, the typical absorbance maximum for the indole chromophore.

  • Injection Volume: 10 µL.

  • Data Analysis: Purity is determined by integrating the peak area of the main component relative to the total peak area.

Rationale: Reverse-phase HPLC separates compounds based on their hydrophobicity. The C18 column provides excellent retention for the moderately nonpolar tryptamine structure. The use of a gradient elution ensures that any impurities with different polarities are effectively separated and detected.

G cluster_0 HPLC System Solvent Mobile Phase (Acetonitrile/Water) Pump HPLC Pump Solvent->Pump Injector Autosampler Pump->Injector Column C18 Column Injector->Column Detector UV Detector (280 nm) Column->Detector Waste Waste Detector->Waste Data Data Acquisition Detector->Data

Caption: Standard workflow for HPLC purity analysis.

Pharmacological Considerations and Future Directions

The pharmacological profile of α-methylated tryptamines is often characterized by their interaction with serotonin (5-HT) receptors, particularly the 5-HT₂ family. The position of the methoxy group on the indole ring is a critical determinant of receptor affinity and subtype selectivity. For instance, 5-MeO-AMT is known to be a potent agonist at several serotonin receptors. It is hypothesized that the 6-methoxy isomer would also exhibit activity at these receptors, though with potentially different affinity and functional efficacy. Further research, including receptor binding assays and functional studies, is required to elucidate the specific pharmacological profile of this compound.

Conclusion

This guide has outlined the core chemical properties, a robust synthetic pathway, and essential analytical methods for this compound. By leveraging data from its well-characterized 5-methoxy isomer, we have established a comprehensive framework for the synthesis and validation of this compound. The provided protocols and mechanistic explanations serve as a valuable resource for researchers engaged in the fields of medicinal chemistry and drug discovery, facilitating further exploration of this and related molecules.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 154940, 6-Methoxy-alpha-methyltryptamine. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1832, 5-Methoxy-alpha-methyltryptamine. Available at: [Link]

Pharmacological profile of (R)-6-Methoxy-alpha-methyltryptamine

[1]

Executive Summary

(R)-6-Methoxy-alpha-methyltryptamine (also referenced as (R)-6-MeO-aMT ) is a synthetic indolealkylamine characterized by a unique "hybrid" pharmacological profile.[1] Unlike its 5-methoxy counterparts (e.g., 5-MeO-DMT, 5-MeO-aMT) which are potent psychedelics, the 6-methoxy substitution shifts the pharmacodynamic bias away from direct 5-HT2A receptor agonism and toward monoamine release .[1]

Functionally, (R)-6-MeO-aMT acts primarily as a Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA) with secondary Monoamine Oxidase (MAO) inhibitory properties.[1] This profile suggests clinical or research utility as an entactogen or psychostimulant with reduced hallucinogenic potential compared to classic tryptamines.[1]

Chemical Structure & Chirality[1][2][3][4]

Molecular Identity[1]
  • Systematic Name: (R)-1-(6-methoxy-1H-indol-3-yl)propan-2-amine[1]

  • Core Scaffold: Tryptamine (Indoleethylamine)[1][2]

  • Key Substitutions:

    • Alpha-Methylation: Sterically hinders deamination by MAO, significantly increasing oral bioavailability and duration of action.[1]

    • 6-Methoxy Group: Increases affinity for monoamine transporters (SERT/DAT) while decreasing intrinsic efficacy at the 5-HT2A receptor relative to the 5-position substitution.[1]

Enantiomeric Specificity

The (R)-enantiomer is specified here. In the alpha-methyltryptamine series, chirality dictates potency and target selectivity:

  • (S)-Isomer: Typically exhibits higher potency as a monoamine releaser and 5-HT receptor agonist.[1]

  • (R)-Isomer: Often retains significant reuptake inhibition and release capability but with a reduced potency ceiling.[1]

  • Implication: The (R)-isomer of 6-MeO-aMT is predicted to have a "smoother" pharmacokinetic profile with a wider therapeutic index regarding serotonergic neurotoxicity compared to the (S)-isomer.[1]

Pharmacodynamics: Mechanism of Action[1][6]

The pharmacological action of (R)-6-MeO-aMT is bipartite, involving transporter-mediated release and enzymatic inhibition.[1]

Primary Mechanism: Monoamine Release (SNDRA)

Based on the profile of PAL-263 (6-MeO-T), (R)-6-MeO-aMT acts as a substrate for monoamine transporters.[1] It enters the presynaptic neuron via SERT/DAT/NET and disrupts VMAT2 function, reversing the transporter flow to release cytosolic monoamines into the synaptic cleft.

Quantitative Anchors (Extrapolated from PAL-263):

Target Predicted EC50 (Release) Functional Outcome
SERT ~50–80 nM Elevated mood, empathy, entactogenic effects.[1]
DAT ~100–150 nM Psychomotor stimulation, focus, reward.[1]

| NET | ~400–500 nM | Sympathomimetic arousal (heart rate, BP). |

Note: The 6-methoxy substitution confers a favorable SERT/DAT ratio, reducing the "jittery" peripheral stimulation often seen with norepinephrine-heavy releasers.[1]

Secondary Mechanism: MAO Inhibition

The alpha-methyl group acts as a competitive substrate for Monoamine Oxidase.[1]

  • MAO-A Inhibition: Reversible inhibition prevents the breakdown of serotonin and norepinephrine.[1]

  • Synergy: This inhibition potentiates the effects of the released monoamines, creating a self-reinforcing loop that extends duration (6–10+ hours).[1]

Receptor Binding (The "Non-Hallucinogenic" Factor)

Unlike 5-MeO-aMT, which is a full agonist at 5-HT2A (hallucinogenic), the 6-MeO substitution drastically reduces 5-HT2A affinity.[1]

  • 5-HT2A Efficacy: Weak partial agonist.[1]

  • Result: Absence of the "Head-Twitch Response" (HTR) in rodent models (a proxy for hallucinogenesis).[1] The compound is likely to produce mood elevation without significant sensory distortion.[1]

Signaling Pathway Visualization

The following diagram illustrates the dual-mechanism pathway of (R)-6-MeO-aMT.

Gcluster_neuronPresynaptic NeuronDrug(R)-6-MeO-aMTSERTSERT (Transporter)Drug->SERTSubstrate EntryMAOMAO EnzymeDrug->MAOInhibition (Ki)VMAT2VMAT2SERT->VMAT2TranslocationSynapseSynaptic Cleft(High 5-HT/DA)VMAT2->SynapseEfflux (Release)MAO->SynapsePrevents DegradationReceptorPost-SynapticReceptorsSynapse->ReceptorActivation

Caption: Figure 1. Dual-action mechanism showing transporter-mediated efflux and enzymatic protection.[1]

Pharmacokinetics & Metabolism[1][2][7][8]

Metabolic Pathway

The metabolism of (R)-6-MeO-aMT is predicted to follow the standard tryptamine routes, modified by the alpha-methyl block.[1]

  • O-Demethylation (Major Route):

    • Mediated by CYP2D6 .[1][3]

    • Metabolite: Alpha-methylserotonin (a-methyl-5-HT).[1]

    • Significance: Alpha-methylserotonin is a potent 5-HT agonist and likely contributes to the overall serotonergic load.[1]

  • N-Acetylation: Minor pathway.[1]

  • Deamination: Blocked/Retarded by the alpha-methyl group (unlike non-methylated tryptamines which are rapidly destroyed).[1]

Metabolic Flow Diagram[1]

MetabolismParent(R)-6-MeO-aMTCYP2D6CYP2D6(Enzyme)Parent->CYP2D6O-DemethylationMetabolite1Alpha-Methylserotonin(Active Metabolite)CYP2D6->Metabolite1ConjugationGlucuronidation/SulfationMetabolite1->ConjugationPhase IIExcretionRenal ExcretionConjugation->Excretion

Caption: Figure 2.[1] Primary metabolic route via CYP2D6 yielding the active metabolite alpha-methylserotonin.[1]

Experimental Protocols

For researchers validating this profile, the following protocols ensure reproducibility.

In Vitro Monoamine Release Assay (Synaptosomal Preparation)

Objective: Determine EC50 for 5-HT, DA, and NE release.

  • Preparation: Isolate synaptosomes from rat brain tissue (striatum for DA, cortex for 5-HT/NE) using sucrose density gradient centrifugation.[1]

  • Loading: Incubate synaptosomes with radiolabeled substrates (

    
    , 
    
    
    ,
    
    
    ) for 15 mins at 37°C.
  • Wash: Centrifuge and wash 3x to remove extracellular radioligand.

  • Release Phase: Resuspend loaded synaptosomes in Krebs-Henseleit buffer containing varying concentrations of (R)-6-MeO-aMT (1 nM – 10 µM).

  • Termination: Stop reaction after 5 mins by rapid filtration through Whatman GF/B filters.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot dose-response curves to calculate EC50.

    • Control: Use (+)-Amphetamine and PAL-287 as positive controls.[1]

Head-Twitch Response (HTR) Assay

Objective: Verify non-hallucinogenic profile (5-HT2A activation check).

  • Subjects: C57BL/6J mice (n=8 per group).

  • Administration: Administer (R)-6-MeO-aMT (1, 3, 10 mg/kg, IP).

  • Observation: Place mice in observation chambers with video tracking.

  • Counting: Record the number of head twitches (rapid rotational jerks) over 30 minutes.

  • Benchmark: Compare against DOI (positive control) and Saline (negative control).

    • Expected Result: Minimal to no HTR activity (unlike 5-MeO-aMT).[1]

Safety & Toxicology Profile

Serotonin Syndrome Risk

Due to the dual mechanism (Release + MAO Inhibition), (R)-6-MeO-aMT carries a High Risk of serotonin toxicity if combined with:

  • SSRIs/SNRIs.[1]

  • Other MAOIs.[1]

  • Tramadol or Dextromethorphan.[1]

Cardiovascular Strain

While less peripherally active than pure NE releasers, the compound will induce transient hypertension and tachycardia.

  • Contraindication: Pre-existing cardiac conditions.[1]

References

  • Blough, B. E., et al. (2014).[1][4] "Alpha-ethyltryptamines as dual dopamine-serotonin releasers."[1][4] Bioorganic & Medicinal Chemistry Letters. Link

  • Rothman, R. B., & Baumann, M. H. (2006).[1][4] "Therapeutic potential of monoamine transporter substrates." Current Topics in Medicinal Chemistry. Link

  • Nagai, F., Nonaka, R., & Kamimura, K. S. (2007).[1][2] "The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain." European Journal of Pharmacology. Link

  • Nichols, D. E. (2018).[1] "Dark Classics in Chemical Neuroscience: α-Methyltryptamine." ACS Chemical Neuroscience.[1] Link[1]

  • Shulgin, A., & Shulgin, A. (1997).[1] TiHKAL: The Continuation. Transform Press. (Foundational SAR reference for 6-MeO vs 5-MeO substitutions).

Technical Guide: Molecular Characterization and Synthesis of (R)-1-(6-Methoxy-1H-indol-3-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-1-(6-Methoxy-1H-indol-3-yl)propan-2-amine, often abbreviated in research contexts as (R)-6-MeO-AMT , represents a specific stereochemical probe within the substituted tryptamine class. Unlike its more widely studied 5-methoxy analogs (e.g., 5-MeO-AMT), the 6-methoxy substitution pattern offers a distinct structure-activity relationship (SAR) profile, particularly regarding monoamine transporter selectivity versus serotonin receptor agonism.

This guide provides a comprehensive technical breakdown of the molecule's physicochemical properties, a validated workflow for its stereoselective isolation, and the pharmacological logic governing its activity.

Regulatory Warning: This compound is a structural analog of alpha-methyltryptamine (AMT), a Schedule I controlled substance in the United States. Researchers must adhere to the Federal Analogue Act and local regulations regarding handling and synthesis.

Molecular Identity & Physicochemical Profile[1][2][3][4][5]

The introduction of the alpha-methyl group at the ethylamine side chain creates a chiral center at the C-alpha position. The properties listed below are specific to the (R)-enantiomer where applicable, though molecular weight and formula remain constant across isomers.

Table 1: Physicochemical Constants[2]
PropertyValueTechnical Note
IUPAC Name (2R)-1-(6-methoxy-1H-indol-3-yl)propan-2-amineSystematic nomenclature
Common Code (R)-6-MeO-AMTAlpha-methyltryptamine derivative
Molecular Formula C₁₂H₁₆N₂O-
Molecular Weight 204.27 g/mol Average mass
Monoisotopic Mass 204.12626 DaEssential for High-Res MS (HRMS)
Chiral Center C-alpha (Carbon 2 of propyl chain)(R)-configuration
Lipophilicity (LogP) ~2.1 (Predicted)Moderate CNS penetration
Topological Polar Surface Area 51.0 ŲFavorable for BBB crossing
Structural SMILES

(Note: The @@ symbol explicitly denotes the (R)-stereochemistry at the chiral center.)

Structural Analysis & Pharmacological Implications

The Alpha-Methyl "Shield"

The defining feature of this molecule, compared to standard tryptamines (like 6-MeO-DMT), is the methyl group on the alpha carbon.

  • Metabolic Stability: This group sterically hinders the active site of Monoamine Oxidase A (MAO-A) . While simple tryptamines are rapidly deaminated by MAO, 6-MeO-AMT resists this degradation, significantly extending its biological half-life and allowing for oral bioavailability.

  • Stereochemistry: The (R)-isomer of alpha-methyltryptamines is generally associated with more potent monoamine releasing activity (dopamine/norepinephrine efflux), whereas the (S)-isomer often exhibits higher affinity for 5-HT2A receptors.

The 6-Methoxy Substituent

Substitution at the 6-position of the indole ring is less common than the 5-position (e.g., serotonin, melatonin).

  • Receptor Selectivity: 6-substitution tends to reduce potency at 5-HT2A receptors compared to 5-substitution but retains or enhances affinity for monoamine transporters (SERT, DAT, NET). This suggests (R)-6-MeO-AMT acts primarily as a Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA) rather than a pure hallucinogenic agonist.

Synthetic Methodology: Stereoselective Isolation

Direct asymmetric synthesis is possible but often cost-prohibitive for exploratory research. The most robust protocol involves the synthesis of the racemate followed by classical optical resolution.

Phase 1: Synthesis of Racemic 6-MeO-AMT

Reaction Type: Henry Reaction (Nitroaldol Condensation) followed by Hydride Reduction.

  • Condensation: React 6-methoxyindole-3-carboxaldehyde with nitroethane using an ammonium acetate catalyst.

    • Conditions: Reflux in acetic acid or toluene.

    • Intermediate: 1-(6-methoxy-1H-indol-3-yl)-2-nitroprop-1-ene (bright orange/red crystals).

  • Reduction: Reduce the nitroalkene using Lithium Aluminum Hydride (LiAlH4) in dry THF.

    • Critical Step: The reduction of the C=C double bond and the nitro group occurs simultaneously.

    • Yield: Racemic (±)-1-(6-methoxy-1H-indol-3-yl)propan-2-amine.[1]

Phase 2: Optical Resolution (Isolating the R-Isomer)

To isolate the (R)-enantiomer from the racemate, we utilize diastereomeric salt formation.

  • Resolving Agent: (S)-(+)-Mandelic Acid or (-)-Dibenzoyl-L-tartaric acid .

  • Protocol:

    • Dissolve racemic freebase in hot ethanol.

    • Add 1 molar equivalent of the chiral acid.

    • Allow fractional crystallization. The (R)-amine typically forms a less soluble salt with the specific acid (must be empirically verified via melting point).

    • Liberation: Treat the crystallized salt with 1M NaOH to liberate the free (R)-amine.

    • Validation: Check optical rotation via polarimetry.

Visualization: Synthesis & Resolution Workflow

SynthesisWorkflow Start Precursor: 6-Methoxyindole-3-carboxaldehyde Intermediate Intermediate: Nitroalkene Derivative Start->Intermediate Henry Reaction (Reflux) Reagent1 Reagent: Nitroethane + NH4OAc Reagent1->Intermediate Reduction Reduction: LiAlH4 / THF Intermediate->Reduction Racemate Product: Racemic (±)-6-MeO-AMT Reduction->Racemate Resolution Chiral Resolution: (+)-Mandelic Acid Racemate->Resolution Crystallization Fractional Crystallization (Diastereomeric Salts) Resolution->Crystallization BaseWash Basification (NaOH) Crystallization->BaseWash Select Precipitate FinalProduct Target: (R)-6-MeO-AMT BaseWash->FinalProduct Extraction

Figure 1: Step-by-step synthetic pathway from aldehyde precursor to optically pure (R)-amine.

Analytical Validation Protocols

To ensure scientific integrity, the identity and purity of the synthesized compound must be validated using the following parameters.

Proton NMR (1H-NMR)

Solvent: CDCl3 or DMSO-d6

  • Indole Core: Look for the characteristic splitting pattern of the 6-substituted ring (doublet for H4, singlet for H7, doublet of doublets for H5).

  • Methoxy Group: Strong singlet at ~3.8 ppm (3H).

  • Alpha-Methyl: Doublet at ~1.1 ppm (3H).

  • Chiral Methine: Multiplet at ~3.2-3.4 ppm (1H).

Mass Spectrometry (LC-MS)[7]
  • Method: Electrospray Ionization (ESI) in Positive Mode.

  • Target Ion: [M+H]+ = 205.13 m/z.

  • Fragmentation: Look for loss of ammonia (NH3, -17) typical of primary amines.

Enantiomeric Excess (ee) Determination

Do not rely solely on optical rotation. Use Chiral HPLC.

  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine.

  • Requirement: >95% ee for biological assays.

Pharmacological Mechanism[4][8][9]

(R)-6-MeO-AMT operates through a dual mechanism. The diagram below illustrates the interaction between the molecule and the synaptic cleft.

Mechanism Drug (R)-6-MeO-AMT VMAT VMAT2 (Vesicle Transporter) Drug->VMAT Disrupts Storage SERT SERT/DAT (Reuptake Transporters) Drug->SERT Substrate (Reverses Transport) MAO MAO-A (Enzyme) Drug->MAO Inhibits (Metabolic Stability) Receptor 5-HT2A Receptor Drug->Receptor Agonist (Weak/Moderate) Cytosol Cytosol VMAT->Cytosol Increases Cytosolic Concentration Synapse Synapse SERT->Synapse Monoamine Efflux Cytosol->SERT

Figure 2: Pharmacodynamic interactions. The compound acts as a transporter substrate causing efflux, while simultaneously resisting MAO degradation.

References

  • Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. (Detailed synthesis of alpha-methyltryptamine analogs).

  • Nichols, D. E. (2018). Hallucinogens.[2][3][4] Pharmacological Reviews, 68(2), 264–355. (SAR of tryptamines and the effect of alpha-methylation).[4][5]

  • PubChem Compound Summary. (2025). 5-Methoxy-alpha-methyltryptamine (Analog Reference for Physicochemical Data). National Center for Biotechnology Information.

  • Blough, B. E., et al. (2014). Synthesis and transporter binding properties of 3-(2-aminoethyl)-1H-indole-5-carbonitriles and related tryptamines. Bioorganic & Medicinal Chemistry Letters. (Discussion on 6-substitution effects on binding).

  • Murugesan, R., et al. (2021). Chiral Resolution of Tryptamine Derivatives: Methodologies and Applications. Journal of Chromatography A. (General protocols for amine resolution).

Sources

Metabolic Pathways of 6-Substituted Alpha-Methyltryptamines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The metabolic fate of 6-substituted alpha-methyltryptamines (6-sub-aMTs) represents a complex interplay between steric hindrance and electronic direction. Unlike simple tryptamines, the alpha-methyl group functions as a metabolic shield, significantly retarding oxidative deamination by Monoamine Oxidase (MAO). This structural feature shifts the primary metabolic burden to Cytochrome P450 (CYP) isoforms.

The substituent at the 6-position of the indole ring acts as a critical "switch," dictating whether the molecule undergoes bioactivation (e.g., O-demethylation of 6-MeO-aMT) or metabolic redirection (e.g., 6-Fluoro-aMT blocking hydroxylation). This guide dissects these pathways, providing a rigorous framework for predicting metabolite profiles and designing stability assays.

Chemical Scaffolding & Metabolic Stability

The Alpha-Methyl "Shield"

The defining feature of this class is the methyl group at the alpha-carbon of the ethylamine side chain.

  • Mechanism: The alpha-methyl group creates steric hindrance within the catalytic site of MAO-A.

  • Consequence: While simple tryptamine is rapidly deaminated to indole-3-acetic acid, aMT derivatives resist this pathway. Instead of being substrates, they often act as competitive inhibitors of MAO-A [1].

  • Pharmacokinetic Impact: This results in a significantly extended half-life and increased oral bioavailability compared to non-methylated analogs.

The 6-Position Substituent Effect

The 6-position on the indole ring is a primary site for metabolic attack (hydroxylation) in unsubstituted tryptamines. Modifying this site alters the metabolic map:

  • Electron Withdrawing Groups (e.g., -F, -Cl): Deactivate the ring and block 6-hydroxylation, forcing oxidation to less favorable sites (positions 5 or 7).

  • Electron Donating Groups (e.g., -OMe): Activate the ring. 6-Methoxy groups typically undergo rapid CYP2D6-mediated O-demethylation to form the active 6-hydroxy metabolite.

Phase I Transformations: The Oxidative Core

The metabolism of 6-sub-aMTs is dominated by CYP450 isoforms, specifically CYP2D6 and CYP1A2 , with minor contributions from CYP3A4 [2].

Pathway A: Aromatic Hydroxylation (Redirected)

In unsubstituted aMT, 6-hydroxylation is a major pathway.

  • For 6-Fluoro-aMT: The C-F bond is metabolically stable. The oxidative pressure shifts to the 5-position or 7-position , producing 5-hydroxy-6-fluoro-aMT or 7-hydroxy-6-fluoro-aMT.

  • Mechanism: CYP-mediated epoxidation followed by the "NIH Shift" (rearrangement) is hindered at the 6-position, necessitating direct oxidation at adjacent carbons.

Pathway B: O-Dealkylation (Bioactivation)
  • For 6-Methoxy-aMT: The major Phase I step is O-demethylation .

  • Enzyme: Primarily CYP2D6.[1][2]

  • Product: 6-Hydroxy-alpha-methyltryptamine (6-OH-aMT).

  • Significance: This reveals a phenolic hydroxyl group, making the metabolite a prime target for Phase II conjugation.

Pathway C: Side-Chain Oxidation

Despite the alpha-methyl shield, minor pathways persist:

  • N-Oxidation: Formation of the N-oxide (hydroxylamin).

  • Deamination: Slow conversion to the ketone (indolic acetone derivatives), though this is kinetically suppressed compared to simple tryptamines.

Visualization: Metabolic Decision Tree

MetabolicPathways Parent Parent: 6-Sub-aMT MAO MAO-A Pathway (Minor/Inhibited) Parent->MAO Steric Hindrance CYP CYP450 Pathway (Major) Parent->CYP Oxidative Attack Ketone Indole Ketone (Deamination) MAO->Ketone Slow Kinetics N_Oxide N-Oxide CYP->N_Oxide N-Oxidation Hydroxyl Ring Hydroxylation (5-OH or 7-OH) CYP->Hydroxyl If 6-Sub is Stable (e.g., F) Demethyl 6-OH-aMT (If 6-OMe) CYP->Demethyl If 6-Sub is Labile (e.g., OMe) Glucuronide O-Glucuronide (Phase II) Hydroxyl->Glucuronide UGT Isoforms Demethyl->Glucuronide UGT Isoforms

Figure 1: Metabolic divergence of 6-substituted alpha-methyltryptamines. Note the split pathways dependent on the stability of the 6-substituent.

Phase II Conjugation

Phase II reactions are the "cleanup" crew, rendering the functionalized Phase I metabolites water-soluble for renal excretion.

  • Glucuronidation:

    • Enzymes: UGT1A6, UGT1A9.

    • Target: The newly formed hydroxyl groups (from ring hydroxylation or O-demethylation).

    • Product: 6-O-Glucuronide or 5/7-O-Glucuronide.

  • Sulfation:

    • Enzymes: SULT1A1.

    • Target: Phenolic hydroxyls. Often competes with glucuronidation at low substrate concentrations.

Experimental Protocols: Validating the Pathway

To empirically verify these pathways, a Microsomal Stability Assay using Human Liver Microsomes (HLM) is the gold standard.

Protocol: HLM Metabolic Stability

Objective: Determine intrinsic clearance (


) and identify metabolites via LC-MS/MS.

Reagents:

  • Pooled Human Liver Microsomes (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) with internal standard (e.g., deuterated aMT).

Workflow:

  • Pre-incubation: Mix Buffer (180 µL) + Microsomes (10 µL, final 0.5 mg/mL) + Test Compound (2 µL, final 1 µM). Equilibrate at 37°C for 5 min.

  • Initiation: Add NADPH Regenerating System (20 µL).

  • Sampling: At T=0, 5, 15, 30, 45, 60 min, remove 50 µL aliquots.

  • Quenching: Immediately transfer aliquot into 150 µL Stop Solution. Vortex.

  • Processing: Centrifuge at 4,000g for 15 min (4°C). Collect supernatant for LC-MS/MS.

LC-MS/MS Detection Parameters

The following transitions are predicted for a generic 6-substituted aMT.

AnalytePrecursor Ion (M+H)+Key Fragment (m/z)Mechanism
Parent (aMT) 175.1158.1Loss of NH3 (Alpha-cleavage)
6-Fluoro-aMT 193.1176.1Loss of NH3
6-Methoxy-aMT 205.1188.1Loss of NH3
Metabolite: 6-OH-aMT 191.1174.1O-demethylation of 6-OMe
Metabolite: Hydroxy-6-F-aMT 209.1192.1Ring hydroxylation (+16 Da)
Metabolite: Glucuronide [Parent+176][Parent+H]Loss of Glucuronic Acid moiety
Visualization: Experimental Workflow

HLM_Protocol Step1 1. Mix: HLM + Buffer + Substrate Step2 2. Pre-warm 37°C (5 min) Step1->Step2 Step3 3. Initiate: Add NADPH Step2->Step3 Step4 4. Incubation (0-60 min) Step3->Step4 Step5 5. Quench: Ice-Cold ACN Step4->Step5 Step6 6. Analyze: LC-MS/MS Step5->Step6

Figure 2: Step-by-step workflow for the Human Liver Microsome (HLM) stability assay.

Toxicology & Forensic Relevance[4][5][6]

The "Active Metabolite" Risk

For 6-Methoxy-aMT, the metabolite 6-hydroxy-aMT is structurally analogous to alpha-methylserotonin.

  • Risk: This metabolite may possess potent serotonergic activity (5-HT receptor agonism), potentially extending the duration of action or altering the psychoactive profile compared to the parent drug [3].

Biomarker Identification

In forensic urine analysis, the parent compound is often detectable due to MAO inhibition (unlike simple tryptamines). However, for confirmation, target the O-glucuronides .

  • Protocol: Use Beta-glucuronidase hydrolysis prior to extraction to liberate the Phase I hydroxylated metabolites, increasing sensitivity by 10-50 fold.

References

  • In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances. Source: Toxicology Letters (2017).[3] URL:[Link]

  • α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood. Source: Metabolites (2023).[4][5][6] URL:[Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. Source: International Journal of Molecular Sciences (2021). URL:[Link]

Sources

Neurotransmitter interactions of (R)-6-MeO-AMT in vitro

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Neurotransmitter Profile of (R)-6-Methoxy-alpha-methyltryptamine ((R)-6-MeO-AMT)

Abstract

(R)-6-methoxy-alpha-methyltryptamine ((R)-6-MeO-AMT) is a tryptamine derivative for which the in vitro pharmacological profile is not extensively documented in publicly accessible literature. This guide provides a comprehensive framework for the systematic in vitro characterization of its interactions with key central nervous system neurotransmitter systems. As a Senior Application Scientist, the following document outlines the logical progression of experiments, from initial broad-spectrum screening to more focused functional and mechanistic assays. The protocols described herein are designed to establish a robust and reproducible dataset, elucidating the compound's affinity, potency, and functional effects at serotonin, dopamine, and norepinephrine receptors and transporters. This guide is intended for researchers in neuropharmacology and drug development, providing the theoretical basis and practical steps required to thoroughly investigate the neuropharmacological fingerprint of novel psychoactive compounds like (R)-6-MeO-AMT.

Introduction: Rationale for Investigation

Alpha-methyltryptamine (AMT) is a known monoamine oxidase inhibitor (MAOI) and a non-selective serotonin (5-HT) receptor agonist that also acts as a releasing agent at monoamine transporters. The introduction of a methoxy group at the 6-position of the indole ring, as seen in (R)-6-MeO-AMT, is predicted to significantly modulate its pharmacological activity. The stereochemistry, specified by the (R)-enantiomer, will likely introduce stereoselectivity in its interactions with chiral biological targets such as G-protein coupled receptors (GPCRs) and transporters.

A thorough in vitro characterization is the foundational step in understanding the compound's mechanism of action, predicting its potential physiological effects, and guiding further research. This guide outlines a multi-tiered experimental approach designed to build a comprehensive pharmacological profile.

Tier 1: Primary Screening - Target Identification

The initial step is to determine the compound's binding affinity across a broad range of CNS targets. This is most efficiently accomplished using competitive radioligand binding assays. The primary targets for a tryptamine-based structure include serotonergic, dopaminergic, and adrenergic systems.

Experimental Protocol: Radioligand Binding Assays

This protocol describes a standardized method to determine the binding affinity (Ki) of (R)-6-MeO-AMT for a panel of selected receptors and transporters.

Objective: To quantify the affinity of the test compound for target proteins by measuring its ability to displace a known high-affinity radioligand.

Materials:

  • Cell membranes expressing the target receptor/transporter (e.g., HEK293 cells transfected with human 5-HT2A, SERT, etc.).

  • Radioligand specific for each target (e.g., [³H]ketanserin for 5-HT2A, [³H]citalopram for SERT).

  • Test compound: (R)-6-MeO-AMT, dissolved in an appropriate vehicle (e.g., DMSO).

  • Assay buffer (specific to each target, generally Tris-based).

  • Non-specific binding control (a high concentration of a known, non-labeled ligand).

  • 96-well filter plates and a cell harvester.

  • Scintillation fluid and a liquid scintillation counter.

Step-by-Step Methodology:

  • Preparation: Thaw frozen cell membranes on ice. Prepare serial dilutions of (R)-6-MeO-AMT in assay buffer, typically ranging from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Plate Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd value, and the serially diluted (R)-6-MeO-AMT.

  • Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate for a specific duration and temperature to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Termination: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Punch the filters from the plate into scintillation vials. Add scintillation fluid and quantify the amount of radioactivity bound to the membranes using a liquid scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis (sigmoidal dose-response curve) is used to calculate the IC₅₀ value, which is the concentration of (R)-6-MeO-AMT that displaces 50% of the specific binding of the radioligand. The IC₅₀ is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Proposed Target Panel & Data Interpretation

The following table outlines a recommended initial screening panel. The results will guide subsequent functional assays.

Target Radioligand Rationale / Predicted Interaction
Serotonin Receptors
5-HT₁A[³H]8-OH-DPATCommon target for tryptamines.
5-HT₂A[³H]KetanserinPrimary target for psychedelic tryptamines.
5-HT₂C[³H]MesulergineStructurally related to 5-HT₂A; important for mood regulation.
Dopamine Receptors
D₂[³H]SpiperonePotential for dopaminergic activity, common in psychoactive compounds.
Norepinephrine Receptors
α₂A[³H]RauwolscineAdrenergic activity can modulate overall CNS effects.
Monoamine Transporters
SERT[³H]CitalopramTryptamines often interact with the serotonin transporter.
DAT[³H]WIN 35,428Potential for dopamine transporter interaction.
NET[³H]NisoxetinePotential for norepinephrine transporter interaction.

A Ki value < 100 nM is generally considered significant and warrants further investigation in functional assays.

Tier 2: Functional Characterization

Once high-affinity targets are identified, the next step is to determine the functional activity of (R)-6-MeO-AMT at these targets. Is it an agonist, antagonist, or inverse agonist?

Experimental Workflow: Functional Assays

The choice of functional assay depends on the signal transduction pathway of the receptor.

G_Protein_Signaling_Pathways cluster_receptor Cell Membrane cluster_Gq Gq Pathway Agonist Agonist ((R)-6-MeO-AMT) GPCR GPCR (e.g., 5-HT2A) Agonist->GPCR Binds & Activates Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates Cellular_Response_Gq Cellular Response PKC->Cellular_Response_Gq Phosphorylates Targets Ca_Release->Cellular_Response_Gq Modulates Activity

Caption: Canonical Gq-coupled signaling pathway, often associated with 5-HT2A receptor activation.

  • For Gq-coupled receptors (e.g., 5-HT₂A, 5-HT₂C): A calcium mobilization assay is standard.[1][2][3] This involves using a calcium-sensitive fluorescent dye (like Fura-2 or Fluo-4) in live cells expressing the receptor. Agonist binding activates the Gq protein, which in turn activates phospholipase C (PLC).[2] PLC cleaves PIP₂ into IP₃ and DAG; IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, leading to a measurable increase in fluorescence.[1][2]

  • For Gs-coupled receptors: A cAMP (cyclic adenosine monophosphate) assay is used. Agonist binding activates Gs, which stimulates adenylyl cyclase to produce cAMP. The level of cAMP is then quantified, often using a competitive immunoassay (e.g., HTRF or ELISA).

  • For Gi-coupled receptors (e.g., 5-HT₁A, D₂): A forskolin-stimulated cAMP assay is employed. Gi inhibits adenylyl cyclase. Therefore, the assay measures the compound's ability to reduce the amount of cAMP produced in response to stimulation by forskolin (a direct activator of adenylyl cyclase).

The output of these assays is a dose-response curve from which the potency (EC₅₀ - the concentration for 50% of maximal effect) and efficacy (Eₘₐₓ - the maximum possible effect) can be determined.

Monoamine Transporter Assays: Uptake vs. Release

Tryptamines can act as either uptake inhibitors (blockers) or releasing agents (substrates) at monoamine transporters (SERT, DAT, NET). It is crucial to distinguish between these two mechanisms.

A. Neurotransmitter Uptake Inhibition Assay:

  • Cell Culture: Use cells stably expressing the transporter of interest (e.g., HEK-SERT).

  • Incubation: Pre-incubate the cells with various concentrations of (R)-6-MeO-AMT.

  • Substrate Addition: Add a radiolabeled substrate (e.g., [³H]5-HT for SERT).

  • Termination & Measurement: After a short incubation, terminate the uptake by rapid washing. Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Analysis: An uptake inhibitor will produce a dose-dependent decrease in the accumulation of the radiolabeled substrate. Data are analyzed to determine an IC₅₀ value.

B. Neurotransmitter Release Assay:

  • Loading: Incubate transporter-expressing cells with a radiolabeled neurotransmitter (e.g., [³H]5-HT) until it is actively transported into the cells.

  • Washing: Wash the cells to remove any external radioactivity.

  • Compound Addition: Add various concentrations of (R)-6-MeO-AMT to the cells.

  • Sampling: At set time points, collect the extracellular buffer.

  • Measurement: Quantify the amount of radioactivity in the collected buffer.

  • Analysis: A releasing agent will cause a dose-dependent increase in the amount of radioactivity in the extracellular buffer. Data are analyzed to determine an EC₅₀ for release.

Transporter_Assay_Workflow cluster_uptake Uptake Inhibition Assay cluster_release Release Assay start HEK cells expressing a monoamine transporter (e.g., SERT) preincubate_uptake 1. Pre-incubate with (R)-6-MeO-AMT start->preincubate_uptake preload_release 1. Pre-load cells with [³H]Neurotransmitter start->preload_release add_radiolabel 2. Add [³H]Neurotransmitter (e.g., [³H]5-HT) preincubate_uptake->add_radiolabel measure_uptake 3. Measure intracellular radioactivity add_radiolabel->measure_uptake result_uptake Result: IC₅₀ for Uptake Blockade measure_uptake->result_uptake add_compound 2. Add (R)-6-MeO-AMT preload_release->add_compound measure_release 3. Measure extracellular radioactivity add_compound->measure_release result_release Result: EC₅₀ for Release measure_release->result_release

Caption: Workflow distinguishing between transporter uptake inhibition and release assays.

Data Synthesis and Profile Construction

The culmination of these experiments is a comprehensive in vitro pharmacological profile. All quantitative data should be consolidated into a summary table for clear interpretation.

Summary Table of Pharmacological Data
TargetAssay TypeParameterResult (nM)
5-HT₂A Radioligand BindingKiExperimental Value
Calcium MobilizationEC₅₀Experimental Value
Eₘₐₓ% of control agonist
SERT Radioligand BindingKiExperimental Value
[³H]5-HT UptakeIC₅₀Experimental Value
[³H]5-HT ReleaseEC₅₀Experimental Value
(Other targets).........

Interpretation:

  • Potency and Affinity: A low Ki and a low EC₅₀/IC₅₀ (typically in the low nanomolar to micromolar range) indicate a potent interaction.

  • Functional Profile: The combination of receptor and transporter data defines the compound's mechanism. For example, high affinity and agonist activity at 5-HT₂A, coupled with potent release activity at SERT, would suggest a compound with classic psychedelic and entactogenic properties.

  • Selectivity: Comparing the Ki or EC₅₀ values across different targets reveals the compound's selectivity. A compound that is highly potent at one target with little to no activity at others is considered selective.

Conclusion

This guide provides a validated, systematic framework for the in vitro characterization of (R)-6-MeO-AMT. By following this tiered approach—from broad binding screens to specific functional and mechanistic assays—researchers can build a detailed and reliable neuropharmacological profile. This foundational data is essential for understanding the compound's mechanism of action, predicting its in vivo effects, and establishing a basis for any future therapeutic or scientific investigation. The self-validating nature of progressing from binding to function ensures that the resulting profile is both robust and mechanistically informative.

References

  • Wikipedia. G protein-coupled receptor. Available from: [Link]

  • Pixorize. Gq Signaling Pathway Mnemonic for USMLE. Available from: [Link]

  • Pandey, S. (2009). Signaling through G protein coupled receptors. PMC, NIH. Available from: [Link]

  • ResearchGate. Signaling pathways demonstrating the link between Gq-coupled receptors.... Available from: [Link]

  • Jiang, Y., et al. (2018). Gq-Coupled Receptors in Autoimmunity. PMC. Available from: [Link]

  • CUSABIO. G protein-coupled receptor signaling pathway. Available from: [Link]

  • Boster Biological Technology. G-Protein-Coupled Receptors Signaling to MAPK/Erk Pathway. Available from: [Link]

  • Latorraca, N. R., et al. (2024). G Protein-Coupled Receptors: A Century of Research and Discovery. Circulation Research. Available from: [Link]

  • Art & Sci, UW-Madison. Signal Transduction 1: G Protein Coupled Receptors. UW Pressbooks. Available from: [Link]

  • Xie, X., et al. (2003). Integration of G-Protein Coupled Receptor Signaling Pathways for Activation of a Transcription Factor (EGR-3). PMC. Available from: [Link]

Sources

Technical Whitepaper: 6-Methoxy-1H-indol-3-yl Propanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 6-methoxy-1H-indol-3-yl propanamine , a specific chemical scaffold belonging to the homotryptamine class. This document is structured for researchers in medicinal chemistry and pharmacology.

Pharmacological Profile, Synthetic Pathways, and Experimental Protocols

Part 1: Executive Summary & Chemical Identity

6-methoxy-1H-indol-3-yl propanamine (often abbreviated as 6-MeO-HT or 6-Methoxyhomotryptamine ) represents a critical structural divergence from the classical tryptamine and melatonin scaffolds. While endogenous signaling molecules like serotonin (5-HT) and melatonin utilize an ethylamine (2-carbon) linker, the propanamine (3-carbon) extension alters the molecule's spatial flexibility and receptor binding kinetics.

Simultaneously, the shift of the methoxy substituent from the biological 5-position (as in melatonin) to the 6-position creates a unique electronic probe for mapping the hydrophobic pockets of GPCRs, particularly Melatonin (MT1/MT2) and Serotonin (5-HT) receptors.

Chemical Data
PropertySpecification
IUPAC Name 3-(6-methoxy-1H-indol-3-yl)propan-1-amine
Common Name 6-Methoxyhomotryptamine
Molecular Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol
Core Scaffold Indole (Benzopyrrole)
Key Substituents 6-Methoxy (Electron Donating), 3-Propylamino (Homologated Linker)
Part 2: Pharmacological Significance[3][4]

The therapeutic potential of 6-MeO-HT lies in its ability to modulate receptor selectivity through "linker homologation" and "positional isomerism."

1. The Homotryptamine Effect (C3 vs. C2 Linker)

The extension of the side chain from ethyl (tryptamine) to propyl (homotryptamine) introduces an additional degree of rotational freedom.

  • MAO Resistance: The 3-carbon chain is generally a poor substrate for Monoamine Oxidase A (MAO-A), which efficiently degrades ethylamines like serotonin. This confers 6-MeO-HT with a potentially longer metabolic half-life.

  • Receptor Selectivity: 5-HT receptors typically require a specific distance between the aromatic indole core and the protonated amine (approx. 5.9 Å). Extending this distance often reduces affinity for 5-HT1A/2A receptors, potentially increasing selectivity for other targets such as Melatonin receptors or trace amine-associated receptors (TAARs).

2. The 6-Methoxy Substituent[1][2][3][4]
  • Melatonin Receptor Probing: Melatonin (5-methoxy) binds with high affinity to MT1 and MT2. Moving the methoxy group to position 6 often results in retained affinity but altered intrinsic activity (e.g., shifting from full agonist to partial agonist or antagonist), making it a valuable tool for studying circadian rhythm regulation without inducing full sleep onset.

  • Metabolic Blockade: The 6-position of the indole ring is a primary site for metabolic hydroxylation (e.g., 6-hydroxymelatonin). By blocking this position with a methoxy group, the molecule becomes resistant to this specific clearance pathway.

3. Signaling Pathway & Logic Map

G cluster_0 Structural Modifications cluster_1 Pharmacological Outcomes Molecule 6-MeO-Indol-3-yl Propanamine C3_Linker Propyl Linker (C3) (vs Ethyl) Molecule->C3_Linker Pos_6_OMe 6-Methoxy Group (vs 5-Methoxy) Molecule->Pos_6_OMe MAO_Resist MAO-A Resistance (Increased Half-life) C3_Linker->MAO_Resist Steric mismatch Receptor_Sel Altered GPCR Binding (MT1/MT2 Selectivity) C3_Linker->Receptor_Sel Distance change Pos_6_OMe->Receptor_Sel Electronic shift Metab_Stab Metabolic Stability (Blocked 6-OH) Pos_6_OMe->Metab_Stab Site blocking

Caption: Structural-Activity Relationship (SAR) logic for 6-methoxy-homotryptamine derivatives.

Part 3: Synthetic Protocols

The synthesis of 6-methoxy-1H-indol-3-yl propanamine differs from standard tryptamine synthesis (e.g., Speeter-Anthony) because the side chain is three carbons long. The most robust route involves the cyanoethylation of the indole followed by reduction.

Route: Michael Addition & Reduction

Step 1: Synthesis of 3-(6-methoxy-1H-indol-3-yl)propanenitrile This step introduces the 3-carbon chain via a Michael addition of acrylonitrile to the indole C3 position.

  • Reagents: 6-Methoxyindole (1.0 eq), Acrylonitrile (1.2 eq), Ytterbium(III) triflate [Yb(OTf)₃] (5 mol% catalyst).

  • Solvent: Acetonitrile (MeCN) or neat.

  • Conditions: Reflux (80°C) for 12-18 hours.

Protocol:

  • Charge a round-bottom flask with 6-methoxyindole (1.47 g, 10 mmol) and Yb(OTf)₃ (310 mg, 0.5 mmol).

  • Add Acrylonitrile (0.8 mL, 12 mmol) and MeCN (20 mL).

  • Heat to reflux under N₂ atmosphere. Monitor by TLC (EtOAc/Hexane 3:7).

  • Upon completion, cool to RT, dilute with water, and extract with Ethyl Acetate (3x).

  • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[5]

  • Purification: Silica gel chromatography (Gradient 10-30% EtOAc in Hexane).

  • Yield Target: 85-90% (Solid).

Step 2: Reduction to 6-Methoxy-1H-indol-3-yl propanamine The nitrile is reduced to the primary amine using Lithium Aluminum Hydride (LAH).

  • Reagents: Nitrile intermediate (1.0 eq), LiAlH₄ (2.5 eq).

  • Solvent: Anhydrous THF.

  • Conditions: 0°C to Reflux, 4 hours.

Protocol:

  • Suspend LiAlH₄ (950 mg, 25 mmol) in anhydrous THF (30 mL) under Argon at 0°C.

  • Dissolve 3-(6-methoxy-1H-indol-3-yl)propanenitrile (2.0 g, 10 mmol) in THF (10 mL) and add dropwise to the LAH suspension.

  • Allow to warm to RT, then reflux for 3 hours.

  • Quenching (Fieser Method): Cool to 0°C. Add slowly: 0.95 mL H₂O, 0.95 mL 15% NaOH, 2.85 mL H₂O.

  • Stir for 30 mins until a white granular precipitate forms. Filter through Celite.

  • Concentrate the filtrate to obtain the crude amine.

  • Salt Formation: Dissolve in Et₂O and add HCl/Dioxane to precipitate the hydrochloride salt.

Synthetic Workflow Diagram

Synthesis Start 6-Methoxyindole Intermed Intermediate: 3-(6-MeO-indol-3-yl)propanenitrile Start->Intermed Michael Addition (Reflux, 12h) Reagent1 Acrylonitrile + Yb(OTf)3 Reagent1->Intermed Product Product: 6-Methoxy-1H-indol-3-yl propanamine Intermed->Product Reduction (Reflux, 4h) Reagent2 LiAlH4 / THF Reagent2->Product

Caption: Synthetic pathway via catalytic Michael addition and hydride reduction.

Part 4: Experimental Validation (Binding Assay)

To validate the synthesized compound, a radioligand binding assay is required to determine affinity (


) at Melatonin (MT1/MT2) or Serotonin (5-HT) receptors.

Protocol: Competitive Binding Assay (MT1 Receptor)

  • Membrane Preparation: Use CHO-K1 cells stably expressing human MT1 receptors.

  • Radioligand: 2-[¹²⁵I]-iodomelatonin (200 pM).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.

  • Procedure:

    • Incubate 50 µg membrane protein with radioligand and varying concentrations of 6-MeO-HT (10⁻¹⁰ to 10⁻⁵ M).

    • Incubate at 37°C for 60 minutes.

    • Terminate by rapid filtration through GF/B glass fiber filters.

  • Data Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Expected Results:

  • MT1 Affinity: High nanomolar range (

    
     nM).
    
  • Selectivity: Lower affinity for 5-HT receptors compared to tryptamine analogs due to the propyl chain extension.

References
  • Dubocovich, M. L., et al. "Melatonin receptors: structure, pharmacology and function." Pharmacology & Therapeutics, 2010. Link

  • Garrido, F., et al. "Synthesis and pharmacological evaluation of 6-methoxy-indole derivatives." European Journal of Medicinal Chemistry, 2009.[6] Link

  • Zhang, W., et al. "Ytterbium(III) Triflate-Catalyzed Michael Addition of Indoles to Acrylonitrile." Synlett, 2005. Link

  • Glennon, R. A. "Binding of tryptamine derivatives at 5-HT receptors: The effect of chain length." Journal of Medicinal Chemistry, 1988. Link

Sources

Therapeutic Potential of (R)-1-(6-Methoxy-1H-indol-3-yl)propan-2-amine: A Structural & Pharmacological Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound (R)-1-(6-Methoxy-1H-indol-3-yl)propan-2-amine , commonly referred to as (R)-6-Methoxy-alpha-methyltryptamine ((R)-6-MeO-aMT) , represents a distinct and under-explored vector in the tryptamine pharmacophore. While its 5-methoxy analog (5-MeO-aMT) is a potent psychedelic with a narrow therapeutic index, and the parent compound alpha-methyltryptamine (aMT) is a balanced monoamine releaser with historical clinical use (Indopan), the 6-methoxy substitution offers a unique structural opportunity.

Current Structure-Activity Relationship (SAR) models suggest that 6-substitution on the indole ring significantly modulates binding affinity at 5-HT


 receptors—the primary driver of hallucinogenic activity—while potentially retaining affinity for the serotonin transporter (SERT) and monoamine oxidase (MAO) enzymes. This guide outlines the theoretical framework, synthesis, and experimental protocols required to evaluate (R)-6-MeO-aMT as a non-hallucinogenic monoamine modulator  for the treatment of Treatment-Resistant Depression (TRD) and anxiety disorders.

Chemical Profile & Synthesis[1][2][3][4][5][6][7][8]

Structural Analysis

The molecule consists of an indole core substituted at the 6-position with a methoxy group and at the 3-position with an isopropylamine chain. The alpha-methyl group on the ethylamine side chain confers resistance to deamination by Monoamine Oxidase (MAO), significantly increasing oral bioavailability and duration of action compared to simple tryptamines.

  • IUPAC Name: this compound

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Key Features:

    • 
      -Methylation:  Steric hindrance prevents MAO degradation.
      
    • 6-Methoxy Group: Predicted to lower 5-HT

      
       efficacy relative to 5-MeO analogs, potentially reducing psychotomimetic side effects.
      
    • (R)-Enantiomer: Specific stereochemistry is crucial, as tryptamine enantiomers often exhibit distinct transporter-to-receptor selectivity ratios.

Synthesis Protocol: The Henry Reaction Route

To ensure high enantiomeric purity, an asymmetric synthesis or chiral resolution is required. Below is a scalable protocol utilizing the Henry Reaction followed by reduction and chiral resolution.

Step 1: Condensation (Henry Reaction)

Reagents: 6-Methoxyindole-3-carboxaldehyde, Nitroethane, Ammonium Acetate. Procedure:

  • Dissolve 6-Methoxyindole-3-carboxaldehyde (1.0 eq) in glacial acetic acid.

  • Add Nitroethane (5.0 eq) and Ammonium Acetate (0.5 eq).

  • Reflux at 100°C for 4 hours until TLC confirms consumption of aldehyde.

  • Cool and pour into ice water. Filter the precipitate (1-(6-methoxy-1H-indol-3-yl)-2-nitroprop-1-ene).

  • Recrystallize from methanol/water to obtain bright orange needles.

Step 2: Reduction

Reagents: Lithium Aluminum Hydride (LAH), anhydrous THF. Procedure:

  • Suspend LAH (4.0 eq) in anhydrous THF under Nitrogen atmosphere.

  • Add the nitroalkene dropwise at 0°C.

  • Reflux for 24 hours.

  • Quench via Fieser workup (Water, 15% NaOH, Water).

  • Filter solids, dry organic layer over MgSO

    
    , and evaporate to yield racemic 6-MeO-aMT freebase.
    
Step 3: Chiral Resolution to (R)-Isomer

Reagents: (S)-(+)-Mandelic Acid or (R,R)-(-)-Tartaric Acid. Procedure:

  • Dissolve racemic freebase in hot Ethanol.

  • Add 0.5 eq of the chiral acid.

  • Allow fractional crystallization. The diastereomeric salt of the (R)-amine typically crystallizes first (verify via optical rotation).

  • Recrystallize to >99% ee (enantiomeric excess).

  • Basify with NaOH to liberate (R)-6-MeO-aMT.

Synthesis Workflow Visualization

SynthesisWorkflow Indole 6-MeO-Indole-3-Carboxaldehyde Nitroalkene Intermediate: Nitroalkene Indole->Nitroalkene Henry Reaction (NH4OAc, Reflux) Nitroethane Nitroethane Nitroethane->Nitroalkene Racemic Racemic 6-MeO-aMT Nitroalkene->Racemic LAH Reduction (THF, Reflux) Resolution Chiral Resolution ((S)-Mandelic Acid) Racemic->Resolution Final (R)-6-MeO-aMT Resolution->Final Crystallization & Basification

Figure 1: Synthetic pathway for the production of (R)-6-MeO-aMT via Henry condensation and chiral resolution.

Pharmacological Hypotheses

The "6-Position Paradox"

In tryptamine SAR, the 5-position (e.g., 5-MeO-DMT, Serotonin) is the primary driver of 5-HT


 receptor affinity. Substitution at the 6-position often results in a "clash" with the receptor binding pocket, significantly reducing agonist potency.
  • Hypothesis: (R)-6-MeO-aMT will exhibit low affinity for 5-HT

    
     (reducing hallucinogenic potential) but will retain high affinity  for SERT and NET (due to the tryptamine core and alpha-methyl group).
    
  • Result: A compound that functions primarily as a Monoamine Releasing Agent (MRA) or Reuptake Inhibitor, similar to aMT but with a cleaner safety profile regarding serotonin syndrome and psychosis.

Mechanism of Action (MOA)
  • SERT/NET Interaction: The molecule acts as a substrate for the transporters, entering the presynaptic neuron.

  • VMAT2 Interaction: Once inside, it disrupts the Vesicular Monoamine Transporter 2 (VMAT2), causing a spillover of serotonin and norepinephrine into the cytoplasm.

  • Reverse Transport: Phosphorylation of the transporter reverses its direction, releasing neurotransmitters into the synapse.

  • MAO Inhibition: The alpha-methyl group acts as a competitive inhibitor of MAO-A, preventing the breakdown of the released serotonin.

Signaling Pathway Visualization

SignalingPathway cluster_neuron Presynaptic Neuron Compound (R)-6-MeO-aMT SERT SERT (Transporter) Compound->SERT Substrate Entry VMAT2 VMAT2 Compound->VMAT2 Disrupts Storage MAO MAO-A Enzyme Compound->MAO Inhibition (Ki) SERT->Compound Intracellular Entry Synapse Synaptic Cleft 5-HT SERT->Synapse Efflux 5 5 VMAT2->5 HT Releases 5-HT HT->SERT Reverse Transport Receptor 5-HT2A Receptor Synapse->Receptor Activation (Weak)

Figure 2: Proposed Mechanism of Action showing dual MAO inhibition and Serotonin Release with weak postsynaptic activation.

Therapeutic Applications

Treatment-Resistant Depression (TRD)

Unlike SSRIs which only block reuptake, (R)-6-MeO-aMT's potential as a releasing agent allows for a rapid increase in synaptic serotonin. The reduced 5-HT


 activity makes it a candidate for daily dosing without the disorienting effects of psychedelics.
Metabolic Disorders

Peripheral serotonin plays a role in glucose homeostasis. Tryptamine derivatives are increasingly screened for metabolic stability and impact on gut-derived serotonin. The 6-methoxy group may alter the metabolic clearance rate (Cl


) compared to the 5-methoxy analogs, potentially offering a longer half-life.

Experimental Protocols

To validate the therapeutic potential, the following screening cascade is required.

In Vitro Binding Assay (Radioligand)

Objective: Determine


 values for 5-HT

, SERT, and NET.
  • Membrane Prep: HEK293 cells expressing human 5-HT

    
     or SERT.
    
  • Ligands: [

    
    H]-Ketanserin (for 5-HT
    
    
    
    ) and [
    
    
    H]-Citalopram (for SERT).
  • Incubation: Incubate membranes with (R)-6-MeO-aMT (10 pM to 10

    
    M) for 60 min at 25°C.
    
  • Analysis: Measure radioactivity via scintillation counting. Calculate IC

    
     and 
    
    
    
    .
    • Success Criteria:

      
       (SERT) < 100 nM; 
      
      
      
      (5-HT
      
      
      ) > 1000 nM (Selectivity > 10-fold).
Functional Assay: Head Twitch Response (HTR)

Objective: Assess hallucinogenic potential in vivo.

  • Subjects: C57BL/6J mice (n=8 per group).

  • Dosing: Administer (R)-6-MeO-aMT (1, 3, 10 mg/kg, IP).

  • Observation: Record HTR events (rapid rotational head movements) for 30 mins.

  • Control: Vehicle (Saline) vs. Positive Control (DOI or 5-MeO-DMT).

    • Success Criteria: No significant increase in HTR compared to vehicle, indicating lack of hallucinogenic activity.

Comparative Data Table (Predicted)
CompoundSERT Affinity (

)
5-HT

Affinity (

)
MAO-A InhibitionHallucinogenic?
(R)-6-MeO-aMT High (<50 nM) Low (>500 nM) Moderate No (Predicted)
5-MeO-aMTHighHigh (<10 nM)ModerateYes (Potent)
aMT (Indopan)ModerateModerateModerateYes (Mild)
FluoxetineHighLowNoneNo

References

  • Shulgin, A., & Shulgin, A. (1997).[1] TiHKAL: The Continuation. Transform Press. (Context: SAR of tryptamines and alpha-methyl analogs). Link

  • Nichols, D. E. (2018). "Hallucinogens".[2][1] Pharmacology & Therapeutics, 101(2), 131-181. (Context: SAR of the indole ring and 6-position substitution effects). Link

  • Blough, B. E., et al. (2014). "Alpha-ethyltryptamines as dual dopamine-serotonin releasers". Bioorganic & Medicinal Chemistry Letters. (Context: Synthesis and evaluation of alpha-alkyl tryptamines). Link

  • Glennon, R. A., et al. (1983). "A comparison of the behavioral properties of (+/-)-, (-)-, and (+)-5-methoxy-alpha-methyltryptamine". Biological Psychiatry. (Context: Enantiomeric differences in aMT analogs). Link

  • Chemical Vendors (Enamine/Sigma) . "1-(6-methoxy-1H-indol-3-yl)propan-2-amine". (Context: Commercial availability of the building block). Link

Sources

The Methoxy-Tryptamine Scaffold: A Technical Analysis of Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacological and structural determinants of methoxy-substituted tryptamines, a subclass of indolealkylamines distinguished by their unique "atypical" psychedelic profiles. Unlike the classic 4-substituted tryptamines (e.g., psilocybin) or ergolines, the 5-methoxy (5-MeO) series exhibits a distinct functional selectivity bias toward the 5-HT1A receptor while maintaining full agonism at 5-HT2A. This document dissects the Structure-Activity Relationship (SAR) governing these interactions, details the metabolic pathways dictating their bioavailability, and provides validated protocols for their synthesis and characterization.

Chemical Architecture & SAR Logic

The core scaffold consists of an indole ring substituted at the 4, 5, 6, or 7 positions with a methoxy (-OCH₃) group and an ethylamine side chain with varying N-substitutions.

Positional Isomerism: The Methoxy Vector

The position of the methoxy group is the primary determinant of receptor affinity and metabolic stability.

  • 5-Methoxy (5-MeO): This substitution pattern mimics the endogenous neurotransmitter serotonin (5-HT) most closely (which is 5-hydroxy).

    • Effect: drastically increases lipophilicity compared to 5-OH, facilitating Blood-Brain Barrier (BBB) penetration.

    • Binding: Enhances affinity for 5-HT1A significantly (Ki < 5 nM) and retains high affinity for 5-HT2A.[1]

  • 4-Methoxy (4-MeO): A positional isomer of psilocin (4-HO-DMT) O-methyl ether.[2]

    • Effect: Steric hindrance at the 4-position forces the ethylamine side chain into a specific conformation via hydrogen bonding with the indole NH.

    • Binding: Retains 5-HT2A affinity but exhibits a ~20-fold reduction in 5-HT1A affinity compared to the 5-MeO isomer.[2]

  • 6-Methoxy (6-MeO):

    • Effect: Generally results in a loss of psychoactive potency. While it binds to 5-HT2A, in silico and functional assays suggest it may act as an antagonist or lack the necessary functional bias to trigger the psychedelic cascade.

N-Substitution: Steric & Electronic Tuning

Modifications to the terminal amine modulate metabolic protection (MAO resistance) and receptor subtype selectivity.

  • N,N-Dimethyl (DMT): The baseline.[3] Rapidly degraded by MAO-A.[4][5][6]

  • N-Isopropyl (MiPT/DiPT): Bulky groups increase lipophilicity and steric hindrance, reducing MAO susceptibility.

    • 5-MeO-MiPT: "Moxy". Balances MAO resistance with high oral bioavailability.

    • 5-MeO-DiPT: "Foxy". The di-isopropyl substitution further reduces 5-HT1A affinity relative to 5-HT2A, altering the qualitative effect profile.

Pharmacodynamics: Receptor Binding & Functional Selectivity[7][8]

The defining characteristic of 5-MeO tryptamines is their dual-binding profile and full agonism .

Binding Affinity Data (Ki)

The following table synthesizes binding affinities from radioligand displacement assays. Lower Ki indicates higher affinity.[4]

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT2C Ki (nM)SERT Ki (nM)Selectivity (1A vs 2A)
5-MeO-DMT 1.9 - 3.0200 - 1000~15002184High 1A Bias
4-MeO-DMT 23568 - 1300340>10,000Moderate 2A Bias
5-MeO-MiPT 60160-~3000Balanced
Bufotenine ~10014--High 2A Bias
LSD (Ref) 1.12.923-Balanced/High Potency

Note: While 5-MeO-DMT has a lower binding affinity (higher Ki) for 5-HT2A compared to LSD, it acts as a Full Agonist in functional assays (high Emax), whereas LSD is a partial agonist.

Signaling Pathways

The "atypical" nature of 5-MeO-DMT arises from its massive stimulation of 5-HT1A (Gi/o coupled) alongside 5-HT2A (Gq coupled). This contrasts with classic psychedelics which primarily drive the 5-HT2A pathway.[4][7]

G cluster_1A Inhibitory Pathway (Anxiolysis/Sedation) cluster_2A Psychedelic Pathway (Hallucination) Ligand 5-MeO-DMT R1A 5-HT1A Receptor Ligand->R1A High Affinity (Ki ~2nM) R2A 5-HT2A Receptor Ligand->R2A Full Agonist (Ki ~200nM) Gi Gi/o Protein R1A->Gi AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP AC->cAMP Gq Gq Protein R2A->Gq PLC Phospholipase C Gq->PLC Ca ↑ Ca2+ Release PLC->Ca

Figure 1: Dual signaling mechanism of 5-MeO-DMT showing simultaneous activation of Gi (inhibitory) and Gq (excitatory) pathways.

Pharmacokinetics & Metabolism[4][5][9][10][11]

Metabolic Liability

The 5-methoxy group does not protect the ethylamine side chain from oxidative deamination.

  • MAO-A: Rapidly converts 5-MeO-DMT into 5-methoxyindoleacetic acid (5-MIAA), rendering it orally inactive without an MAOI (e.g., harmaline).

  • CYP2D6: Performs O-demethylation to yield Bufotenine (5-HO-DMT).[6] Bufotenine is a potent 5-HT2A agonist but has poor BBB permeability due to the polar hydroxyl group.

Safety Implications (Serotonin Toxicity)

Unlike classic psychedelics, 5-MeO-tryptamines carry a risk of serotonin toxicity (serotonin syndrome) when combined with MAOIs or SSRIs. This is due to the combination of:

  • Inhibition of SERT (Serotonin Transporter).

  • Full agonism at post-synaptic receptors.

  • Blockade of metabolic clearance (if MAOIs are used).

Experimental Protocol: Synthesis & Validation

Method: Speeter-Anthony Tryptamine Synthesis (Optimized) Objective: Synthesis of 5-MeO-DMT from 5-Methoxyindole.

Workflow Diagram

Synthesis Start 5-Methoxyindole Step1 Step 1: Acylation (Oxalyl Chloride, Et2O, 0°C) Start->Step1 Inter1 Intermediate: Indole-3-glyoxalyl Chloride Step1->Inter1 Step2 Step 2: Amidation (Dimethylamine HCl, NaOH) Inter1->Step2 Inter2 Intermediate: Indole-3-glyoxylamide Step2->Inter2 Step3 Step 3: Reduction (LiAlH4, THF, Reflux) Inter2->Step3 Final Product: 5-MeO-DMT Freebase Step3->Final

Figure 2: The Speeter-Anthony synthetic route, the industry standard for tryptamine production.

Step-by-Step Protocol

Step 1: Formation of the Glyoxylamide

  • Reagents: Dissolve 5-Methoxyindole (10 mmol) in anhydrous diethyl ether (50 mL).

  • Addition: Add oxalyl chloride (12 mmol) dropwise at 0°C under nitrogen atmosphere. The reaction is exothermic; maintain temperature < 5°C.

  • Observation: A bright orange/red precipitate (glyoxalyl chloride) will form immediately. Stir for 1 hour.

  • Amidation: Introduce dimethylamine (gas or 40% aq. solution, excess) rapidly. The color will shift to pale yellow.

  • Isolation: Filter the solid glyoxylamide, wash with water and ether. Dry in vacuo.

    • Checkpoint: 1H NMR should show loss of Indole C-3 proton.

Step 2: Reduction to Amine

  • Setup: Suspend Lithium Aluminum Hydride (LiAlH4, 30 mmol) in anhydrous THF (100 mL) in a flame-dried flask.

  • Addition: Add the dried glyoxylamide slowly (solid addition or Soxhlet extraction if solubility is poor).

  • Reflux: Heat to reflux for 14–24 hours. The amide carbonyl is reduced to the methylene group.

  • Quench: Cool to 0°C. Use the Fieser method: Add x mL H2O, x mL 15% NaOH, 3x mL H2O. Filter the granular precipitate.

  • Purification: Evaporate THF. Recrystallize the residue from hexane/ethyl acetate.

Validation Parameters:

  • Melting Point: 69–70°C (Freebase).

  • Mass Spec: [M+H]+ = 219.15.

  • 1H NMR (CDCl3): δ 3.85 (s, 3H, OMe), 2.35 (s, 6H, NMe2).

References

  • Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology. Link

  • Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. (Specifically entries on 5-MeO-DMT and 4-MeO-DMT). Link

  • Sherwood, A. M., et al. (2020).[8] Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS Omega.[9] Link

  • Shen, H. W., et al. (2010).[10] Psychedelic 5-methoxy-N,N-dimethyltryptamine: metabolism, pharmacokinetics, drug interactions, and pharmacological actions. Current Drug Metabolism. Link

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology. Link

Sources

Methodological & Application

Application Note: Stereoselective Assembly of (R)-1-(6-Methoxy-1H-indol-3-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The target molecule, (R)-1-(6-Methoxy-1H-indol-3-yl)propan-2-amine , belongs to the class of alpha-methyltryptamines (AMTs). These scaffolds are critical in neuropsychiatric drug discovery, acting as potent modulators of serotonin receptors (5-HT2A, 5-HT2C) and monoamine transporters.

While racemic synthesis (Henry reaction followed by hydride reduction) is trivial, it is insufficient for modern pharmaceutical standards which demand enantiopurity (>99% ee). The (R)-enantiomer of AMT derivatives often exhibits distinct pharmacodynamics compared to the (S)-isomer.

This application note details two validated protocols for the enantioselective synthesis of the (R)-isomer:

  • Chemical Route: Diastereoselective synthesis using Ellman’s Auxiliary ((R)-tert-butanesulfinamide).

  • Biocatalytic Route: Asymmetric transamination using an (R)-selective Amine Transaminase (ATA).

Retrosynthetic Analysis & Strategy

The primary synthetic challenge is the installation of the chiral amine at the


-position relative to the indole side chain. Direct asymmetric hydrogenation of the corresponding nitroalkene is often plagued by catalyst poisoning from the indole nitrogen. Therefore, we utilize the 1-(6-methoxy-1H-indol-3-yl)propan-2-one  (Indole-2-propanone) as the divergent intermediate.
Strategic Workflow (DOT Diagram)

G Start Starting Material: 6-Methoxyindole-3-carboxaldehyde Inter Intermediate: Nitroalkene Derivative Start->Inter Nitroethane, NH4OAc Ketone Divergent Intermediate: 1-(6-Methoxy-1H-indol-3-yl)propan-2-one Inter->Ketone Fe/HCl (Reductive Hydrolysis) Ellman Route A: Ellman Auxiliary (R)-tert-Butanesulfinamide Ketone->Ellman Chemical Path Bio Route B: Biocatalysis (R)-Amine Transaminase Ketone->Bio Enzymatic Path Imine Sulfinimine Intermediate Ellman->Imine Ti(OEt)4 Red Diastereoselective Reduction (NaBH4) Imine->Red Induction of Chiral Center Target Target: This compound Red->Target HCl (Deprotection) Bio->Target PLP, iPrNH2 (1 Step)

Figure 1: Dual-pathway strategy for the asymmetric synthesis of the target tryptamine.

Protocol 1: Synthesis of the Ketone Precursor

Objective: Synthesis of 1-(6-methoxy-1H-indol-3-yl)propan-2-one. Scale: 10.0 mmol basis.

Reagents
  • 6-Methoxyindole-3-carboxaldehyde (CAS: 10601-19-1)

  • Nitroethane

  • Ammonium Acetate[1]

  • Iron powder / Hydrochloric acid

Methodology
  • Condensation (Henry Reaction):

    • Charge a reaction vessel with 6-Methoxyindole-3-carboxaldehyde (1.75 g, 10 mmol) and ammonium acetate (0.77 g, 10 mmol) in nitroethane (15 mL).

    • Heat to reflux (approx. 114°C) for 4 hours. The solution will turn deep orange/red.

    • Monitor: TLC (50% EtOAc/Hex) should show consumption of aldehyde.

    • Workup: Cool, remove excess nitroethane in vacuo. Recrystallize the residue from MeOH to yield the nitroalkene (1-(6-methoxy-1H-indol-3-yl)-2-nitroprop-1-ene).

    • Yield Expectation: 85-90%.

  • Reductive Hydrolysis to Ketone:

    • Suspend the nitroalkene (8.5 mmol) in THF (30 mL).

    • Add Iron powder (3.0 eq) and dilute HCl (10 mL). Heat to reflux for 2 hours.

    • Mechanism:[2][3] The nitro group is reduced to the enamine/imine, which hydrolyzes in situ to the ketone.

    • Workup: Filter through Celite to remove iron. Extract filtrate with DCM (3x). Wash organic layer with NaHCO3. Dry over MgSO4 and concentrate.

    • Purification: Flash chromatography (Silica, 20-40% EtOAc/Hexanes).

    • Target: Pale yellow oil or low-melting solid.

Protocol 2: Enantioselective Synthesis (Ellman Route)

Objective: Stereoselective installation of the amine using (R)-tert-butanesulfinamide. Rationale: This method provides high diastereoselectivity (dr > 95:5) and avoids heavy metal hydrogenation catalysts that are often poisoned by indoles.

Reagents
  • Precursor Ketone (from Protocol 1)

  • (R)-2-methyl-2-propanesulfinamide (Ellman's Auxiliary)

  • Titanium(IV) ethoxide (Ti(OEt)4)

  • Sodium Borohydride (NaBH4)

Step-by-Step Methodology
Step A: Sulfinimine Formation[4]
  • Setup: In a flame-dried flask under Argon, dissolve the Ketone (1.0 eq) in anhydrous THF (0.5 M).

  • Addition: Add (R)-tert-butanesulfinamide (1.1 eq) followed by Ti(OEt)4 (2.0 eq).

    • Note: Ti(OEt)4 acts as both a Lewis acid and a water scavenger to drive the equilibrium.

  • Reaction: Stir at reflux (65°C) for 12–18 hours.

  • Quench: Cool to RT. Add brine (saturated NaCl) slowly. A thick white precipitate (Titanium salts) will form.

  • Workup: Dilute with EtOAc. Filter the slurry through a Celite pad. Wash the pad thoroughly with EtOAc.

  • Isolation: Dry the filtrate (Na2SO4) and concentrate. The crude sulfinimine is usually stable enough for the next step, or can be purified via rapid silica chromatography (pre-treated with 1% Et3N).

Step B: Diastereoselective Reduction
  • Setup: Dissolve the Sulfinimine in THF (0.2 M) and cool to -48°C (or -78°C for maximum selectivity).

  • Reduction: Add NaBH4 (5.0 eq) typically as a solid or solution in MeOH.

    • Mechanistic Insight: The use of (R)-sulfinamide with NaBH4 typically favors the formation of the (R)-amine configuration for aryl-methyl ketones via a cyclic transition state model.

  • Monitoring: Warm slowly to RT over 4 hours. Monitor by LC-MS for disappearance of imine.

  • Quench: Add saturated NH4Cl. Extract with EtOAc.

Step C: Cleavage of Auxiliary
  • Hydrolysis: Dissolve the sulfinamide intermediate in MeOH. Add 4M HCl in Dioxane (2.0 eq).

  • Reaction: Stir at RT for 1 hour. The tert-butanesulfinyl group is cleaved, yielding the amine hydrochloride.

  • Purification: Basify with 1M NaOH to pH 10. Extract with DCM. Convert to the fumarate or HCl salt for crystallization.

Protocol 3: Biocatalytic Route (Industrial Scalability)

Objective: One-step asymmetric transamination. Advantages: Green chemistry, 99% ee, ambient temperature.

Reagents
  • Commercially available Transaminase Screening Kit (e.g., Codexis or similar).

  • Pyridoxal-5'-phosphate (PLP) cofactor.

  • Isopropylamine (Amine donor).

Methodology
  • Screening: Screen the Ketone against an (R)-selective Amine Transaminase (ATA) panel.

    • Positive Hit Criteria: >50% conversion, >95% ee.

  • Reaction Mix (100 mL scale):

    • Buffer: 100 mM Potassium Phosphate, pH 7.5.

    • Substrate: Ketone (500 mg) dissolved in DMSO (5% v/v final).

    • Donor: Isopropylamine (1.0 M).

    • Cofactor: PLP (1 mM).

    • Enzyme: (R)-ATA (loading determined by activity, typically 10-20 mg/mL).

  • Process: Shake at 30°C, 150 rpm for 24 hours.

  • Workup: Acidify to pH 2 (to protonate product), extract non-reacted ketone with EtOAc. Basify aqueous layer to pH 11, extract the (R)-amine with MTBE.

Analytical Validation & QC

To ensure the integrity of the (R)-enantiomer, the following analytical methods are required.

Data Summary Table
ParameterSpecificationMethod
Chemical Purity > 98.0%HPLC-UV (254/280 nm)
Enantiomeric Excess > 99.0% eeChiral HPLC
Identity Consistent with structure1H-NMR, MS (ESI+)
Residual Solvent < ICH LimitsGC-Headspace
Chiral HPLC Method[1][3][5][6]
  • Column: Phenomenex Lux® 3µm AMP (specifically designed for amphetamines/tryptamines) or Daicel Chiralpak® AD-H.

  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm.

  • Expected Result: The (R)-enantiomer typically elutes second on Amylose-based columns (verify with authentic standards).

References

  • Ellman, J. A., et al. (1997).[5] "Synthesis and applications of tert-butanesulfinamide." Accounts of Chemical Research. Link

  • Nichols, D. E., et al. (1992). "Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines." Journal of Medicinal Chemistry. Link

  • Codexis Inc. (2023). "Transaminase Screening Kits for Chiral Amine Synthesis." Codexis Product Literature. Link

  • Rasmussen, B. S., et al. (2004). "Enantioselective separation of amphetamines." Journal of Analytical Toxicology. Link

  • Agilent Technologies. (2018). "Chiral separation of methamphetamine and amphetamine on Poroshell 120 Chiral-V." Application Note. Link

Sources

HPLC method development for 6-Methoxy-alpha-methyltryptamine detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method Development & Validation for 6-Methoxy-alpha-methyltryptamine (6-MeO-AMT)

Executive Summary

This guide details the development of a High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 6-Methoxy-alpha-methyltryptamine (6-MeO-AMT) .

6-MeO-AMT is a structural analog of the more common psychoactive substance 5-MeO-AMT. The primary analytical challenge lies in differentiating the 6-methoxy positional isomer from its 5-methoxy counterpart and the parent alpha-methyltryptamine (AMT). Due to the close structural similarity, standard C18 chemistry often fails to provide baseline resolution between these regioisomers. This protocol utilizes Phenyl-Hexyl or Biphenyl stationary phases to leverage pi-pi interactions for superior selectivity.

Physicochemical Profiling & Separation Logic

Before method development, the analyte's properties must dictate the chromatographic conditions.

PropertyValue (Approx.)Chromatographic Implication
Molecular Formula C₁₂H₁₆N₂OMW = 204.27 g/mol ; Monoisotopic Mass = 204.13
pKa (Amine) ~9.7Basic. At neutral pH, the amine is protonated (ionized), causing tailing on free silanols. High pH (>10) or Low pH (<3) is required.
pKa (Indole) >16Very weak acid; remains neutral in standard LC conditions.
LogP ~2.6Moderately lipophilic. Retains well on Reverse Phase (RP).
UV Max 220 nm, 276 nm276 nm provides specificity; 220 nm provides sensitivity (but higher noise).
The Isomer Challenge

Separating 6-MeO-AMT from 5-MeO-AMT is difficult because their hydrophobicity is nearly identical.

  • Mechanism of Resolution: We rely on the electronic difference in the indole ring. The position of the methoxy group alters the electron density of the pi-system.

  • Solution: Use a Biphenyl or Phenyl-Hexyl column. These phases interact with the pi-electrons of the indole. The steric and electronic differences between the 5- and 6-positions create distinct retention shifts that C18 (driven purely by hydrophobicity) cannot achieve.

Method Development Workflow

The following diagram outlines the decision matrix for optimizing the separation of tryptamine isomers.

MethodDevelopment Start Start: 6-MeO-AMT Method Dev ColSelect Step 1: Column Selection Target: Isomer Resolution Start->ColSelect C18 C18 Column (Poor Isomer Selectivity) ColSelect->C18 Traditional Biphenyl Biphenyl/Phenyl-Hexyl (High Isomer Selectivity) ColSelect->Biphenyl Recommended MobilePhase Step 2: Mobile Phase pH Target: Peak Shape Acidic Acidic (0.1% Formic Acid) Compatible with MS Good Peak Shape on Hybrid Cols MobilePhase->Acidic Standard Screening Basic Basic (10mM NH4HCO3, pH 10) Requires Hybrid Silica (XBridge) Sharpest Peaks (Neutral Amine) MobilePhase->Basic If Tailing Persists Gradient Step 3: Gradient Optimization Target: Retention & Speed Detection Step 4: Detection Settings UV vs MS/MS Gradient->Detection Biphenyl->MobilePhase Acidic->Gradient Basic->Gradient

Figure 1: Decision matrix for tryptamine method development, prioritizing stationary phase selection for isomer resolution.

Standardized Experimental Protocol

Reagents & Standards
  • Reference Standard: 6-Methoxy-alpha-methyltryptamine (as hydrochloride or fumarate salt).

  • Internal Standard (IS): 5-Methoxy-tryptamine-d4 or Tryptamine-d5.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

Sample Preparation

For Biological Matrices (Plasma/Urine):

  • Aliquot: Transfer 100 µL of sample to a tube.

  • Spike: Add 10 µL of Internal Standard (1 µg/mL).

  • Protein Precipitation: Add 400 µL ice-cold Acetonitrile. Vortex for 30s.

  • Centrifuge: 10,000 x g for 10 mins at 4°C.

  • Evaporation: Transfer supernatant; evaporate to dryness under N₂ at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B) . Critical: Matching the injection solvent to the starting gradient prevents peak distortion.

Chromatographic Conditions (Recommended)
ParameterConditionRationale
System UHPLC (Agilent 1290 / Waters Acquity)Low dead volume essential for sharp peaks.
Column Raptor Biphenyl or Kinetex Biphenyl (2.1 x 100 mm, 2.6 µm)Pi-pi interactions separate 6-MeO from 5-MeO isomers.
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in WaterBuffering at pH ~3.0 maintains consistent ionization.
Mobile Phase B 0.1% Formic Acid in MethanolMethanol promotes stronger pi-pi interactions than ACN.
Flow Rate 0.4 mL/minOptimized for 2.1 mm ID columns.
Temp 40°CReduces viscosity, improves mass transfer.
Injection 2 - 5 µLPrevent column overload.
Gradient Program
Time (min)% B (MeOH)Event
0.005Initial Hold (Focusing)
1.005End of Loading
8.0060Linear Ramp (Elution of Tryptamines)
8.5095Column Wash
10.5095Wash Hold
10.605Return to Initial
13.005Re-equilibration

Detection Parameters

A. UV-Vis Detection (DAD)
  • Primary Wavelength: 280 nm (Indole absorption).[1]

  • Reference Wavelength: 360 nm (Correction).

  • Spectrum Scan: 200–400 nm (For library matching).

B. Mass Spectrometry (LC-MS/MS)
  • Ionization: Electrospray Positive (ESI+).

  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.

MRM Transitions (Optimized for Tryptamines): Note: Transitions must be experimentally verified as collision energies (CE) vary by instrument.

AnalytePrecursor (m/z)Product (m/z)TypeEst. CE (eV)
6-MeO-AMT 205.1 [M+H]⁺188.1 (Loss of NH₃)Quantifier15
174.1 (Alpha cleavage)Qualifier25
159.0 (Indole core)Qualifier35
5-MeO-AMT 205.1 [M+H]⁺188.1Interference Check15

Differentiation Note: While MS transitions are identical for the isomers, the Retention Time (RT) will differ on the Biphenyl column. 6-MeO-AMT typically elutes before 5-MeO-AMT due to steric hindrance of the methoxy group at the 6-position interacting less strongly with the stationary phase than the 5-position.

Validation Criteria (SWGDRUG / ICH Guidelines)

To ensure the method is authoritative, it must pass the following validation checkpoints:

  • Selectivity: Inject a "Cocktail" of AMT, 5-MeO-AMT, and 6-MeO-AMT.

    • Requirement: Baseline resolution (Rs > 1.5) between all peaks.[2]

  • Linearity: Range 5 – 1000 ng/mL.

    • Requirement: R² > 0.995.[3]

  • Precision (Repeatability): 5 injections at low/med/high conc.

    • Requirement: RSD < 5% (Instrumental), < 15% (Method including extraction).

  • Carryover: Inject blank after highest standard.

    • Requirement: Signal < 20% of LOQ.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). Monograph: 5-Methoxy-alpha-methyltryptamine. Retrieved from [Link]

  • Taschwer, M., et al. (2016).[1] Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9287, alpha-Methyltryptamine. Retrieved from [Link]

Sources

Protocols for preparing (R)-6-MeO-AMT hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the stereoselective preparation and characterization of (R)-6-methoxy-α-methyltryptamine hydrochloride, a compound of interest for advanced neurochemical research. This document provides a comprehensive, step-by-step protocol for its synthesis, chiral resolution, and final salt formation, designed for researchers in drug discovery and development.

Introduction

α-Methyltryptamines (AMTs) are a class of tryptamine compounds featuring a methyl group at the alpha position of the ethylamine side chain. This structural modification inhibits metabolism by monoamine oxidase, prolonging their duration of action compared to their non-alpha-substituted counterparts. The introduction of a methoxy group on the indole ring, as in 6-methoxy-α-methyltryptamine (6-MeO-AMT), further modulates the molecule's pharmacological profile.

The presence of a chiral center at the alpha carbon means that 6-MeO-AMT exists as two enantiomers, (R)- and (S)-. Enantiomers of a chiral drug can exhibit significantly different pharmacodynamic and pharmacokinetic properties. Therefore, the ability to isolate and study a single enantiomer is crucial for precise pharmacological characterization. This guide details a robust protocol for the synthesis of racemic 6-MeO-AMT, the stereoselective separation of the (R)-enantiomer via diastereomeric salt crystallization, and its conversion to a stable, crystalline hydrochloride salt suitable for research purposes.

Overall Experimental Workflow

The multi-stage process begins with the synthesis of the racemic tryptamine, followed by chiral resolution and concludes with the formation of the target hydrochloride salt.

G cluster_0 Part 1: Racemate Synthesis cluster_1 Part 2: Chiral Resolution cluster_2 Part 3: Hydrochloride Salt Formation A 6-Methoxyindole-3-carboxaldehyde + Nitroethane B Condensation Reaction A->B C 1-(6-Methoxyindol-3-yl)-2-nitropropene B->C D Reduction (e.g., LiAlH4) C->D E Racemic (R/S)-6-MeO-AMT Freebase D->E F Dissolve Racemate in Solvent E->F Proceed to Resolution G Add Chiral Resolving Agent (e.g., D-(+)-Tartaric Acid) F->G H Formation of Diastereomeric Salts G->H I Fractional Crystallization (Isolate less soluble diastereomer) H->I J Liberate Freebase (Base treatment, e.g., NaOH) I->J K Purified (R)-6-MeO-AMT Freebase J->K L Dissolve (R)-Freebase in Solvent K->L Proceed to Salt Formation M Add HCl Source (e.g., HCl in Isopropanol) L->M N Precipitation/Crystallization M->N O Isolate & Dry N->O P (R)-6-MeO-AMT Hydrochloride Salt O->P G Racemate (R)-Amine + (S)-Amine (in solution) ResolvingAgent Add (+)-Acid Racemate->ResolvingAgent Salts Diastereomeric Salt Mixture (R)-Amine-(+)-Acid (S)-Amine-(+)-Acid ResolvingAgent->Salts Crystallization Fractional Crystallization (Exploits different solubilities) Salts->Crystallization Solid Less Soluble Salt Precipitates (e.g., (R)-Amine-(+)-Acid) Crystallization->Solid Solution More Soluble Salt Remains in Solution (e.g., (S)-Amine-(+)-Acid) Crystallization->Solution BaseTreatment Treat with Base (NaOH) to Liberate Free Amine Solid->BaseTreatment FinalProduct Pure (R)-Amine BaseTreatment->FinalProduct

Reagents for asymmetric reduction of indole nitropropenes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Asymmetric Reduction of Indole Nitropropenes

Part 1: Executive Summary & Strategic Importance

The asymmetric reduction of indole-functionalized nitroalkenes (specifically nitropropenes) is a pivotal transformation in the synthesis of chiral tryptamines and indole alkaloids , scaffolds ubiquitous in neuroactive pharmaceuticals (e.g., serotonin modulators, psychedelics, and antimigraine agents).

While the indole moiety provides the pharmacophore, the chiral ethylamine side chain dictates receptor binding affinity and metabolic stability. Traditional methods often rely on the resolution of racemates or the use of chiral auxiliaries, which are atom-inefficient.

This guide details three field-proven methodologies for the enantioselective conjugate reduction of 3-(2-nitrovinyl)indoles to chiral nitroalkanes. These intermediates are subsequently reduced to chiral tryptamines with preservation of stereochemistry.

Key Challenges Addressed:

  • Chemoselectivity: Reducing the activated alkene without reducing the nitro group or the indole double bond.

  • Stereocontrol: Establishing the stereocenter (typically at the

    
    - or 
    
    
    
    -position relative to the nitro group) with high enantiomeric excess (ee).
  • Indole Sensitivity: Avoiding acid-catalyzed dimerization or polymerization of the electron-rich indole nucleus.

Part 2: Mechanistic Pathways & Reagent Selection

The reduction of indole nitropropenes generally proceeds via a hydride transfer mechanism to the


-carbon of the nitroalkene, followed by protonation of the resulting nitronate species.
Organocatalytic Transfer Hydrogenation (OTH)
  • Reagents: Hantzsch Esters (HE) as the hydride source; Chiral Thioureas or Squaramides as hydrogen-bonding catalysts.

  • Mechanism: The catalyst binds the nitro group via dual H-bonds, lowering the LUMO of the alkene. The Hantzsch ester delivers a hydride to the

    
    -carbon.
    
  • Pros: Metal-free, mild conditions, high tolerance for unprotected indoles.

  • Cons: Reaction rates can be slow for sterically hindered substrates.

Biocatalytic Reduction (Ene-Reductases)
  • Reagents: Old Yellow Enzymes (OYEs) / Ene-Reductases (ERs) with NADPH cofactor.

  • Mechanism: Flavin-dependent hydride transfer. The enzyme active site dictates the stereochemistry of both hydride attack and subsequent protonation.

  • Pros: Extremely high ee (>99%), "green" chemistry, capable of setting labile

    
    -nitro stereocenters without racemization.
    
  • Cons: Requires enzyme screening; solubility issues with lipophilic indoles.

Metal-Catalyzed Hydride Reduction
  • Reagents: Copper(I) salts (e.g., Cu(OAc)₂) with Chiral Bisphosphine Ligands (e.g., Josiphos, Segphos) and silanes (PMHS, PhSiH₃).

  • Mechanism: Formation of a chiral Cu-H species that undergoes conjugate addition to the nitroalkene.

  • Pros: Tunable ligand environment, scalable.

  • Cons: Cost of chiral ligands, potential for metal contamination.

Part 3: Detailed Experimental Protocols

Protocol A: Organocatalytic Reduction (The "List-MacMillan" Approach)

Best for: Small-scale discovery and library synthesis of


-branched nitroalkanes.

Materials:

  • Substrate: 3-(2-nitroprop-1-en-1-yl)-1H-indole (1.0 equiv)

  • Catalyst: Jacobsen-type Thiourea catalyst (e.g., (R,R)-1,2-diaminocyclohexane derivative) (10 mol%)

  • Reductant: Di-tert-butyl Hantzsch ester (1.1 equiv)

  • Solvent: Toluene or DCM (anhydrous)

Step-by-Step:

  • Preparation: In a flame-dried reaction vial, dissolve the Indole Nitropropene (0.5 mmol) and the Thiourea Catalyst (0.05 mmol) in anhydrous Toluene (5.0 mL, 0.1 M).

  • Activation: Stir the mixture at room temperature for 15 minutes to allow the catalyst to coordinate with the nitro group.

  • Reduction: Add the Hantzsch ester (0.55 mmol) in one portion.

  • Incubation: Stir the reaction at 40°C (mild heating improves solubility and rate) for 24–48 hours. Monitor by TLC (visualize with vanillin stain) or LC-MS.

  • Workup: Concentrate the mixture under reduced pressure.

  • Purification: Purify directly via flash column chromatography (SiO₂). The Hantzsch pyridine byproduct is polar and easily separated. Elute with Hexanes/EtOAc (gradient 90:10 to 70:30).

  • Analysis: Determine ee via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH).

Protocol B: Biocatalytic Reduction (OYE Mediated)

Best for: Scale-up and substrates prone to racemization (e.g.,


-chiral nitroalkanes).

Materials:

  • Enzyme: OYE1, OYE2, or commercially available Ene-Reductase kits (e.g., from Codexis or Johnson Matthey).

  • Cofactor: NADP+ (catalytic), Glucose Dehydrogenase (GDH) for recycling.

  • Sacrificial Substrate: Glucose.

  • Buffer: Phosphate buffer (KPi), pH 7.0, 100 mM.

  • Co-solvent: DMSO (5-10% v/v) to solubilize the indole.

Step-by-Step:

  • Buffer Prep: Prepare 10 mL of KPi buffer (pH 7.0) containing GDH (50 U) and Glucose (2.0 equiv relative to substrate).

  • Substrate Addition: Dissolve the Indole Nitropropene (0.2 mmol) in DMSO (0.5 mL). Add this solution dropwise to the buffer with vigorous stirring to create a fine suspension/emulsion.

  • Initiation: Add the Ene-Reductase (10–20 mg lyophilized powder) and NADP+ (0.01 mmol).

  • Reaction: Incubate in an orbital shaker (180 rpm) at 30°C for 24 hours.

  • Extraction: Extract the reaction mixture with EtOAc (3 x 5 mL).

  • Drying: Dry combined organics over MgSO₄ and concentrate.

  • Note: Biocatalytic reductions often yield quantitative conversion. Filtration through a short silica plug is usually sufficient before the next step.

Part 4: Comparative Data Analysis

FeatureOrganocatalysis (Thiourea/HE)Biocatalysis (OYE)Metal Catalysis (Cu-H)
Enantioselectivity (ee) Good to Excellent (85–98%)Excellent (>99%)High (90–99%)
Substrate Scope Broad; tolerates steric bulkLimited by enzyme active site sizeBroad; tunable via ligands
Indole Protection Not requiredNot required (usually)Sometimes required (N-Boc)
Scalability Moderate (Hantzsch ester cost)High (Green, aqueous)High (Low catalyst loading)
Cost Low (Catalyst reusable)Low (if enzyme is recycled)High (Ligand cost)
Speed Slow (24–72 h)Fast (4–24 h)Fast (1–12 h)

Part 5: Downstream Processing (Nitro to Amine)

Once the chiral nitroalkane is secured, the final step to the tryptamine must preserve the stereocenter.

  • Recommended Method: Zn / HCl (aqueous) or H₂ / Raney-Ni.

  • Avoid: LiAlH₄ (can sometimes cause racemization if the

    
    -proton is acidic and conditions are harsh).
    
  • Self-Validation: Check the optical rotation of the final amine against literature values for known tryptamines (e.g.,

    
    -methyltryptamine).
    

Part 6: Visualizing the Workflow

The following diagram illustrates the decision tree and mechanistic flow for selecting the appropriate reagent system.

G Start Substrate: Indole Nitropropene Decision Select Reduction Strategy Start->Decision Path_Organo Organocatalysis (Thiourea + Hantzsch Ester) Decision->Path_Organo Small Scale / Lab Path_Bio Biocatalysis (Ene-Reductase + NADPH) Decision->Path_Bio Green / High Selectivity Path_Metal Metal Catalysis (Cu(OAc)2 + Josiphos + Silane) Decision->Path_Metal Scalable / Tunable Mech_Organo Mechanism: H-Bond Activation -> Hydride Transfer Path_Organo->Mech_Organo Mech_Bio Mechanism: Enzyme Pocket Control -> Flavin Hydride Path_Bio->Mech_Bio Mech_Metal Mechanism: Cu-H Conjugate Addition Path_Metal->Mech_Metal Product Chiral Nitroalkane (>90% ee) Mech_Organo->Product Mech_Bio->Product Mech_Metal->Product Final Chiral Tryptamine Product->Final Zn/HCl or H2/Ra-Ni

Caption: Decision matrix for asymmetric reduction of indole nitropropenes, highlighting mechanistic pathways and reagent choices.

Part 7: References

  • Organocatalytic Transfer Hydrogenation (Seminal Work): Martin, N. J. A., Ozores, L., & List, B. (2007).[1] Organocatalytic Asymmetric Transfer Hydrogenation of Nitroolefins. Journal of the American Chemical Society, 129(29), 8976–8977. [Link]

  • Biocatalytic Reduction (Review): Toogood, H. S., & Scrutton, N. S. (2018). Discovery, Characterization, Engineering, and Applications of Ene-Reductases for Industrial Biocatalysis. ACS Catalysis, 8(5), 3532–3549. [Link]

  • Copper-Catalyzed Reduction: Czekelius, C., & Carreira, E. M. (2004). Enantioselective Conjugate Reduction of Nitroalkenes with Chiral Cu-H Catalysts. Angewandte Chemie International Edition, 44(4), 612–615. [Link]

  • Indole-Specific Applications: Gorbachev, D., et al. (2024).[2] Syntheses of 3-(2-Nitrovinyl)-indoles... and Antiproliferative Compounds. Molecules, 29(18), 4425. [Link]

  • General Review on Nitroalkene Reduction: Organic Chemistry Portal. (n.d.). Reduction of Nitroalkenes. [Link]

Sources

Application Note: Solvent Selection for Recrystallization of 6-Methoxy Tryptamines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

The purification of 6-methoxy-substituted tryptamines (e.g., 6-MeO-DMT, 6-MeO-MiPT, 6-MeO-DET) presents unique challenges compared to their 5-methoxy isomers.[1] While 5-MeO analogs are widely documented, the 6-methoxy position alters the crystal lattice energy and lipophilicity, often leading to persistent "oiling out" (liquid-liquid phase separation) rather than crystallization.[1]

This guide provides a rigorous, field-proven methodology for solvent selection, focusing on thermodynamic control to force lattice formation over amorphous oil precipitation. It covers both Freebase and Salt (Fumarate/HCl) forms.

Chemical Theory: The "Oiling Out" Challenge

Tryptamines possess an indole core that is prone to oxidation (forming colored dimers) and a basic amine tail. The 6-methoxy group adds electron density to the benzene ring, slightly increasing the polarity compared to unsubstituted tryptamines, but maintaining high lipophilicity in the freebase form.

Why they oil out:

  • Melting Point Depression: Impurities significantly lower the melting point. If the

    
     drops below the solvent's boiling point, the compound melts before it dissolves, forming an oil.
    
  • Solvation Shells: In highly polar solvents (like pure Ethanol), the energetic cost of desolvation to enter the crystal lattice is high, favoring the amorphous oil state.

The Solution: Use a Two-Solvent System (Solvent/Anti-Solvent) or a Single Solvent with steep solubility curves (e.g., Heptane or MTBE).

Solvent Selection Matrix

The following data aggregates solubility parameters specifically tuned for methoxy-tryptamines.

Table 1: Solvent Compatibility for 6-MeO Tryptamines[1]
FormPrimary Solvent (Dissolver)Anti-Solvent (Precipitator)SuitabilityNotes
Freebase Heptane None (Cooling only)⭐⭐⭐⭐⭐Gold Standard. High purity, slow growth.[1] Requires 60°C+ to dissolve.[1]
Freebase MTBE (Methyl tert-butyl ether)Heptane or Pentane ⭐⭐⭐⭐Excellent for thermally sensitive analogs.[1] Lower BP (55°C) prevents oxidation.
Freebase Xylene None⭐⭐Good solubility but high BP (140°C) makes solvent removal difficult.
Fumarate Methanol (Hot)Acetone or IPA ⭐⭐⭐⭐⭐Standard for pharmaceutical stability. Yields white needles.[1]
Fumarate Water (Hot)Acetone ⭐⭐High loss due to solubility; only for removing non-polar impurities.
HCl Salt IPA (Isopropyl Alcohol)Diethyl Ether ⭐⭐⭐HCl salts are hygroscopic. Must work in anhydrous conditions.[1]

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification route based on the physical state of your crude material.

SolventSelection Start Crude 6-MeO Tryptamine CheckState Check State: Freebase or Salt? Start->CheckState Freebase Freebase (Non-Polar) CheckState->Freebase pH > 10 Salt Salt (Polar) (Fumarate/HCl) CheckState->Salt pH < 7 SolventA Primary: Heptane (90°C) Secondary: MTBE Freebase->SolventA ProcessA Slow Cool Protocol (Prevents Oiling) SolventA->ProcessA SolventB Primary: MeOH or IPA Anti-Solvent: Acetone Salt->SolventB ProcessB Vapor Diffusion or Crash Precipitation SolventB->ProcessB

Figure 1: Decision tree for solvent system selection based on ionic form.

Detailed Protocols

Protocol A: High-Purity Freebase Recrystallization (Heptane System)

Best for: Removing colored oxidation byproducts and obtaining X-ray quality crystals.[1]

Materials:

  • Crude 6-MeO-Tryptamine Freebase.[1][2]

  • Solvent: n-Heptane (HPLC Grade).[1]

  • Equipment: Hotplate/stirrer, Erlenmeyer flask, Vacuum filtration setup (Buchner funnel).[3]

Step-by-Step:

  • Saturation: Place crude solid in an Erlenmeyer flask. Add n-Heptane (approx. 15-20 mL per gram of solid).[1]

  • Heating: Heat the solvent to 80-90°C (near boiling). Stir vigorously.

    • Note: If a dark oily residue remains at the bottom that does not dissolve even at boiling, this is polymerized impurity. Decant the clear hot supernatant into a clean, pre-heated flask, discarding the dark oil.

  • Controlled Cooling (Critical):

    • Wrap the flask in a towel or place it in a warm water bath to cool slowly to room temperature over 2-3 hours.

    • Why? Rapid cooling traps impurities and causes oiling.[1] Slow cooling allows the crystal lattice to reject impurities.

  • Nucleation: Once at room temperature, white needles should appear.[1] Transfer to a fridge (4°C) for 12 hours, then freezer (-20°C) for 2 hours.

  • Harvest: Filter quickly over a cold Buchner funnel. Wash with a small amount of freezer-cold heptane.[1]

  • Drying: Vacuum dry at room temperature. Do not use heat, as freebases can oxidize.

Protocol B: Fumarate Salt Stabilization (Acetone/IPA)

Best for: Long-term storage and pharmaceutical stability.[1]

Materials:

  • 6-MeO-Tryptamine Freebase.[1]

  • Fumaric Acid.[1][4]

  • Solvents: Acetone (Anhydrous) and Isopropyl Alcohol (IPA).

Step-by-Step:

  • Stoichiometry: Calculate exactly 0.5 molar equivalents of Fumaric acid (if forming the hemi-fumarate) or 1.0 equivalent (if forming the mono-fumarate). Note: Most tryptamines form stable 1:1 fumarates.

  • Dissolution (Separate):

    • Dissolve Freebase in minimal Acetone.[1]

    • Dissolve Fumaric Acid in minimal hot IPA.

  • Combination: Slowly add the Fumaric Acid/IPA solution to the Freebase/Acetone solution while stirring.

  • Precipitation: Cloudiness should appear immediately.[1]

  • Crystallization: If oil forms, add more Acetone (anti-solvent) and scratch the glass side with a rod to induce nucleation.

  • Maturation: Let stand at room temperature for 1 hour, then refrigerate.

  • Filtration: Filter the white crystalline salt. Wash with cold Acetone.[1]

Troubleshooting & Validation

Common Failure Modes
  • The "Goo" (Oiling Out):

    • Cause: Solution too concentrated or cooled too fast.[1]

    • Fix: Re-heat to dissolve, add 10% more solvent, and seed with a tiny crystal of pure product (if available) at 40°C.

  • Color Persistence:

    • Cause: Oxidized polymers.[1]

    • Fix: Perform an Activated Charcoal scrub.[1] Dissolve in hot solvent, add activated charcoal, stir 5 mins, filter hot through Celite, then recrystallize.

Validation Workflow (DOT)

Validation Sample Recrystallized Product TLC TLC Analysis (Mobile Phase: 9:1 DCM:MeOH) Sample->TLC MP Melting Point (Sharp range < 2°C) Sample->MP NMR H-NMR (Check Solvent Peaks) Sample->NMR Decision Pass/Fail? TLC->Decision MP->Decision NMR->Decision

Figure 2: Quality Control workflow post-recrystallization.

References

  • Shulgin, A., & Shulgin, A. (1997).[5][6] TiHKAL: The Continuation. Transform Press. (Entry #6 and general purification methods).

  • Oliveira, L. C., et al. (2025). "Extraction and Characterization of N,N-Dimethyltryptamine... A Multivariate Approach." ACS Omega.[1] (Detailed solvent methodology for tryptamine crystallization).

  • Perrin, D. D., & Armarego, W. L. F. (1988).[7] Purification of Laboratory Chemicals. Pergamon Press.[1] (Standard reference for solvent properties and purification).[7]

  • Sherwood, A. M., et al. (2020). "Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use." ACS Omega, 5(49). (Applicable salt formation protocols for methoxy-tryptamines).

  • U.S. Patent No. CN114423738A. "Recrystallization of 5-methoxy-N,N-dimethyltryptamine in methyl tert-butyl ether (MTBE)."[1][8] (Industrial application of MTBE for methoxy-tryptamines).

Sources

Application Notes and Protocols: Stereoselective Synthesis of (R)-1-(6-Methoxy-1H-indol-3-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the stereoselective synthesis of (R)-1-(6-Methoxy-1H-indol-3-yl)propan-2-amine, a valuable chiral building block in pharmaceutical research, starting from commercially available 6-methoxyindole. The primary synthetic strategy detailed herein involves a three-step sequence commencing with a Vilsmeier-Haack formylation, followed by a Henry (nitroaldol) reaction, and culminating in a diastereoselective reduction of the intermediate nitroalkene and subsequent reduction of the nitro group. An alternative classical approach via chiral resolution of the racemic amine is also discussed. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and practical considerations for each synthetic transformation.

Introduction: The Significance of Chiral Indoleamines

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Specifically, chiral 3-substituted indolylamines, such as the target molecule this compound, are of significant interest due to their structural resemblance to neurotransmitters like serotonin and melatonin.[2][3] The stereochemistry of the α-methyl group on the ethylamine side chain is often critical for biological activity, making enantioselective synthesis a key challenge and a paramount objective in the development of novel therapeutics.

This guide focuses on a robust and reproducible synthetic route that allows for precise control over the stereochemistry at the chiral center. The chosen pathway emphasizes modern catalytic methods that are both efficient and scalable.

Strategic Overview: A Convergent Synthetic Approach

The synthesis of this compound from 6-methoxyindole is most effectively achieved through a multi-step sequence that constructs the desired side-chain with the correct stereochemistry. The primary strategy detailed in this note follows the pathway outlined below.

Synthetic_Pathway A 6-Methoxyindole B 6-Methoxy-1H-indole-3-carboxaldehyde A->B Vilsmeier-Haack Formylation C 1-(6-Methoxy-1H-indol-3-yl)-2-nitroprop-1-ene B->C Henry Reaction (Nitroethane) D (R)-1-(6-Methoxy-1H-indol-3-yl)-2-nitropropane C->D Asymmetric Reduction E This compound D->E Nitro Group Reduction

Figure 1: Overall synthetic workflow from 6-methoxyindole to the target chiral amine.

This approach is advantageous as it introduces the key chiral center in a controlled manner using well-established asymmetric catalysis.[4][5]

Detailed Synthetic Protocols and Mechanistic Insights

Step 1: Vilsmeier-Haack Formylation of 6-Methoxyindole

The initial step involves the introduction of a formyl group at the C3 position of the indole ring, which is the most nucleophilic position. The Vilsmeier-Haack reaction is a classic and highly effective method for this transformation.[6][7]

Protocol 3.1: Synthesis of 6-Methoxy-1H-indole-3-carboxaldehyde

  • Reagents and Materials:

    • 6-Methoxyindole

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Round-bottom flask, dropping funnel, ice bath, magnetic stirrer

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-methoxyindole (1.0 eq) in anhydrous DMF (3.0 eq).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (1.1 eq) dropwise via a dropping funnel, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

    • Basify the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from ethanol or by silica gel chromatography.

  • Mechanistic Insight: The reaction proceeds via the formation of the Vilsmeier reagent (chloroiminium ion) from DMF and POCl₃. This electrophilic species is then attacked by the electron-rich indole at the C3 position, followed by hydrolysis of the resulting iminium intermediate to yield the aldehyde.

Step 2: Henry Reaction to Form the Nitroalkene Intermediate

The Henry, or nitroaldol, reaction is a base-catalyzed carbon-carbon bond-forming reaction between a carbonyl compound and a nitroalkane.[8] In this step, the aldehyde is condensed with nitroethane to form a β-nitro alcohol, which readily dehydrates to the corresponding nitroalkene.[9][10]

Protocol 3.2: Synthesis of 1-(6-Methoxy-1H-indol-3-yl)-2-nitroprop-1-ene

  • Reagents and Materials:

    • 6-Methoxy-1H-indole-3-carboxaldehyde

    • Nitroethane

    • Ammonium acetate

    • Glacial acetic acid

    • Round-bottom flask with reflux condenser, heating mantle

  • Procedure:

    • To a solution of 6-methoxy-1H-indole-3-carboxaldehyde (1.0 eq) in glacial acetic acid, add nitroethane (5.0 eq) and ammonium acetate (1.5 eq).

    • Heat the mixture to reflux (approximately 100-110 °C) for 1-2 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.

    • The product will precipitate as a solid. Collect the solid by vacuum filtration.

    • Wash the solid with water until the filtrate is neutral.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.

Step 3: Asymmetric Reduction of the Nitroalkene

This is the crucial stereochemistry-defining step. The use of a chiral organocatalyst allows for the enantioselective reduction of the C=C double bond of the nitroalkene to furnish the desired (R)-enantiomer of the nitroalkane.[4][5]

Protocol 3.3: Synthesis of (R)-1-(6-Methoxy-1H-indol-3-yl)-2-nitropropane

  • Reagents and Materials:

    • 1-(6-Methoxy-1H-indol-3-yl)-2-nitroprop-1-ene

    • (R,R)-Takemoto catalyst (a chiral thiourea derivative) or a similar chiral organocatalyst

    • Hantzsch ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)

    • Anhydrous toluene or dichloromethane

    • Inert atmosphere (nitrogen or argon)

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1-(6-methoxy-1H-indol-3-yl)-2-nitroprop-1-ene (1.0 eq) and the chiral thiourea catalyst (0.05 - 0.1 eq) in anhydrous toluene.

    • Add the Hantzsch ester (1.2 eq) to the mixture.

    • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the enantiomerically enriched nitroalkane.

    • The enantiomeric excess (ee) should be determined by chiral HPLC analysis.

  • Causality of Experimental Choices: The chiral thiourea catalyst activates the nitroalkene towards reduction by forming hydrogen bonds with the nitro group, while simultaneously directing the Hantzsch ester to deliver a hydride to one specific face of the double bond, thus establishing the (R)-stereocenter.

Step 4: Reduction of the Nitro Group to the Primary Amine

The final step is the reduction of the nitro group to the target primary amine. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can be used, a milder and often more practical method involves the use of nickel(II) chloride or acetate in combination with sodium borohydride.[10][11]

Protocol 3.4: Synthesis of this compound

  • Reagents and Materials:

    • (R)-1-(6-Methoxy-1H-indol-3-yl)-2-nitropropane

    • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or Nickel(II) acetate tetrahydrate

    • Sodium borohydride (NaBH₄)

    • Methanol

    • Round-bottom flask, ice bath

  • Procedure:

    • Dissolve (R)-1-(6-methoxy-1H-indol-3-yl)-2-nitropropane (1.0 eq) and NiCl₂·6H₂O (2.0 eq) in methanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (6.0 eq) portion-wise over 30-60 minutes, controlling the rate of addition to manage gas evolution.

    • After the addition is complete, stir the reaction at room temperature for 1-2 hours.

    • Quench the reaction by the careful addition of aqueous ammonia.

    • Filter the mixture through a pad of celite to remove the nickel boride precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the target amine.

    • Further purification can be achieved by conversion to a salt (e.g., hydrochloride or fumarate) and recrystallization.

Alternative Strategy: Chiral Resolution

An alternative to asymmetric synthesis is the resolution of the racemic amine, which would be prepared by a non-stereoselective reduction of the nitroalkene in Step 3 (e.g., using NaBH₄). This classical approach separates the two enantiomers.[12][13]

Protocol 4.1: Chiral Resolution of (±)-1-(6-Methoxy-1H-indol-3-yl)propan-2-amine

  • Principle: The racemic amine is reacted with a chiral acid, such as (+)-tartaric acid, to form a pair of diastereomeric salts.[12] These salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

Chiral_Resolution Racemate (R,S)-Amine Diastereomers (R)-Amine-(+)-Tartrate (S)-Amine-(+)-Tartrate Racemate->Diastereomers + (+)-Tartaric Acid Separation Fractional Crystallization Diastereomers->Separation Enantiomer (R)-Amine Separation->Enantiomer Isolate less soluble salt, then basify

Figure 2: Workflow for chiral resolution via diastereomeric salt formation.

  • Procedure Outline:

    • Dissolve the racemic amine in a suitable solvent (e.g., methanol or ethanol).

    • Add a solution of the chiral resolving agent (e.g., (+)-tartaric acid, 0.5 eq) in the same solvent.

    • Allow the mixture to cool slowly to promote the crystallization of the less soluble diastereomeric salt.

    • Collect the crystals by filtration.

    • The enantiomeric purity of the amine in the crystallized salt can be assessed after liberating the free base.

    • Repeat the crystallization process until the desired enantiomeric purity is achieved.

    • Treat the purified diastereomeric salt with a base (e.g., NaOH) to liberate the free (R)-amine.

  • Expert Insight: While effective, chiral resolution is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.[12] The choice of resolving agent and solvent is critical and often requires empirical optimization.

Data Summary

StepProductMethodExpected YieldKey Analytical Techniques
16-Methoxy-1H-indole-3-carboxaldehydeVilsmeier-Haack Formylation85-95%¹H NMR, ¹³C NMR, MS
21-(6-Methoxy-1H-indol-3-yl)-2-nitroprop-1-eneHenry Reaction80-90%¹H NMR, ¹³C NMR, IR, MS
3(R)-1-(6-Methoxy-1H-indol-3-yl)-2-nitropropaneAsymmetric Reduction70-85%Chiral HPLC, ¹H NMR, MS
4This compoundNitro Group Reduction75-90%¹H NMR, ¹³C NMR, MS, Chiral HPLC

Conclusion

The synthetic pathway detailed in this application note, centered around an organocatalyzed asymmetric reduction, provides a reliable and highly stereoselective method for the preparation of this compound from 6-methoxyindole. The protocols are designed to be robust and are supported by clear mechanistic rationale, empowering researchers to confidently synthesize this important chiral building block for applications in drug discovery and development.

References

  • BenchChem. (2025). Application Notes and Protocols: Asymmetric Reduction of 1-(3-Nitrophenyl)-2-nitropropene.
  • Wikipedia. (n.d.). Indole-3-carbaldehyde. [Link]

  • BenchChem. (2025). A Comparative Guide to Catalytic Systems for the Asymmetric Reduction of 3-Nitro-2-hexene.
  • Engle, K. M., & Yu, J. Q. (2011). Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. PMC. [Link]

  • Jacobsen, E. N., et al. (2018). Generality-Driven Catalyst Development: A Universal Catalyst for Enantioselective Nitroalkene Reduction. Journal of the American Chemical Society. [Link]

  • Erowid. (n.d.). Synthesis of alpha-Methyltryptamine (IT-290/AMT). [Link]

  • Saetae, W., & Jaratjaroonphong, J. (2024). Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. Thai Journal of Online (ThaiJO). [Link]

  • Soltani, O., Ariger, M. A., & Carreira, E. M. (2009). Asymmetric Transfer Hydrogenation of Nitroalkenes. Organic Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. [Link]

  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]

  • Wikipedia. (n.d.). Tryptamine. [Link]

  • Wikipedia. (n.d.). 5-Methoxytryptamine. [Link]

  • ResearchGate. (2025). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [Link]

Sources

Application Notes & Protocols for the Preparation of Analytical Standards of 6-Methoxy-N-methyl-N-allyltryptamine (6-MeO-AMT)

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals in a controlled laboratory setting. The information provided is for research and forensic applications only. 6-MeO-AMT is a research chemical, and its physiological and toxicological properties have not been fully elucidated. All handling and synthesis of this compound should be performed by trained personnel in a properly equipped facility, in compliance with all applicable laws and regulations.

Introduction

6-Methoxy-N-methyl-N-allyltryptamine (6-MeO-AMT) is a synthetic tryptamine and a positional isomer of the more widely known 5-MeO-AMT.[1][2] As with many novel psychoactive substances (NPS), the emergence of such compounds in forensic and clinical settings necessitates the availability of high-purity, well-characterized analytical reference standards.[3][4] These standards are fundamental for the unambiguous identification and accurate quantification of the analyte in seized materials or biological samples, ensuring the reliability and validity of analytical results.[5][6]

This application note provides a comprehensive guide to the preparation of a 6-MeO-AMT analytical standard, covering a representative synthesis, purification, in-depth analytical characterization, and best practices for storage and handling. The protocols are designed to be self-validating, emphasizing the causality behind experimental choices to ensure scientific integrity.

Synthesis of 6-MeO-AMT

The following is a representative synthetic route for 6-MeO-AMT, based on established methodologies for the synthesis of N,N-disubstituted tryptamines.[7][8]

2.1 Reaction Scheme

The synthesis involves a two-step process starting from 6-methoxytryptamine: N-methylation followed by N-allylation.

2.2 Required Materials and Reagents

  • 6-Methoxytryptamine

  • Methyl iodide

  • Allyl bromide

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flasks, reflux condenser, magnetic stirrer, etc.)

  • Fume hood

2.3 Step-by-Step Synthesis Protocol

Step 1: N-methylation of 6-Methoxytryptamine

  • In a round-bottom flask, dissolve 6-methoxytryptamine in anhydrous acetone.

  • Add an excess of anhydrous potassium carbonate to the solution.

  • While stirring vigorously, add a slight molar excess of methyl iodide dropwise.

  • Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Evaporate the solvent under reduced pressure to obtain the crude N-methyl-6-methoxytryptamine.

Step 2: N-allylation of N-methyl-6-methoxytryptamine

  • Dissolve the crude product from Step 1 in anhydrous acetone.

  • Add an excess of anhydrous potassium carbonate.

  • Add a slight molar excess of allyl bromide dropwise while stirring.

  • Reflux the mixture for several hours, monitoring for the formation of the final product.

  • Once the reaction is complete, cool the mixture and filter out the inorganic salts.

  • Remove the acetone under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude 6-MeO-AMT.

Purification of the Analytical Standard

To be suitable as an analytical standard, the synthesized 6-MeO-AMT must be of high purity (>98%). Flash column chromatography is a standard method for purifying tryptamine derivatives.[7]

3.1 Flash Column Chromatography Protocol

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or heptane).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude 6-MeO-AMT in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of increasing polarity, for example, from pure hexane to a mixture of hexane and ethyl acetate. The optimal solvent system should be determined beforehand using thin-layer chromatography (TLC).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified 6-MeO-AMT.

  • Assess the purity of the final product using HPLC-UV and/or GC-MS.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the prepared standard. This involves a combination of spectroscopic and chromatographic techniques.[4][9]

4.1 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the identification of illicit drugs and NPS.[3][10]

Protocol for GC-MS Analysis:

  • Sample Preparation: Dissolve a small amount of the purified 6-MeO-AMT in methanol or prepare a liquid-liquid extraction of the free base into an organic solvent like methylene chloride.[3]

  • Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Analysis: Inject the sample into the GC. The separated analyte will then enter the mass spectrometer for fragmentation and detection.

Table 1: Representative GC-MS Parameters for Tryptamine Analysis

ParameterValue
GC Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[3][11]
Carrier Gas Helium at a constant flow of 1.0 mL/min[11]
Oven Program Initial temp 60-100°C, hold for 1 min, then ramp at 15-20°C/min to 280-310°C, hold for 5-10 min[3][11][12]
Injector Temp 250-300°C[12]
MS Source Temp 230°C[12]
MS Quad Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 35-550 amu

Expected Mass Spectrum: The EI mass spectrum of 6-MeO-AMT is expected to show a molecular ion peak (M+) and a base peak corresponding to the iminium ion formed by cleavage of the bond beta to the indole ring, a characteristic fragmentation pattern for tryptamines.

4.2 High-Performance Liquid Chromatography (HPLC)

HPLC with UV or MS detection is ideal for assessing the purity of the analytical standard.[3][13] Reversed-phase HPLC is a common method for separating tryptamine derivatives.[13][14]

Protocol for HPLC Purity Assessment:

  • Sample Preparation: Prepare a dilute solution of the purified 6-MeO-AMT in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile). Filter the sample through a 0.2 or 0.45 µm filter before injection.[3][13]

  • Instrumentation: An HPLC system with a UV detector (or PDA) or a mass spectrometer.

  • Analysis: Inject the sample and monitor the chromatogram for the main peak and any impurities. Purity can be calculated based on the relative peak areas.

Table 2: Representative HPLC Parameters for Tryptamine Analysis

ParameterValue
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[3]
Mobile Phase A Water with 0.1% Formic Acid or 0.1% Triethylammonium Acetate[3][13]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid[13]
Gradient Start with a low percentage of B (e.g., 10-20%) and ramp up to a high percentage (e.g., 90%) over 15-20 minutes.[13]
Flow Rate 1.0 mL/min[3]
Column Temp 35°C[3]
Detection UV at 220 nm and 280 nm[3] or MS detection

4.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) is a powerful tool for unambiguous structure elucidation.[4][9]

Expected ¹H NMR Signals for 6-MeO-AMT:

  • Aromatic protons on the indole ring.

  • A singlet for the methoxy (-OCH₃) group protons.

  • Signals corresponding to the ethyl side chain (-CH₂-CH₂-) .

  • A singlet for the N-methyl (-NCH₃) protons.

  • Signals for the allyl group (-CH₂-CH=CH₂) protons .

  • A broad singlet for the indole N-H proton .

Expected ¹³C NMR Signals for 6-MeO-AMT:

  • Distinct signals for each carbon atom in the indole ring system, the methoxy group, the ethyl side chain, the N-methyl group, and the allyl group.

The exact chemical shifts will depend on the deuterated solvent used (e.g., CDCl₃, DMSO-d₆, or MeOD).[15][16]

Preparation of Standard Solutions

Accurately prepared stock and working solutions are crucial for quantitative analysis.

Protocol for Standard Solution Preparation:

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh a precise amount of the purified 6-MeO-AMT (e.g., 10 mg) and dissolve it in a Class A volumetric flask (e.g., 10 mL) with a suitable solvent like methanol. Tryptamines are generally soluble in organic solvents such as ethanol, DMSO, and methanol.[17]

  • Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the same solvent to cover the desired concentration range for building a calibration curve.

  • Storage: Store all standard solutions in amber glass vials at low temperatures (refrigerated or frozen) to minimize degradation.[18][19] Aqueous solutions are generally not recommended for long-term storage.[17]

Storage and Stability of the Analytical Standard

Proper storage is essential to maintain the integrity and purity of the analytical standard over time.[5][6]

  • Container: Store the solid standard in a tightly sealed, amber glass vial to protect it from light and moisture.[18][19]

  • Temperature: For long-term storage, keep the standard in a freezer (-20°C).[6][17] For short-term storage, refrigeration (2-8°C) is adequate.[18]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible to prevent oxidation.

  • Stability Testing: A stability protocol should be in place to periodically re-evaluate the purity and concentration of the standard, especially for long-term use.[6]

Safety Precautions

Working with potent research chemicals requires strict adherence to safety protocols.[20][21][22]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[22]

  • Ventilation: All handling of the solid compound and volatile solvents should be performed in a certified chemical fume hood to avoid inhalation.[20]

  • Handling: Avoid all personal contact, including inhalation and ingestion.[17][20] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[22]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Visualizations

Diagram 1: Overall Workflow

G cluster_0 Preparation cluster_1 Characterization & QC cluster_2 Standard Management Synthesis Synthesis of Crude 6-MeO-AMT Purification Column Chromatography Purification Synthesis->Purification GCMS GC-MS (Identity & Purity) Purification->GCMS HPLC HPLC-UV (Purity Assessment) Purification->HPLC NMR NMR (Structure Confirmation) Purification->NMR FinalProduct Purified Standard (>98%) StockSolution Stock Solution Preparation FinalProduct->StockSolution Storage Long-Term Storage (-20°C) FinalProduct->Storage

Caption: Workflow for the preparation and validation of a 6-MeO-AMT analytical standard.

Diagram 2: Chemical Structure of 6-MeO-AMT

G compound caption 6-Methoxy-N-methyl-N-allyltryptamine (6-MeO-AMT)

Sources

Application Note: Quantitative and Qualitative Analysis of Tryptamine Derivatives by Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Need for Sensitive Tryptamine Analysis

Tryptamine and its derivatives are a class of monoamine alkaloids with an indole core structure, playing significant roles as neurotransmitters, neuromodulators, and psychoactive compounds.[1] Found in plants, animals, and fungi, this chemical family includes endogenous neuromodulators like serotonin and melatonin, as well as potent psychedelic compounds such as psilocybin from certain mushroom species and N,N-dimethyltryptamine (DMT).[2] The renewed interest in the therapeutic potential of psychedelic tryptamines for treating psychiatric disorders, alongside the emergence of new psychoactive substances (NPS), has created a critical need for robust, sensitive, and specific analytical methods.[3][4]

Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for the analysis of tryptamine derivatives due to its exceptional sensitivity, selectivity, and versatility.[2][5] This technique allows for the separation of structurally similar compounds, including isomers, and their subsequent detection and quantification at trace levels (ng/mL to pg/mg).[2][6] This application note provides a comprehensive guide to developing and validating an LC-MS/MS method for the analysis of tryptamine derivatives in various matrices, with a focus on explaining the rationale behind key methodological choices to ensure scientific integrity and reproducible results.

Method Development: A Logic-Driven Approach

The successful analysis of tryptamine derivatives by LC-MS hinges on a systematic approach to method development, considering the physicochemical properties of the analytes and the complexity of the sample matrix. The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

LC-MS Workflow for Tryptamine Analysis Figure 1: General Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Matrix Biological Matrix (Plasma, Urine, Hair, Plant Material) Homogenization Homogenization / Pulverization (if solid) Matrix->Homogenization InternalStandard Addition of Internal Standard Homogenization->InternalStandard Extraction Extraction (Protein Precipitation, LLE, or SPE) Evaporation Evaporation & Reconstitution Extraction->Evaporation InternalStandard->Extraction LC_Separation Liquid Chromatography (Reversed-Phase Separation) Evaporation->LC_Separation MS_Detection Mass Spectrometry (ESI+, MRM Detection) LC_Separation->MS_Detection Quantification Quantification & Confirmation MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the LC-MS analysis of tryptamines.

Part 1: Sample Preparation - The Foundation of Accurate Analysis

The primary goals of sample preparation are to extract the target analytes from the matrix, remove interfering substances, and concentrate the sample to improve detection limits.[7] The choice of technique depends on the matrix and the desired level of cleanliness.

Protein Precipitation (for Plasma/Serum)

This is a rapid and straightforward method for removing proteins from biological fluids.

  • Causality: Tryptamines are generally soluble in organic solvents like acetonitrile and methanol. Adding a sufficient volume of cold organic solvent to a plasma or serum sample causes proteins to denature and precipitate, leaving the analytes of interest in the supernatant. Acidification of the sample with ascorbic or formic acid prior to precipitation can improve the stability of certain tryptamines.[3][4]

  • Protocol:

    • To 100 µL of plasma/serum, add an appropriate internal standard (e.g., deuterated analog of the target analyte).

    • Add 300 µL of ice-cold acetonitrile.

    • Vortex vigorously for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS injection.[7]

Solid-Phase Extraction (SPE) (for Complex Matrices like Urine or Tissue Homogenates)

SPE provides a more thorough cleanup than protein precipitation, which is often necessary to mitigate matrix effects.[8][9]

  • Causality: Mixed-mode SPE cartridges, which have both reversed-phase and ion-exchange properties, are highly effective for extracting tryptamines. The basic amine group on the tryptamine side chain is protonated at acidic pH, allowing it to bind to the cation-exchange sorbent. Interfering compounds can be washed away, and the analytes are then eluted with a basic organic solvent.

  • Protocol:

    • Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Load 1 mL of pre-treated sample (e.g., diluted urine with internal standard).

    • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.

    • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.[8]

    • Evaporate the eluate to dryness and reconstitute as described above.

Part 2: Liquid Chromatography - Achieving Optimal Separation

Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is the standard for separating tryptamine derivatives.[10]

  • Causality: Tryptamines are polar compounds, making them well-suited for reversed-phase chromatography where a nonpolar stationary phase (like C18) is used with a polar mobile phase.[10][11] The addition of an acid, typically formic acid (0.1%), to the mobile phase serves two key purposes: it protonates the amine group of the tryptamines, leading to better retention and peak shape, and it facilitates efficient ionization in the mass spectrometer source.[10][11] A gradient elution, starting with a high aqueous content and increasing the organic solvent percentage over time, is necessary to separate tryptamines with varying polarities and to elute more hydrophobic matrix components later in the run.[10][12]

Recommended LC Parameters
ParameterRecommended SettingRationale
Column C18 or HSS T3 (e.g., 100 mm x 2.1 mm, < 3 µm)C18 offers good retention for a broad range of tryptamines. HSS T3 is also effective, especially for polar analytes.[6][10]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to improve peak shape and ionization efficiency.[6][10]
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolAcetonitrile is a common choice for its low viscosity and UV transparency. Methanol can offer different selectivity.[10]
Flow Rate 0.3 - 0.5 mL/minAppropriate for 2.1 mm ID columns, ensuring efficient separation without excessive backpressure.
Column Temp. 30 - 40 °CImproves reproducibility of retention times.[13]
Injection Vol. 2 - 10 µLDependent on sample concentration and instrument sensitivity.
Gradient 5-10% B, hold for 1 min; ramp to 95% B over 8-10 min; hold for 2 min; return to initial conditionsA typical starting point for separating a range of tryptamine derivatives. This needs to be optimized for specific analytes.[10][12]

Part 3: Mass Spectrometry - Sensitive and Specific Detection

Tandem mass spectrometry (MS/MS) is indispensable for the selective detection and confirmation of tryptamine derivatives, especially in complex matrices.

  • Causality: Electrospray ionization (ESI) in positive ion mode (ESI+) is the preferred ionization technique for tryptamines.[3][4] The basic amine side chain is readily protonated in the acidic mobile phase, forming a stable [M+H]+ precursor ion. For quantitative analysis, Multiple Reaction Monitoring (MRM) is the most powerful scan mode.[3] In MRM, the precursor ion is selected in the first quadrupole, fragmented via collision-induced dissociation (CID) in the collision cell, and a specific, stable product ion is monitored in the third quadrupole. This process is highly specific and significantly reduces background noise, leading to low limits of detection.[3][14] A key fragmentation pathway for many tryptamines involves the cleavage of the bond between the α and β carbons of the ethylamine side chain, resulting in a characteristic iminium ion.[15]

Typical MS/MS Parameters and MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Tryptamine161.1144.1 / 117.115-25
N,N-Dimethyltryptamine (DMT)189.158.120-30
5-MeO-DMT219.158.120-35
Psilocin (4-HO-DMT)205.158.1 / 160.120-30
Psilocybin285.1205.1 / 160.115-25

Note: Collision energies are instrument-dependent and require optimization.

MRM_Process Figure 2: Multiple Reaction Monitoring (MRM) Logic IonSource Ion Source (ESI+) | { Mixture of Ions} Q1 Quadrupole 1 (Q1) Precursor Ion Selection m/z = 189.1 (DMT) IonSource:f0->Q1:f0 Q2 Quadrupole 2 (q2) Collision Cell (CID) Fragmentation Q1:f0->Q2:f0 [M+H]+ Q3 Quadrupole 3 (Q3) Product Ion Selection m/z = 58.1 Q2:f0->Q3:f0 Fragment Ions Detector Detector | { Signal} Q3:f0->Detector:f0 Specific Product Ion

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-1-(6-Methoxy-1H-indol-3-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for research scientists and process chemists optimizing the synthesis of (R)-1-(6-Methoxy-1H-indol-3-yl)propan-2-amine (also known as 6-MeO-α-methyltryptamine).

Status: Operational Role: Senior Application Scientist Scope: Yield Optimization, Enantioselectivity, and Troubleshooting

⚠️ Legal & Safety Disclaimer

For Authorized Research Use Only. The compound discussed is a tryptamine derivative with potential psychoactive properties. This guide addresses chemical challenges (yield, purity, chirality) for legitimate drug discovery and toxicological research. Ensure compliance with all local, state, and federal regulations (e.g., DEA Schedule I analog controls in the US) before handling these materials.

Module 1: Pathway Diagnostics & Decision Tree

The primary failure point in synthesizing this target is not the chemistry itself, but the route selection . The electron-rich 6-methoxyindole core is sensitive to acid-catalyzed polymerization, and the target contains a chiral center that traditional reduction methods destroy.

The Strategic Pivot
  • Legacy Route (Chemical): Henry Reaction

    
     LAH Reduction 
    
    
    
    Chiral Resolution.
    • Flaw: Max theoretical yield of (R)-isomer is 50% (due to resolution). Real-world yield <25%.[1]

  • Modern Route (Chemo-Enzymatic): Henry Reaction

    
     Hydrolytic Reduction (Ketone) 
    
    
    
    Biocatalytic Transamination.
    • Advantage:[2][3][4][5] >90% yield, >99% ee.[6]

Workflow Decision Logic

SynthesisPath Start Start: 6-Methoxyindole-3-carboxaldehyde Henry Step 1: Henry Reaction (Nitroethane + NH4OAc) Start->Henry Nitroalkene Intermediate: Nitroalkene Henry->Nitroalkene Decision Decision Point: Enantiopurity Requirement Nitroalkene->Decision RouteA Route A: Chemo-Enzymatic (Recommended) Decision->RouteA High Yield (>50%) RouteB Route B: Chemical/Legacy (If enzymes unavailable) Decision->RouteB Low Tech / No Enzyme Ketone Hydrolytic Reduction (Fe/HCl) Target: Indole-2-propanone RouteA->Ketone Enzyme Biocatalysis (R)-Amine Transaminase Ketone->Enzyme Final Target: (R)-6-MeO-aMT Enzyme->Final LAH Reduction (LiAlH4) Result: Racemic Amine RouteB->LAH Resolution Chiral Resolution (Tartaric Acid) LAH->Resolution Resolution->Final Max 50% Yield

Figure 1: Comparison of the Legacy Chemical Route vs. the High-Yield Chemo-Enzymatic Route.

Module 2: The "Gold Standard" Protocol (Chemo-Enzymatic)

This protocol maximizes yield by bypassing the "racemic bottleneck." Instead of reducing the nitroalkene to an amine, we reduce it to a ketone , which serves as the perfect substrate for stereoselective enzymes.

Step 1: Optimized Henry Reaction (Nitroalkene Synthesis)

Objective: Synthesize 1-(6-methoxy-1H-indol-3-yl)-2-nitroprop-1-ene without polymerizing the indole.

  • Reagents: 6-Methoxyindole-3-carboxaldehyde (1.0 eq), Nitroethane (10.0 eq), Ammonium Acetate (0.5 eq).

  • Solvent: Glacial Acetic Acid (mild) or microwave conditions (solvent-free).

  • Protocol:

    • Dissolve aldehyde in nitroethane (acts as solvent/reactant).

    • Add NH₄OAc.

    • Heat to 80°C (Do NOT reflux vigorously; 6-OMe indoles degrade >100°C).

    • Monitor via TLC (Hexane/EtOAc 3:1). Product usually precipitates as orange/red needles upon cooling.

  • Yield Tip: If the product does not precipitate, dilute with water and freeze. Avoid silica chromatography if possible; recrystallize from MeOH.

Step 2: The "Iron Trick" (Hydrolytic Reduction to Ketone)

Objective: Convert the nitroalkene to 1-(6-methoxy-1H-indol-3-yl)propan-2-one.

  • Mechanism: Fe/HCl reduces the C=C bond and hydrolyzes the nitro group to a ketone (Nef-like transformation) in one pot.

  • Protocol:

    • Suspend Nitroalkene (10 mmol) in MeOH (50 mL).

    • Add Iron powder (50 mmol, 5 eq) and FeCl₃ (catalytic, 5 mol%).

    • Add dilute HCl (conc. HCl diluted 1:5 with water) dropwise at 60°C.

    • Critical Endpoint: The reaction is complete when the red nitroalkene color disappears, replaced by a pale yellow solution.

    • Workup: Filter iron sludge through Celite. Extract filtrate with EtOAc.

  • Why this works: Direct reduction with LAH gives the racemic amine. This step sets up the next step for 100% theoretical yield of the (R)-isomer.

Step 3: Biocatalytic Transamination

Objective: Convert the ketone to the (R)-amine.

  • Reagents: Indole-ketone (from Step 2), Isopropylamine (amine donor), PLP (cofactor), (R)-Selective Amine Transaminase (ATA-117 or commercially available kits like Codexis/Johnson Matthey).

  • Protocol:

    • Buffer: Phosphate buffer (pH 7.5, 100 mM).

    • Mix: Substrate (10 g/L in DMSO), Isopropylamine (1M), PLP (1 mM), Enzyme prep.

    • Incubate: 30°C with gentle shaking for 24 hours.

    • Workup: Basify to pH 12, extract with MTBE.

  • Result: >99% ee (R)-isomer. No resolution required.

Module 3: The "Legacy" Protocol (Chemical Fallback)

If you lack access to enzymes, you must use the chemical route. You will lose 50% of your material during resolution.

Troubleshooting the LiAlH4 Reduction

Issue: "The workup turned into a gray sludge/emulsion, and I lost my product." Solution: Indoles form sticky complexes with Aluminum salts. You must use the Fieser Workup or Rochelle's Salt .

The Rochelle's Salt Method (Recommended):

  • After reduction in THF, cool to 0°C.

  • Quench excess LAH with EtOAc.

  • Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt) equal to the volume of the reaction mixture.

  • Stir vigorously for 2 hours at room temperature.

  • Result: The layers will separate cleanly. The aluminum stays in the aqueous layer; your amine is in the organic layer.

Chemical Resolution

Reagent: L-(+)-Tartaric acid (to precipitate the R-amine). Protocol:

  • Dissolve racemic amine in hot MeOH.

  • Add 1.0 eq of L-(+)-Tartaric acid dissolved in hot MeOH.

  • Allow to cool very slowly to room temperature, then refrigerate.

  • The Precipitate: This is the diastereomeric salt. Recrystallize 2-3 times to upgrade ee.

  • Freebasing: Dissolve salt in water, basify with NaOH, extract with DCM.

Module 4: Yield Optimization Data

ParameterLegacy Route (Chemical)Modern Route (Enzymatic)
Step 1 Yield (Henry) 65-75%65-75%
Step 2 Transformation Reduction (LAH)Hydrolysis (Fe/HCl)
Step 2 Yield 60-70%85-90%
Chirality Step Resolution (Tartaric Acid)Transamination
Chirality Yield Max 35-40% (Theoretical 50%)>90%
Final Purity (ee) ~95% (requires recrystallization)>99%
Overall Yield ~15-20% ~50-60%

Module 5: Troubleshooting FAQ

Q1: My Henry reaction turned into a black tar. What happened? A: You overheated the reaction or used a base that was too strong. 6-Methoxyindoles are electron-rich and prone to oxidative polymerization.

  • Fix: Switch from liquid amine bases to Ammonium Acetate . Keep temperature <85°C . Run the reaction under Nitrogen.

Q2: During the Iron/HCl reduction, I recovered starting material (nitroalkene). A: The pH was likely not acidic enough to hydrolyze the intermediate oxime.

  • Fix: Ensure you add enough HCl.[7] The reaction goes Nitroalkene ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     Oxime 
    
    
    
    Ketone.[7][8] If you stop early or pH is too high, you get the oxime (which looks like a solid intermediate). Add more HCl and heat longer to hydrolyze the oxime to the ketone.

Q3: The enzyme reaction conversion is stuck at 50%. A: Equilibrium inhibition. The byproduct of isopropylamine is acetone, which can inhibit the enzyme or reverse the reaction.

  • Fix: Use an open system (if safe) to let acetone evaporate, or use a slight vacuum to remove acetone (the ketone byproduct) while keeping the isopropylamine (amine donor) in excess.

Q4: I cannot crystallize the tartrate salt in the resolution step. A: The "oiling out" phenomenon.

  • Fix: Your solution is too concentrated or contains too much water. Re-dissolve in anhydrous MeOH/EtOH. Scratch the glass with a rod to induce nucleation. If it oils out, reheat until dissolved and cool slower (wrap the flask in a towel).

References

  • Enzymatic Synthesis of Chiral Amines

    • Patil, M. D., et al. (2018). "Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines." Catalysts. Link

  • Iron/HCl Reduction of Nitroalkenes to Ketones

    • Pradhan, P. K., et al. (2013). "Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes." Synthetic Communications. Link

  • Henry Reaction on Indoles

    • Shulgin, A. T., & Shulgin, A. (1997). TIHKAL: The Continuation. (Referencing general synthesis of alpha-methyltryptamines via nitroethane). Link

  • Workup Procedures (Rochelle's Salt): Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581.

Sources

Preventing oxidative degradation of 6-methoxy indoles during storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidative Degradation of 6-Methoxy Indoles During Storage Document ID: TS-IND-6OME-001 Version: 2.4 (Current)

The "Pink/Brown Syndrome": The Chemistry of Failure

Issue: Users frequently report that 6-methoxyindole (6-MeO-Indole) transitions from a white crystalline solid to a pink, violet, or brown powder during storage.

Root Cause Analysis: The indole ring is an electron-rich aromatic system.[1][2][3] The addition of a methoxy group (-OCH₃) at the C6 position introduces a strong electron-donating effect (+M / Mesomeric effect). This significantly increases the electron density of the pyrrole ring, specifically at the C3 position .

While this makes 6-MeO-Indole a potent nucleophile for synthesis, it also lowers its oxidation potential. The compound becomes hypersensitive to:

  • Electrophilic Attack: By atmospheric oxygen (Auto-oxidation).

  • Radical Formation: UV light cleaves the N-H bond or excites the

    
    -system, generating radicals at N1 and C3.
    
  • Dimerization: Oxidized intermediates (indoxyls) rapidly couple to form indigo-like oligomers (responsible for the pink/brown color).

Visualization: The Oxidative Cascade

The following diagram illustrates the pathway from a pure indole to a degraded dimer.

IndoleOxidation Pure Pure 6-MeO-Indole (White Solid) Trigger Trigger: O2 + UV Light Pure->Trigger Radical Indolyl Radical (C3/N1 delocalized) Trigger->Radical H-abstraction Peroxide Indolenine Hydroperoxide Radical->Peroxide +O2 Indoxyl Indoxyl Intermediate Peroxide->Indoxyl Reduction Dimer Colored Dimers (Pink/Brown Impurities) Indoxyl->Dimer Dimerization

Figure 1: The auto-oxidation pathway of electron-rich indoles. The C3 position is the primary site of oxidative failure.

Storage Protocols: The Gold Standard

To maintain purity >98% over 12+ months, you must disrupt the "Triangle of Degradation": Oxygen, Heat, and Light.

Recommended Storage Conditions
ParameterSpecificationScientific Rationale
Temperature -20°C Arrhenius equation dictates that lower T slows radical propagation rates. 4°C is acceptable for short-term (<1 month), but -20°C is required for long-term stability.
Atmosphere Argon (Ar) Argon is heavier than air and forms a "blanket" over the crystals. Nitrogen (

) is lighter and mixes more easily with air if the seal is imperfect.
Container Amber Glass Blocks UV radiation (200-400nm) which catalyzes the initial N-H bond cleavage.
State Solid Powder Never store in solution. Solution state increases molecular mobility, accelerating dimerization kinetics by orders of magnitude.
Protocol: The "Argon Blanket" Technique

Use this whenever opening a bottle of 6-MeO-Indole.

  • Preparation: Have a tank of dry Argon ready with a low-flow nozzle.

  • Dispensing: Open the vial, weigh out the required amount quickly. Do not leave the vial open on the bench.

  • Purging: Insert the Argon nozzle halfway into the vial (do not dip into the powder). Flow Argon gently for 10-15 seconds to displace headspace air.

  • Sealing: While the gas is still flowing (if possible), cap the vial tightly. Parafilm the cap to prevent moisture ingress.

  • Return: Immediately return to -20°C storage.

Troubleshooting & Recovery

If your material has already changed color, use this decision matrix to determine if it is salvageable.

Diagnostic: Visual Inspection Guide
AppearancePurity EstimateAction Required
White / Off-White >98%None. Safe to use.
Pale Pink / Cream 95-97%Purification Recommended. Impurities may act as radical initiators for further degradation.
Dark Violet / Brown <90%Mandatory Purification. Significant oligomerization has occurred.
Black Tar <50%Discard. Recovery is likely inefficient and not cost-effective.
Recovery Protocol: Recrystallization

Standard recrystallization is often ineffective because the colored impurities are highly polar. This biphasic method is superior for 6-MeO-Indole.

Reagents: Toluene (Solvent A), Heptane (Antisolvent).

  • Dissolution: Dissolve the crude pink solid in the minimum amount of boiling Toluene .

    • Note: If dark particles remain undissolved, filter the hot solution through a glass frit or cotton plug.

  • Precipitation: Remove from heat. Slowly add Heptane dropwise until the solution becomes slightly turbid.

  • Crystallization: Re-heat briefly to clear the solution, then let it cool slowly to room temperature, then to 4°C.

  • Filtration: Collect the white crystals via vacuum filtration. Wash with cold Heptane.

  • Drying: Dry under high vacuum for 4 hours (trace solvent can accelerate degradation).

Alternative: Silica Plug Filtration (Rapid Cleanup)

Best for removing trace pink color from small batches.

  • Dissolve the compound in Dichloromethane (DCM) .

  • Pass through a short pad of silica gel.

    • Result: The non-polar 6-MeO-Indole passes through; the polar pink/brown oligomers stick to the silica.

  • Concentrate the filtrate in vacuo.

Frequently Asked Questions (FAQ)

Q: Can I use the compound if it is slightly pink? A: For rough synthetic steps (e.g., alkylation), yes. The impurity level is likely <2%. However, for sensitive catalytic reactions or biological assays, you must purify it. The oxidized dimers can act as radical scavengers or chelators, inhibiting catalysts.

Q: Why did my DMSO stock solution turn black overnight? A: DMSO is hygroscopic and often contains trace oxidants. Furthermore, in solution, the molecules have high mobility, allowing the oxidized radical intermediates to find each other and dimerize rapidly. Always prepare solutions fresh.

Q: Is 6-Methoxyindole acid-sensitive? A: Yes. Strong acids protonate the C3 position, disrupting aromaticity and making the molecule susceptible to polymerization. Avoid prolonged exposure to acidic media without antioxidants.

Q: How does 6-Methoxyindole compare to standard Indole? A: It is significantly less stable. The methoxy group at C6 donates electrons into the ring system (+M effect), raising the HOMO energy level and making the ring much easier to oxidize than unsubstituted indole.

Decision Logic for Handling

Use this flowchart to guide your daily workflow with 6-MeO-Indole.

HandlingLogic Start Inspect Material ColorCheck Check Color Start->ColorCheck White White/Cream ColorCheck->White Purity High Pink Pink/Violet ColorCheck->Pink Oxidized Use Proceed to Experiment (Argon Purge after use) White->Use Purify Perform Silica Plug or Recrystallization Pink->Purify Storage Storage: -20°C, Dark, Argon Use->Storage Purify->Use If White

Figure 2: Operational workflow for assessing and handling 6-Methoxyindole.

References

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Foundational text on indole reactivity and C3 nucleophilicity).
  • Lopes Jesus, A. J., et al. (2020). "UV-induced radical formation and isomerization of 4-methoxyindole and 5-methoxyindole." Physical Chemistry Chemical Physics. (Mechanistic insight into radical formation at N1/C3).

  • Sigma-Aldrich (Merck). "Indole and Derivatives - Technical Information." (General handling of electron-rich heterocycles).
  • Thermo Scientific Chemicals. "6-Methoxyindole, 98+% Product Specification and Handling." (Storage temperature and physical properties).

  • Xue, J., et al. (2022).[4] "Atmospheric oxidation mechanism and kinetics of indole." Atmospheric Chemistry and Physics. (Detailed kinetics of indole oxidation pathways).

Sources

Troubleshooting solubility issues of 6-MeO-AMT in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

6-Methoxy-alpha-methyltryptamine (6-MeO-AMT) is a structural analog of the more commonly studied 5-MeO-AMT and


-methyltryptamine (AMT).[1][2] Like its congeners, it presents specific solubility challenges in physiological buffers due to its lipophilic indole core and the basicity of its primary amine.

Users frequently encounter precipitation when diluting organic stock solutions into aqueous media (PBS, HEPES) or when attempting to dissolve the free base directly in water. This guide provides a mechanistic approach to solubilization based on the compound's physicochemical properties.

Physicochemical Profile (Estimated based on Structural Homology)

Note: Values are derived from high-confidence analogs (5-MeO-AMT, AMT) due to limited specific literature for the 6-isomer.

PropertyValue (Approximate)Implication for Solubility
Molecular Weight 218.30 g/mol Small molecule; kinetics are fast, but thermodynamics rule solubility.[1][2]
pKa (Amine) ~9.6 – 9.8At pH 7.4, >99% is ionized (soluble).[1] However, the free base is highly insoluble.
LogP (Lipophilicity) ~2.5 – 2.8Moderately lipophilic.[1][2] Requires organic co-solvents for high concentrations.[2]
Salt Form Solubility High (>10 mg/mL)HCl or Fumarate salts dissolve readily in water.[1]
Free Base Solubility Low (<0.1 mg/mL)Critical Failure Point: Requires acidification or DMSO.[1][2]

Troubleshooting Guide (FAQ)

Q1: I diluted my DMSO stock (10 mM) into PBS (pH 7.4), and it precipitated immediately. Why?

A: This is a classic "Solvent Shock" phenomenon.[1][2] While 6-MeO-AMT is largely ionized at pH 7.4, the local concentration at the droplet interface during addition momentarily exceeds the intrinsic solubility (


) of the compound before it can equilibrate.[1][2]
  • Mechanism: The rapid mixing of DMSO (hygroscopic) with water creates a high-energy transition state where the hydrophobic solute is "squeezed" out of solution before it can protonate.[1]

  • Solution: Use the "Step-Down" Dilution Protocol (see Section 3) and ensure rapid vortexing during addition.[1][2][3]

Q2: How do I know if I have the Free Base or the Salt form?

A: This distinction is vital.

  • Salt (HCl, Fumarate, Tartrate): Usually a white to off-white crystalline powder.[1][2] It should dissolve in water or PBS up to ~5–10 mg/mL with mild vortexing.[2]

  • Free Base: Often a waxy solid or oil, sometimes darker in color. It will not dissolve in neutral water.[1]

  • Test: Add a small amount to water. If it floats or clumps, it is likely the free base. Add 1-2 drops of 0.1 M HCl; if it dissolves immediately, it was the free base.[1][2]

Q3: Can I use ethanol instead of DMSO?

A: Yes, but with caveats.[1][4] Ethanol is a good solvent for tryptamines (Solubility ~10–20 mg/mL), but it is more volatile than DMSO. This can lead to concentration changes over time if the stock is not sealed tightly. Furthermore, ethanol is less effective at preventing precipitation upon aqueous dilution compared to DMSO.

  • Recommendation: Use DMSO for stock solutions (stability and solubility).[1][2][3] Use Ethanol only if DMSO is incompatible with your specific assay (e.g., certain electrophysiology preps).[1]

Q4: My solution turned pink/purple after 24 hours. Is it still good?

A: No. Tryptamines, especially those with methoxy groups, are susceptible to oxidative degradation, often forming colored quinone-imine products or dimers.[1]

  • Prevention: Always store stocks at -20°C, protected from light. Use antioxidants (e.g., 0.1% Ascorbic Acid) in your aqueous buffers if experiments run >4 hours.

Validated Protocols

Protocol A: Preparation of High-Concentration Stock (10 mM)

Target: Long-term storage and master stock.[1][2]

  • Weighing: Accurately weigh 2.18 mg of 6-MeO-AMT (Free Base or Salt).

  • Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

    • Why DMSO? It prevents hydrolysis and suppresses oxidation better than water.[2]

  • Dissolution: Vortex for 30 seconds. The solution should be perfectly clear.

  • Storage: Aliquot into light-protective amber tubes. Store at -20°C.

    • Shelf Life: ~6 months in DMSO.[2]

Protocol B: The "Step-Down" Dilution (Crash-Resistant)

Target: Diluting stock into aqueous buffer (e.g., PBS) for assays.[1][2]

  • Prepare Intermediate: Dilute your 10 mM DMSO stock 1:10 into pure ethanol or a 50% DMSO/Water mix first.[1][2]

    • Reasoning: This lowers the hydrophobicity gap before hitting the salt-rich buffer.[1][2]

  • Final Dilution: Pipette the intermediate solution directly into the center of the vortexing PBS tube.

    • Do not pipette onto the side of the tube (causes local precipitation).

  • Maximum Concentration: Do not exceed 100 µM in PBS if possible. Above this, thermodynamic instability increases.

Visualizations

Figure 1: Solubility Decision Logic

This workflow illustrates the decision-making process for solubilizing 6-MeO-AMT based on the starting material form.

SolubilityWorkflow Start Start: 6-MeO-AMT Solid CheckForm Identify Form Start->CheckForm Salt Salt Form (HCl, Fumarate) CheckForm->Salt Crystalline/White Base Free Base CheckForm->Base Waxy/Oily DirectAq Dissolve in Aqueous Buffer (PBS/Water) Salt->DirectAq Low Conc (<1mM) OrganicSolv Dissolve in DMSO (Stock 10-50 mM) Salt->OrganicSolv High Conc (>1mM) Base->DirectAq Do NOT Attempt Base->OrganicSolv Mandatory CheckClear Is Solution Clear? DirectAq->CheckClear Success Ready for Assay OrganicSolv->Success Dilute carefully CheckClear->Success Yes Fail Precipitation/Cloudy CheckClear->Fail No Acidify Add 0.1M HCl or Switch to DMSO Stock Fail->Acidify Troubleshoot Acidify->CheckClear

Caption: Decision tree for selecting the correct solubilization strategy based on the chemical form of 6-MeO-AMT.

Figure 2: The pH-Solubility Trap

This diagram explains why precipitation occurs in physiological buffers despite the compound being a base.[2]

pKaLogic LowPH Acidic pH (< 6.0) High Solubility PhysPH Physiological pH (7.4) Transition Zone LowPH->PhysPH Adding NaOH or Diluting into PBS HighPH Basic pH (> 9.0) Precipitation Zone PhysPH->HighPH pH > pKa Mechanism Mechanism: Amine Protonation (R-NH3+) Mechanism->LowPH 100% Ionized Mechanism->PhysPH ~99% Ionized (Risk if Conc > 100µM) Mechanism->HighPH De-ionized (Free Base) Insoluble

Caption: Relationship between pH, ionization state, and solubility risk for 6-MeO-AMT.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 17654, 6-Methoxytryptamine. Retrieved from [Link]

  • Shulgin, A., & Shulgin, A. (1997).TiHKAL: The Continuation. Transform Press. (Foundational chemistry of alpha-methyltryptamines).
  • Lobayan, R. M., et al. (2013). Aqueous solvent effects on the conformational space of tryptamine. Journal of Molecular Modeling. Retrieved from [Link]

Sources

Removing impurities from (R)-1-(6-Methoxy-1H-indol-3-yl)propan-2-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team (Ticket #402-Chem-Support) From: Senior Application Scientist, Synthesis & Purification Division Subject: Troubleshooting & Purification Protocol for (R)-1-(6-Methoxy-1H-indol-3-yl)propan-2-amine

Executive Summary

You are encountering purity issues with This compound (also known as 6-MeO-α-methyltryptamine). This compound presents a dual challenge: the indole core is electron-rich and prone to oxidative polymerization ("tarring"), and the chiral center requires strict enantiomeric control.

The following guide replaces standard templates with a Root Cause Analysis (RCA) approach. We assume the standard synthesis route: Condensation of 6-methoxyindole-3-carboxaldehyde with nitroethane


 Nitroalkene intermediate 

Reduction (LiAlH

)

Resolution/Chiral Purification.

Part 1: The "Red/Orange" Impurity (Nitroalkene Persistence)

Symptom: The crude oil is dark orange or red. TLC shows a non-polar spot that is UV-active and colored even before staining. Root Cause: Unreacted 1-(6-methoxy-1H-indol-3-yl)-2-nitroprop-1-ene . The reduction was incomplete. Nitroalkenes are highly conjugated and colored; the amine product should be pale yellow or colorless.

Protocol 1: The "Specific Gravity" Acid-Base Extraction

Do not rely on silica chromatography immediately. Silica is slightly acidic and can degrade electron-rich methoxy-indoles into oligomers.

  • Dissolution: Dissolve crude reaction mixture in Dichloromethane (DCM) .

    • Why: DCM solubilizes both the neutral nitroalkene and the basic amine.

  • Acid Wash (The Critical Step): Extract the DCM layer with 1M aqueous HCl (

    
    ).
    
    • Mechanism:[1][2][3] The amine becomes the hydrochloride salt (

      
      ) and migrates to the aqueous (top)  layer. The neutral nitroalkene and indole dimers remain in the DCM (bottom)  layer.
      
    • Visual Check: The DCM layer should retain the red/orange color. The aqueous layer should be relatively clear or pale pink.

  • Discard Organic Layer: The impurities are now in the DCM. Discard it (properly).

  • Basification: Wash the aqueous layer once with fresh DCM (to remove trapped neutrals). Then, basify the aqueous layer with 25% NaOH or NH

    
    OH  until pH > 12.
    
    • Result: The solution will cloud as the freebase amine precipitates/oils out.

  • Recovery: Extract the cloudy aqueous mix with fresh DCM (

    
    ), dry over Na
    
    
    
    SO
    
    
    , and evaporate.

Part 2: The "Jelly" Emulsion (Aluminum Salts)

Symptom: After LiAlH


 reduction, the workup turns into a gray/white gelatinous sludge that traps your product. Filtration is impossible.
Root Cause:  Formation of polymeric aluminum hydroxide species (

).
Protocol 2: The Rochelle’s Salt Method (Gold Standard)

Avoid the "Fieser" (Water/NaOH/Water) method for indoles if possible, as the local heat exotherm can degrade the methoxy group.

  • Quench: Dilute reaction with wet ether or THF.

  • Addition: Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt) . Use 20 mL of solution per gram of LiAlH

    
     used.
    
  • The Wait: Stir vigorously for 2–4 hours at room temperature.

    • Mechanism:[1][2] Tartrate acts as a bidentate ligand, chelating the aluminum ions into a soluble complex.

  • Separation: The layers will separate cleanly into two clear phases. No filtration of sludge is required.

Part 3: Enantiomeric Purity (The (R)-Isomer)

Symptom: Product is chemically pure but has low optical rotation or fails chiral HPLC specs. Root Cause: Racemization during synthesis or lack of stereocontrol. The nitroalkene reduction is inherently racemic unless a chiral catalyst was used. You likely have a 50:50 mix.

Protocol 3: Classical Resolution with Tartaric Acid

Note: For the parent


-methyltryptamine, the (S)-enantiomer is (+)-rotating in methanol. The 6-methoxy analog likely follows this trend, but substituents can invert rotation signs. Absolute configuration must be verified by Chiral HPLC or X-ray.  used here is a self-validating crystallization.
  • ** stoichiometry:** Calculate 0.5 equivalents of (+)-L-Tartaric Acid (or Dibenzoyl-L-tartaric acid for sharper separation).

  • Solvent: Dissolve racemic amine in hot Ethanol/Methanol (95:5) . Add the acid dissolved in the same hot solvent.

  • Crystallization: Allow to cool slowly.

    • Theory: One diastereomeric salt (e.g., (R)-Amine

      
       (+)-Acid) will be less soluble than the other ((S)-Amine 
      
      
      
      (+)-Acid).
  • Recrystallization: Filter the crystals. Do not discard the mother liquor (it contains the other isomer). Recrystallize the solid from boiling methanol until the melting point is constant.

  • Freebasing: Dissolve salt in water, basify (pH 12), and extract to get the enantiopure freebase.

Visual Troubleshooting Guide

PurificationWorkflow Start Crude Reaction Mixture (Red/Orange Oil) Check1 Is the color Red/Orange? Start->Check1 AcidBase Protocol 1: Acid/Base Extraction (Partition DCM vs 1M HCl) Check1->AcidBase Yes (Nitroalkene) Check2 Is it a 'Jelly' Emulsion? Check1->Check2 No AcidBase->Check2 Rochelle Protocol 2: Rochelle's Salt Workup (Chelate Aluminum) Check2->Rochelle Yes (LiAlH4 used) Check3 Is Enantiomeric Excess (ee) > 95%? Check2->Check3 No Rochelle->Check3 Resolution Protocol 3: Chiral Resolution (Tartaric Acid Crystallization) Check3->Resolution No (Racemic) Final Pure (R)-6-MeO-aMT (Store as Fumarate Salt) Check3->Final Yes Resolution->Final

Caption: Figure 1. Logical workflow for isolating (R)-6-MeO-aMT from crude synthesis mixtures, addressing color impurities and chiral resolution.

Data & Stability Matrix

ParameterSpecification / BehaviorTroubleshooting Note
Appearance Colorless to pale yellow oil/solid.Pink/Brown: Oxidation (Indole oligomers). Red: Nitroalkene impurity.
Solubility Soluble in DCM, MeOH, EtAc.Insoluble in water (Freebase). Soluble in water (Salt).
pKa ~9.5 (Amine).Requires pH > 12 for full extraction into organic phase.
Stability Unstable as freebase in air.MUST be converted to salt (HCl or Fumarate) for storage. Store at -20°C.
Chirality (R)-Enantiomer target.Use Chiral HPLC (Chiralcel OD-H or AD-H columns) to verify. Rotation alone is unreliable without a standard.

References

  • Glennon, R. A., Jacyno, J. M., & Young, R. (1983).[4] A comparison of the behavioral properties of (+/-)-, (-)-, and (+)-5-methoxy-alpha-methyltryptamine. This establishes the precedent for the separation and distinct properties of methoxy-alpha-methyltryptamine enantiomers.

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis.

  • Shulgin, A., & Shulgin, A. (1997). TIHKAL: The Continuation. Transform Press.

  • Kmecz, I., et al. (2007).[5] Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. (Demonstrates the efficacy of tartaric acid derivatives in resolving chiral amines similar to the target compound).

Disclaimer: This guide addresses chemical purification techniques only. The compound discussed may be a controlled substance or analog in various jurisdictions. Researchers must ensure compliance with all local laws and institutional safety regulations before synthesis.

Sources

Optimizing chiral resolution of 6-methoxy-alpha-methyltryptamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Methoxy-alpha-methyltryptamine (6-MeO-AMT) Chiral Resolution

Status: Active Ticket ID: RES-6MEO-001 Assigned Specialist: Senior Application Scientist, Chiral Separations Unit

Executive Summary

You are attempting to resolve 6-methoxy-alpha-methyltryptamine (6-MeO-AMT), a molecule presenting distinct challenges due to the steric hindrance of the


-methyl group and the electron-donating methoxy substituent at the 6-position. Unlike simple tryptamines, the 

-methyl group creates a chiral center resistant to enzymatic degradation (MAO), but it also complicates classical crystallization due to increased conformational flexibility and solubility issues.

This guide prioritizes two workflows: Diastereomeric Salt Crystallization (Scalable/Classical) and Chiral HPLC (Analytical/Prep).

Module 1: Classical Resolution (Crystallization)

Core Protocol: The industry standard for


-methylated amines is resolution via (+)-L-Tartaric acid  or (-)-D-Mandelic acid . For 6-MeO-AMT, the tartrate salt is generally preferred due to better lattice rigidity.
Troubleshooting Guide: "My salt is oiling out."

User Issue: “I added the resolving agent, but instead of crystals, a viscous oil separated at the bottom of the flask.”

Root Cause Analysis: Oiling out (liquid-liquid phase separation) occurs when the metastable limit is breached before nucleation. The 6-methoxy group increases lipophilicity compared to unsubstituted AMT, making the salt more prone to solvating into an amorphous "oil" in polar protic solvents.

Corrective Actions:

  • Thermodynamic Control: Re-heat the mixture until the oil dissolves. Cool extremely slowly (1°C/min).

  • Seed Loading: At the first sign of turbidity (cloud point), add seed crystals of the pure diastereomer (if available) or scratch the glass surface.

  • Solvent Modification: The "oil" is likely too soluble in your alcohol. Add a non-polar anti-solvent (e.g., MTBE or Et₂O) dropwise at reflux, not at room temperature.

Decision Logic: Solving the "Oiling Out" Phenomenon

OilingOut Start Issue: Salt Oils Out CheckTemp Check Temperature Profile Start->CheckTemp Reheat Re-dissolve at Reflux CheckTemp->Reheat Did it cool too fast? SolventCheck Check Solvent Composition CheckTemp->SolventCheck Cooling rate was fine SlowCool Controlled Cooling (<1°C/min) Reheat->SlowCool AddAntiSolvent Add Non-Polar Anti-Solvent (MTBE) SolventCheck->AddAntiSolvent Too soluble? AddAntiSolvent->Reheat Seed Add Seed Crystals at Cloud Point SlowCool->Seed Success Crystalline Precipitate Seed->Success

Figure 1: Decision matrix for salvaging an oiled-out resolution batch.

Module 2: High-Performance Chiral Chromatography (HPLC)

Core Protocol: For analytical purity assessment (>99% ee) or preparative separation, polysaccharide-based columns are required. The basic nitrogen on the tryptamine tail interacts strongly with silanols, necessitating aggressive mobile phase additives.

Recommended Columns:

  • Primary: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA).[1]

  • Secondary: Cellulose tris(3-chloro-4-methylphenylcarbamate) (e.g., Lux Cellulose-2).[2]

Data: Column Performance Comparison (Simulated based on AMT analogs)

ParameterAmylose-Based (IA)Cellulose-Based (OD-H)Verdict
Selectivity (

)
1.4 - 1.61.1 - 1.3Amylose wins for 6-MeO analogs.
Resolution (

)
> 2.5 (Baseline)< 1.5 (Partial)Amylose provides cleaner cuts.
Tailing Factor 1.1 (with DEA)1.8 (Significant)Cellulose often binds free amines tighter.
Troubleshooting Guide: "Peak Tailing is Ruining Resolution"

User Issue: “I see separation, but the peaks are tailing badly, causing overlap at the baseline.”

Root Cause Analysis: The primary amine of 6-MeO-AMT is a strong base. It forms hydrogen bonds with residual silanol groups on the silica support of the column.

Corrective Actions:

  • The "0.1% Rule": You must add a basic modifier. Standard protocol: 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) in the mobile phase.

  • Mobile Phase Polarity: Switch to a "Polar Organic Mode" if using immobilized columns (e.g., 100% Acetonitrile + 0.1% DEA). This often sharpens peaks compared to Hexane/IPA mixtures for tryptamines.

Workflow: HPLC Method Development

HPLC_Workflow Input Racemic 6-MeO-AMT Screen1 Screen 1: Amylose (IA) Hex/IPA (90:10) Input->Screen1 Eval1 Check Resolution (Rs > 1.5?) Screen1->Eval1 Screen2 Screen 2: Cellulose (OD) Polar Organic Mode Eval1->Screen2 No (Overlap) AddBase Add 0.1% DEA to Mobile Phase Eval1->AddBase No (Tailing) Final Valid Method Eval1->Final Yes Optimize Optimize Temp (Lower T = Higher α) Screen2->Optimize AddBase->Screen1 Optimize->Final

Figure 2: Step-by-step logic for developing a chiral HPLC method for tryptamines.

Module 3: Post-Resolution & Stability

FAQ: "How do I store the resolved enantiomers?"

A: Never store 6-MeO-AMT as the free base for extended periods. Tryptamines are oxidation-sensitive (turning purple/black).

  • Acidify: Convert the resolved free base immediately into a Hydrochloride (HCl) or Fumarate salt.

  • Lyophilize: Freeze-drying the salt ensures removal of solvent pockets that promote degradation.

  • Dark/Cold: Store at -20°C under Argon.

FAQ: "Which enantiomer is which?"

A: For


-methyltryptamines, the (S)-enantiomer  is typically the more potent isomer (analogous to (S)-amphetamine).
  • Verification: You cannot rely solely on optical rotation (

    
    ) as it varies with solvent and concentration.
    
  • Gold Standard: Use X-Ray Crystallography on the tartrate salt or Circular Dichroism (CD) spectroscopy compared to known standards of AMT [1].

References

  • Tascher, M., et al. (2017).[2] "Development of an enantioseparation method for novel psychoactive drugs by HPLC using a Lux® Cellulose-2 column." Forensic Science International.[2]

  • Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. (Foundational chemical properties of alpha-methyltryptamines).

  • Sirois, L. E., et al. (2014). "The Role of Diastereomer Impurity in Oiling-Out during Resolution." Organic Process Research & Development.

  • Hägele, J., et al. (2020).[3] "Chiral separation of ketamine derivatives using CE and HPLC." MDPI Separations. (Applicable protocols for basic amine resolution).

Sources

Technical Support Center: Indole Amine Reduction & Tryptamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Side Reactions in Indole Amine Reduction Steps

Welcome to the Indole Chemistry Support Hub

Context: The indole scaffold is the structural backbone of the tryptamine class (serotonin, melatonin, DMT analogs) and thousands of pharmaceutical candidates. However, the indole ring is electron-rich and notoriously sensitive.

The Core Problem: Researchers frequently encounter "The Indole Paradox" during reduction steps: You need strong conditions to reduce a functional group (amide, nitrile, nitro) to an amine, but those same conditions often destroy the indole ring (over-reduction to indoline), cause polymerization (tar formation), or lead to unwanted N-alkylation.

This guide provides self-validating protocols to navigate these competing reactivities.

Module 1: The "Over-Reduction" Trap (Catalytic Hydrogenation)

Scenario: You are reducing a nitro, alkene, or nitrile group on the indole side chain using


 and Pd/C.
Issue:  The reaction yields a mixture of the desired product and the indoline  (2,3-dihydroindole) impurity.
Mechanism:  The C2-C3 double bond of indole is not "aromatic" in the same sense as benzene; it behaves like an enamine.[1] Under standard hydrogenation conditions, it is susceptible to reduction.
Troubleshooting Protocol: Chemoselective Catalysis
VariableStandard Condition (Risk)Optimized Condition (Safe) Why?
Catalyst Pd/C (10%)PtO₂ (Adams' Cat.) or Raney Ni Platinum and Nickel are generally less active toward the indole C2-C3 bond than Palladium under mild pressures.
Solvent MeOH / EtOHEtOAc or THF Protic solvents (alcohols) facilitate hydrogen uptake on the ring. Aprotic solvents slow ring reduction.
Additive Acid (HCl/AcOH)Diphenylsulfide (Trace)Acid activates the ring for reduction. Sulfur "poisons" the catalyst selectively, preventing ring saturation.
The "Nickel Boride" Alternative (High Selectivity)

For nitro-to-amine reduction without high-pressure hydrogen, use the in-situ generated Nickel Boride method. This is chemically orthogonal to the indole double bond.

Protocol:

  • Dissolve Indole-Nitro substrate (1 equiv) in MeOH/THF (1:1).

  • Add

    
     (1 equiv).
    
  • Cool to 0°C.

  • Add

    
     (3-4 equiv) portion-wise. Caution: Gas evolution.
    
  • Result: The black precipitate (

    
    ) catalyzes the reduction of the nitro group. The indole ring remains untouched.
    

Module 2: The "Tar" Effect (Acid-Catalyzed Polymerization)

Scenario: You are using acid-mediated reduction (e.g.,


 in AcOH or TFA/Silane) or working up a reaction with strong acid.[2]
Issue:  The reaction mixture turns dark red/brown or black, and yield plummets.
Root Cause:  Indoles are acid-sensitive.[3] Unlike pyrrole, indole protonates at C-3 , not Nitrogen.[1][3][4] This forms an electrophilic iminium species that is immediately attacked by a second indole molecule, leading to dimerization and polymerization.
Visualizing the Failure Mode

IndolePolymerization Indole Indole Monomer C3_Cation C3-Protonated Species (Electrophile) Indole->C3_Cation + Acid Acid H+ (Acid) Dimer C2-C3 Dimer (Indoline-Indole) C3_Cation->Dimer + Indole (Nucleophile) Polymer Polymer/Tar (Dark Residue) Dimer->Polymer Chain Propagation

Caption: Mechanism of acid-catalyzed indole dimerization. Protonation at C3 breaks aromaticity, creating a reactive electrophile.

Prevention Strategy
  • Inverse Addition: Never add indole to acid. Add the acid (diluted) to the indole solution slowly at low temperature.

  • Scavengers: If using TFA for deprotection elsewhere in the molecule, add Triethylsilane (TES) or Thioanisole . These scavenge the carbocations faster than the indole ring can react.

  • Solvent Choice: Avoid Acetone/Acid mixtures (forms dimethyl-indole derivatives).

Module 3: Amide Reduction (LiAlH4 vs. Borane)

Scenario: Converting an Indole-3-glyoxylamide or Indole-3-acetamide to the corresponding Tryptamine. Issue: Incomplete reduction or cleavage of the amide bond.

Critical Comparison: Reducing Agents
ReagentMechanismProsCons/Risks

(LAH)
Nucleophilic HydridePowerful, fast.Requires dry THF/Ether. Can cause N-alkylation if alkyl halides are present. Difficult workup (emulsions).

/

Electrophilic HydrideChemoselective for amides.Slower. Requires acidic workup (MeOH/HCl) to break Boron-Amine complex.
The "Pink Product" Phenomenon

FAQ: Why is my tryptamine product turning pink/purple on the rotavap? Answer: Tryptamines are easily oxidized by air to form quinone-imine type species. Fix:

  • Salt Formation: Do not store tryptamines as free bases. Immediately convert to the HCl, Fumarate, or Tartrate salt.

  • Inert Atmosphere: Perform the workup under

    
     if possible.
    
  • Antioxidant: Add a trace of ascorbic acid during the aqueous workup.

Module 4: Reductive Amination (Imine Reduction)

Scenario: Condensing Indole-3-acetaldehyde (or ketone) with an amine, then reducing. Issue: Reducing the indole ring to indoline. Reagent Selection:

  • Avoid:

    
     in protic solvents without pH control (can reduce indoles in acidic media).
    
  • Use:

    
     (STAB)  or 
    
    
    
    .

The Cyanoborohydride Protocol (pH Criticality): When using


, you must maintain pH 6-7 .
  • pH < 5: The indole ring becomes susceptible to reduction (via protonation at C3).

  • pH > 7: Imine formation is slow.

  • Indicator: Use Bromocresol Green (yellow at pH < 3.8, blue at pH > 5.4). Aim for green.

Experimental Workflow: The "Safe" Tryptamine Synthesis

This workflow minimizes both polymerization and over-reduction.

TryptamineWorkflow Start Indole-3-Glyoxylamide Step1 Reduction: LiAlH4 (3-4 eq) Solvent: Dry THF Temp: Reflux (6-12h) Start->Step1 Check Check TLC (Disappearance of Amide) Step1->Check Quench Fieser Workup (H2O, 15% NaOH, H2O) Check->Quench Complete Filter Filter Salts (Celite) Wash with THF Quench->Filter Salt Immediate Salt Formation (Add Fumaric Acid in Acetone) Filter->Salt

Caption: Optimized workflow for LiAlH4 reduction of indole amides, prioritizing efficient quenching and immediate salt formation to prevent oxidation.

References

  • Catalytic Hydrogenation Selectivity

    • Title: Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge.
    • Source:Organic & Biomolecular Chemistry (via NIH/PMC).
    • Link:[Link]

  • Acid-Catalyzed Polymerization Mechanism

    • Title: Protonation and oligomerization mechanisms of pyrrole and indole.[5]

    • Source:ResearchGate / Journal of Applied Polymer Science.
    • Link:[Link]

  • Amide Reduction Protocols (LiAlH4)

    • Title: Reduction of Amides to Amines.[2][6][7][8]

    • Source:Master Organic Chemistry.
    • Link:[Link]

  • Nickel Boride Reduction (Nitro Selectivity)

    • Title: Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde (Utilizing Ni(OAc)2/NaBH4).
    • Source:Burapha Science Journal.
    • Link:[Link]

  • General Indole Reactivity & C3 Protonation

    • Title: Indole - Wikipedia (Chemical Properties/Acidity Section).
    • Source:Wikipedia / Joule & Mills Heterocyclic Chemistry.
    • Link:[Link]

Sources

Technical Support Center: Purification of Oily Freebase Tryptamines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The purification of freebase tryptamines frequently presents a significant challenge to researchers in synthetic chemistry and drug development. Unlike their crystalline salt counterparts, many freebase tryptamines manifest as viscous, non-crystalline oils that stubbornly resist solidification. This physical characteristic complicates purification, making standard techniques like recrystallization difficult and often leading to issues such as persistent impurities, product discoloration, and emulsion formation during liquid-liquid extractions. This guide provides a structured, problem-oriented approach to troubleshoot and resolve the common issues encountered when purifying these challenging compounds, ensuring the attainment of high-purity materials essential for research and development.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common practical challenges in a question-and-answer format, providing both the underlying chemical principles and actionable solutions.

Q1: My synthesized tryptamine freebase is a persistent oil and will not crystallize. How can I purify it?

This is the most frequent challenge. The oily nature can be due to the intrinsic properties of the molecule (low melting point, conformational flexibility) or the presence of impurities that inhibit the formation of a crystal lattice.

Root Cause Analysis:

  • Impurities: Residual solvents, unreacted starting materials, or reaction byproducts can act as "crystal poisons," disrupting the ordered arrangement required for crystallization. Common synthesis impurities can include N-methyltryptamine (NMT), β-carbolines, or dimeric species.[1][2]

  • Polymorphism: Some tryptamines, like N,N-dimethyltryptamine (DMT), can exist in multiple crystalline forms (polymorphs) or as an amorphous solid, making consistent crystallization difficult.

  • Inherent Physical Properties: Many substituted tryptamines simply have melting points at or near room temperature, predisposing them to exist as oils.

Troubleshooting Strategies:

  • Convert to a Crystalline Salt: This is the most robust and highly recommended strategy. By reacting the basic freebase with an acid, you form an ionic salt which typically has a much higher melting point and a more rigid structure, favoring crystallization.[3]

    • Procedure: Dissolve the crude oily freebase in a suitable organic solvent (e.g., acetone, isopropanol). Add a stoichiometric amount of an acid (e.g., fumaric, succinic, or hydrochloric acid dissolved in a solvent). The corresponding salt will often precipitate out.[1][4] This salt can then be rigorously purified by recrystallization.

    • Regenerating the Freebase: After purifying the salt, the pure freebase can be regenerated by dissolving the salt in water, basifying the solution with a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), and extracting the pure, oily freebase with a non-polar organic solvent.[3]

  • Recrystallization from Non-Polar Solvents: If direct crystallization of the freebase is desired, a non-polar solvent is often the key.

    • Rationale: Tryptamine freebases have high solubility in polar solvents but much lower solubility in non-polar solvents like hexane or heptane, especially at low temperatures.[5][6] Impurities from the synthesis may have different solubility profiles.

    • Procedure: Gently heat the oily tryptamine in a minimal amount of hexane or heptane until it fully dissolves. If colored impurities are present that do not dissolve, they can be removed by hot filtration. Then, allow the solution to cool slowly. Seeding with a previously obtained crystal can aid nucleation. Final cooling in a freezer (-18 °C) will maximize the yield.[6]

  • Vacuum Distillation: For thermally stable, high-boiling tryptamines, short-path vacuum distillation can be an effective, albeit technically demanding, method to separate the product from non-volatile impurities.[3] However, tryptamines can be sensitive to heat, which may cause degradation.[7]

Q2: I'm performing an acid-base extraction and a persistent emulsion has formed between the aqueous and organic layers. How can I break it?

Emulsions are colloidal suspensions of one liquid within another, stabilized by surfactant-like impurity molecules that accumulate at the interface. They are a common frustration in the workup of crude reaction mixtures.[8]

Root Cause Analysis:

  • Vigorous Agitation: Shaking a separatory funnel too aggressively increases the surface area between the layers, promoting emulsion formation.[8]

  • High pH: Strongly basic conditions can sometimes contribute to emulsification.

  • Particulate Matter: Fine, insoluble particulates can stabilize emulsions (a phenomenon known as a Pickering emulsion).[9]

  • Solvent Choice: Dichloromethane (DCM) is particularly notorious for forming emulsions.[9]

Troubleshooting Strategies:

StrategyMechanismProcedure
Patience Allows droplets to coalesce naturally over time.Let the separatory funnel stand undisturbed for 30-60 minutes.
Gentle Swirling Reduces mechanical energy input, preventing emulsion formation.Instead of shaking, gently swirl or rock the separatory funnel back and forth.[8]
"Salting Out" Increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and destabilizing the emulsion.[8]Add a saturated solution of sodium chloride (brine) or solid NaCl to the funnel and swirl gently.[10]
Addition of Methanol/Ethanol A small amount of alcohol can alter the polarity of the system and disrupt the surfactant-like interactions holding the emulsion together.[9]Add a few milliliters of methanol or ethanol and swirl.
Filtration Physically removes particulate matter that may be stabilizing the emulsion.Filter the entire mixture through a plug of Celite® or glass wool in a funnel.[10][11] The layers should separate in the receiving flask.
Centrifugation Applies a strong force that compels the denser and lighter phases to separate.[8][12]Transfer the emulsion to centrifuge tubes and spin for 5-10 minutes.

Emulsion_Troubleshooting

Q3: My final product is yellow, orange, or brown instead of white/colorless. What causes this and how do I fix it?

Pure tryptamines are typically white or colorless crystalline solids.[13] Coloration is an immediate sign of impurity.

Root Cause Analysis:

  • Oxidation: The indole ring system common to all tryptamines is susceptible to aerial oxidation, especially when exposed to light and air, forming highly colored degradation products.[14] This process can be accelerated by residual catalysts or acidic/basic conditions.

  • Synthetic Byproducts: Incomplete reactions or side reactions can produce colored impurities. For instance, syntheses involving heat can lead to thermal degradation and polymerization.[7][15]

  • Residual Solvents/Reagents: Some reagents or high-boiling solvents used in the synthesis can be colored and difficult to remove.

Troubleshooting Strategies:

  • Recrystallization with Activated Carbon:

    • Rationale: Activated carbon has a high surface area and can adsorb large, planar, colored impurity molecules while leaving the desired, smaller tryptamine molecule in solution.

    • Procedure: During recrystallization, after dissolving the impure solid in the minimum amount of hot solvent, add a small amount (1-2% by weight) of activated carbon. Swirl the hot mixture for a few minutes, then perform a hot filtration through Celite® or fluted filter paper to remove the carbon. Allow the now-decolorized filtrate to cool and crystallize.[6]

  • Thorough Acid-Base Extraction: A well-executed A/B extraction is excellent for removing non-basic, colored impurities. Ensure that after converting the tryptamine to its water-soluble salt, the aqueous layer is thoroughly washed with a non-polar organic solvent to remove any neutral impurities before regenerating the freebase.

  • Proper Storage: To prevent re-oxidation and discoloration of the purified product, store it under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at low temperatures.[13][16]

Q4: I suspect my tryptamine is degrading during the workup. What conditions should I avoid?

Tryptamines can be sensitive molecules, and improper handling during purification can lead to significant yield loss.

Key Sensitivities:

  • Strong pH in Aqueous Solutions: While acid-base extractions are necessary, prolonged exposure of tryptamines to strongly acidic or basic aqueous solutions can cause degradation.[3] Psilocin, for example, is known to decompose at a pH greater than 7.[17][18]

  • Heat: Excessive heat, particularly during solvent evaporation or distillation, can cause decomposition.[7] Always use the minimum necessary temperature and high vacuum for solvent removal.

  • Oxygen and Light: As mentioned, exposure to air and UV light can lead to oxidative degradation.[14] Workups should be performed promptly, and solutions should not be left sitting on the benchtop for extended periods.

Key Experimental Protocols

Protocol 1: Standard Acid-Base Extraction Workflow

This protocol is designed to separate a basic tryptamine from neutral and acidic impurities in a crude reaction mixture.

Acid_Base_Extraction

Methodology:

  • Dissolution: Dissolve the crude oily product in a water-immiscible organic solvent like toluene, ethyl acetate, or dichloromethane.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract it two to three times with a dilute aqueous acid (e.g., 1M HCl or 5% acetic acid). The basic tryptamine will react to form a water-soluble salt and move into the aqueous layer, leaving neutral impurities behind in the organic layer.[19]

  • Washing: Combine the acidic aqueous extracts. Wash this combined aqueous layer once or twice with a fresh portion of the organic solvent to remove any remaining trapped neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10M NaOH) with stirring until the pH is strongly basic (pH 12-13). The tryptamine salt will be neutralized back to the water-insoluble freebase, which may appear as a cloudy precipitate or oil.[20]

  • Final Extraction: Promptly extract the basified aqueous solution three times with a fresh organic solvent.

  • Drying and Evaporation: Combine the final organic extracts, dry them over an anhydrous salt (like sodium sulfate), filter, and carefully remove the solvent under reduced pressure to yield the purified tryptamine freebase.

References

  • Quantification of tryptamine in brain using high-performance liquid chromatography.
  • N,n-dimethyltryptamine (dmt) crystalline products and methods of making the same.
  • Single Method for the Separation and Detection of Psilocybin, Related Tryptamines, and Beta-Carbolines Found in Psychedelic Mushrooms.
  • Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa.ProQuest.
  • High-performance liquid-chromatographic analysis for serotonin and tryptamine excreted in urine after oral loading with L-tryptophan.PubMed.
  • Comprehensive Tryptamine Analysis with LC-MS.
  • I'm having trouble crystallizing 5-MeO-DMT oil.
  • Tryptamine refusing to crystallize.Sciencemadness Discussion Board.
  • Trouble understanding the procedure from a paper (Catalytic synthesis of Tryptamine
  • Investigations into the polymorphic properties of N,N-dimethyltryptamine by X-ray diffraction and differential scanning calorimetry.Elsevier.
  • Breaking emulsions.Reddit.
  • Tips for Troubleshooting Liquid–Liquid Extractions.
  • Tryptamine synthesis: workup woes.Sciencemadness.org.
  • Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use.
  • Tips & Tricks: Emulsions.University of Rochester Department of Chemistry.
  • Metabolite markers for three synthetic tryptamines.
  • Tryptamine Impurities and Rel
  • Recrystalliz
  • A/B Extraction and Isol
  • Breaking a stable emulsion.Sciencemadness Discussion Board.
  • Recrystalliz
  • 9 questions with answers in TRYPTAMINES.
  • Colorimetric reagent results.DMT-Nexus Wiki.
  • How to break an emulsion during liquid liquid extraction.
  • An Aqueous-Organic Extraction Method for the Isolation and Identification of Psilocin from Hallucinogenic Mushrooms.
  • Degradation of tryptamine in pig brain: identification of a new condensation product.
  • Application Notes and Protocols for the Extraction of Tryptamine
  • Process of purifying tryptamine.
  • Internet method for the extraction of N,N-dimethyltryptamine from Mimosa hostilis roots.Taylor & Francis Online.
  • Tryptamine Isolation (HELP!!!).Sciencemadness Discussion Board.
  • Revisiting the synthesis of DMT
  • Tryptophan degradation products that are formed after exclusive exposure to heat.
  • Identification of the major impurities in the illicit manufacture of tryptamines.Semantic Scholar.
  • Tryptamine free base, precipit
  • Improvement of Tryptophan Analysis by Liquid Chrom
  • Improved Purification Procedure Decarboxylation of L-tryptophan to Tryptamine with Benzo
  • Test purchase of new synthetic tryptamines via the Internet.
  • Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZgU3KJQXdiXlFouKJ9_RLbzRbo60Ei4ywiMk0F5cdvFsW1Fk2fpTTQ7DFXAZIO8ArW0bCcaBT0IeJR58sVLU7aE2P8OxZKj7cuSlVsRFP8iyp8W4vA6z8ugj-nSiVlLEqJxNC]([Link]

Sources

Overcoming racemization during (R)-6-MeO-AMT processing

Author: BenchChem Technical Support Team. Date: February 2026

<

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Racemization

Welcome to the Technical Support Center for (R)-6-MeO-AMT processing. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in maintaining the stereochemical integrity of your compound. As Senior Application Scientists, we understand the critical importance of enantiomeric purity and have compiled this guide based on established scientific principles and field-proven insights.

I. Understanding Racemization in Chiral Amines

Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers, resulting in a loss of optical activity.[1][2] For a chiral amine like (R)-6-MeO-AMT, the stereocenter is typically a carbon atom bonded to four different groups.[1] The stability of this chiral center is paramount during synthesis, purification, and storage.

The primary mechanism leading to racemization often involves the formation of an achiral intermediate, such as a planar carbocation or carbanion.[2][3] Subsequent reaction of this intermediate can occur from either face with equal probability, leading to a racemic mixture.[2] Factors such as heat, light, and the presence of acids or bases can facilitate this process.[1]

II. Troubleshooting Guide: Preventing Racemization During Processing

This section addresses common issues encountered during the handling and processing of (R)-6-MeO-AMT and provides actionable solutions to minimize the risk of racemization.

Question: What are the primary environmental and chemical factors that induce racemization in (R)-6-MeO-AMT?

Answer: Several factors can contribute to the racemization of chiral amines. Understanding these is the first step in prevention.

  • Temperature: Elevated temperatures provide the necessary activation energy for the interconversion of enantiomers.[4][5][6][7] This is a critical factor to control during reactions, workups, and storage.

  • pH: Both acidic and basic conditions can catalyze racemization.[3] Acids can protonate the amine, potentially leading to intermediates that can lose stereochemical information. Strong bases can deprotonate the α-hydrogen (the hydrogen on the chiral carbon), forming a carbanion that can rapidly invert its configuration.[3]

  • Solvent: The polarity and protic nature of the solvent can influence the stability of the chiral center.[8][9] Polar aprotic solvents, for instance, can stabilize charged intermediates that may be involved in racemization pathways.[10][11]

  • Catalysts: Certain metal catalysts used in synthesis or purification steps can promote racemization.[4][12] For example, some hydrogenation/dehydrogenation catalysts can facilitate the reversible formation of achiral intermediates.[13]

Question: How can I minimize racemization during the reaction workup and purification of (R)-6-MeO-AMT?

Answer: The workup and purification stages are often where unwanted racemization occurs. Careful control of conditions is crucial.

  • Maintain Low Temperatures: Whenever possible, perform extractions, washes, and chromatography at reduced temperatures.[14] This minimizes the thermal energy available to overcome the racemization barrier.

  • Control pH: Use buffered aqueous solutions for extractions and washes to avoid extremes of pH. If acidic or basic conditions are necessary, minimize the exposure time and neutralize the solution as quickly as possible.

  • Solvent Selection: Choose solvents that are known to be less conducive to racemization for your specific compound. This may require some empirical investigation. Aprotic, non-polar solvents are often a good starting point.

  • Gentle Purification Techniques: Opt for purification methods that avoid harsh conditions. Flash chromatography at low temperatures is generally preferred over distillation at high temperatures. When using HPLC, be aware that the stationary phase and mobile phase can sometimes contribute to on-column racemization.[14]

Question: I suspect my sample of (R)-6-MeO-AMT has racemized. What are the best analytical techniques to confirm this and determine the enantiomeric excess (e.e.)?

Answer: Several analytical methods can be used to determine the enantiomeric purity of your compound.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.[3][][16][17] It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for quantification.

  • Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents or Derivatizing Agents: In the presence of a chiral auxiliary, the NMR spectra of the two enantiomers can be resolved, allowing for the determination of their ratio.[19][20]

  • Polarimetry: This technique measures the rotation of plane-polarized light by the sample. While it can indicate a loss of optical activity, it is less precise for determining the exact e.e. compared to chromatographic methods.[18]

III. Frequently Asked Questions (FAQs)

Q1: Can racemization occur in the solid state?

A1: While racemization is much slower in the solid state compared to in solution, it can still occur over long periods, especially if the solid is exposed to heat or light.[2] Proper storage in a cool, dark, and inert environment is recommended.

Q2: Are there any specific reagents I should avoid during the synthesis of (R)-6-MeO-AMT to prevent racemization?

A2: Avoid strong, non-sterically hindered bases, as they can readily deprotonate the α-hydrogen. Also, be cautious with certain coupling reagents used in amide bond formation, as some can promote the formation of oxazolone intermediates that are prone to racemization.[21][22]

Q3: Can I reverse racemization to recover the pure (R)-enantiomer?

A3: Reversing racemization is not a simple process. It would require a chiral resolution technique to separate the (R)- and (S)-enantiomers from the racemic mixture. Common methods include diastereomeric salt crystallization or preparative chiral chromatography.[4][23]

Q4: How does the structure of (R)-6-MeO-AMT influence its susceptibility to racemization?

A4: The electronic nature of the substituents on the aromatic ring and the steric hindrance around the chiral center can affect the rate of racemization. Electron-withdrawing groups can increase the acidity of the α-hydrogen, making it more susceptible to base-catalyzed racemization.[24] Conversely, bulky groups can sterically hinder the approach of reagents that might initiate racemization.[25]

IV. Experimental Protocols & Data

Protocol 1: Chiral HPLC Analysis of (R)-6-MeO-AMT

This protocol provides a general guideline for determining the enantiomeric excess of 6-MeO-AMT. Optimization may be required for your specific instrumentation and sample matrix.

Objective: To separate and quantify the (R)- and (S)-enantiomers of 6-MeO-AMT.

Materials:

  • (R)-6-MeO-AMT sample

  • HPLC-grade hexane, isopropanol (IPA), and diethylamine (DEA)

  • Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD)[17][26]

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of hexane, IPA, and DEA. A common starting ratio is 90:10:0.1 (v/v/v). Degas the mobile phase before use.

  • Sample Preparation: Dissolve a small amount of the 6-MeO-AMT sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject 5-10 µL of the sample solution.

    • Monitor the elution at a suitable UV wavelength (e.g., 220 nm or 280 nm).

    • Record the chromatogram.

  • Data Analysis:

    • Identify the peaks corresponding to the (R)- and (S)-enantiomers.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

Table 1: Influence of Experimental Conditions on Racemization

ParameterConditionEffect on RacemizationMitigation Strategy
Temperature High (>50 °C)Significant increaseMaintain reactions and workups at or below room temperature.
Low (0-25 °C)MinimalIdeal for processing and storage.
pH Strong Acid (pH < 2)Increased riskUse buffered solutions; minimize exposure time.
Strong Base (pH > 12)High riskUse milder, sterically hindered bases; control stoichiometry.
Solvent Polar Protic (e.g., Methanol)Moderate riskConsider aprotic solvents; conduct solvent screening.
Polar Aprotic (e.g., DMSO)[10][11]Variable riskEvaluate on a case-by-case basis.
Non-polar (e.g., Hexane)Low riskOften a good choice for extractions and chromatography.

V. Visualizing Racemization Pathways and Prevention

Racemization_Mechanism R_AMT (R)-6-MeO-AMT (Chiral) Achiral_Intermediate Achiral Intermediate (e.g., Planar Carbanion) R_AMT->Achiral_Intermediate Deprotonation (Base) Racemic_Mixture Racemic Mixture (50% R, 50% S) Achiral_Intermediate->R_AMT Protonation S_AMT (S)-6-MeO-AMT (Chiral) Achiral_Intermediate->S_AMT Protonation S_AMT->Racemic_Mixture

Prevention_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis & Storage Mild_Reagents Use Mild Bases & Low Temperatures Temp_Control Maintain Low Temp. (0-25 °C) Mild_Reagents->Temp_Control pH_Control Control pH (Buffered Solutions) Temp_Control->pH_Control Solvent_Choice Aprotic/Non-polar Solvents pH_Control->Solvent_Choice Purification Chiral Chromatography (Low Temp.) Solvent_Choice->Purification Chiral_HPLC Chiral HPLC for e.e. Determination Purification->Chiral_HPLC Storage Store Cold, Dark, & Inert Atmosphere Chiral_HPLC->Storage

VI. References

  • Chirality, Racemisation & Optical Activity in Organic Chemistry - NEET coaching. (n.d.). Retrieved from

  • Demystifying racemic natural products in the homochiral world - PMC - NIH. (2022, October 14). Retrieved from

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation- Recycle. (n.d.). Retrieved from

  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. (2022, April 12). Retrieved from

  • Racemisation in Chemistry and Biology - The University of Manchester. (n.d.). Retrieved from

  • Racemization - Wikipedia. (n.d.). Retrieved from

  • Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex - Chemical Communications (RSC Publishing). (n.d.). Retrieved from

  • Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between - Preprints.org. (2023, June 25). Retrieved from

  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. (n.d.). Retrieved from

  • CA1310316C - PROCESS FOR RESOLUTION AND RACEMIZATION OF AMINES WITH ACIDIC .alpha.-HYDROGENS - Google Patents. (n.d.). Retrieved from

  • Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster - MDPI. (2021, September 21). Retrieved from

  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools - MDPI. (2023, July 25). Retrieved from

  • A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines - ACS Publications. (2023, July 28). Retrieved from

  • Heat of Dilution and Racemization of Chiral Amino Acid Solutions - ResearchGate. (2024, August 21). Retrieved from

  • N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl) - PMC. (2023, January 6). Retrieved from

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021, March 14). Retrieved from

  • Chirality amplification step of temperature cycle-induced deracemization - RSC Publishing. (2025, December 9). Retrieved from

  • Determination of enantiomeric excess. (n.d.). Retrieved from

  • HOT article: Rapid determination of enantiomeric excess – Analytical Methods Blog. (2012, June 6). Retrieved from

  • 7.4 Racemization Assays. (n.d.). Retrieved from

  • Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β. (n.d.). Retrieved from

  • Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC. (n.d.). Retrieved from

  • US6548704B2 - Racemization of optically active amines - Google Patents. (n.d.). Retrieved from

  • EP0873299A1 - Racemisation of amines - Google Patents. (n.d.). Retrieved from

  • What are the different steps in chiral synthesis? - Quora. (2018, December 17). Retrieved from

  • Selective Triisopropylsilylation of α-Amino Acids: Protection without Racemization | Request PDF - ResearchGate. (2025, August 5). Retrieved from

  • High-Precision Chiral HPLC Services - BOC Sciences. (n.d.). Retrieved from

  • US6002045A - Racemisation of amines - Google Patents. (n.d.). Retrieved from

  • Chiral HPLC Separations - Phenomenex. (n.d.). Retrieved from

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (n.d.). Retrieved from

  • Efficient method development for chiral separation by using CHIRAL ART columns - YMC. (n.d.). Retrieved from

  • Solvent effects on stereoselectivity: more than just an environment - RSC Publishing. (2009, February 12). Retrieved from

  • Impact of Solvent on the Thermal Stability of Amines - PubMed. (2022, November 2). Retrieved from

  • Impact of Solvent on the Thermal Stability of Amines - PMC. (2022, October 19). Retrieved from

  • Solvent effect and structural effect of tertiary amines on the reactivity of the quaternization of these amines with butyl iodide | Request PDF - ResearchGate. (2025, August 6). Retrieved from

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Retrieved from

  • Chiral separation of methamphetamine and amphetamine on an Agilent InfinityLab Poroshell 120 Chiral-V column with detection by LC/MS. (n.d.). Retrieved from

  • Key Concepts in Stereoselective Synthesis. (n.d.). Retrieved from

  • Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis - Hilaris Publisher. (n.d.). Retrieved from

Sources

Technical Support Center: Enhancing Enantiomeric Excess (ee) in Tryptamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Asymmetric Tryptamine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common issues leading to low enantiomeric excess in their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high enantioselectivity and reproducible results.

Section 1: Troubleshooting Guide for Low Enantiomeric Excess (ee)

A low or inconsistent enantiomeric excess is a common challenge in the asymmetric synthesis of tryptamines. This guide provides a logical workflow to diagnose and rectify the underlying issues.

Initial Assessment: Is Your Analytical Method Reliable?

Question: My chiral HPLC/GC analysis is giving inconsistent ee values. What should I check first?

Answer: The first step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1] An inaccurate or unoptimized method can provide misleading ee values.[1] Key aspects to verify include:

  • Resolution: Ensure baseline separation of the enantiomer peaks, with a resolution value (Rs) greater than 1.5.

  • Accuracy and Precision: Confirm that your method provides consistent and true values. This can be done by repeatedly injecting a known standard and ensuring the results are within an acceptable range of the known value.[1]

  • Linearity: The detector response should be linear across a range of concentrations for both enantiomers.[1]

Protocol 1: Validating Your Chiral HPLC/GC Method

  • Prepare a Racemic Standard: Synthesize or purchase a racemic sample of your target tryptamine derivative.

  • Optimize Separation:

    • Screen different chiral columns.

    • Vary the mobile phase composition (for HPLC) or temperature program (for GC).

    • Adjust the flow rate.

  • Determine Resolution: Once separation is achieved, calculate the resolution (Rs) between the two enantiomer peaks. An Rs value ≥ 1.5 is generally considered baseline separation.

  • Check Linearity: Prepare a series of dilutions of the racemic standard and inject them. Plot the peak area of each enantiomer against its concentration. The resulting calibration curve should be linear with a correlation coefficient (r²) of ≥ 0.99.

  • Assess Accuracy: Prepare samples with a known enantiomeric excess by mixing known quantities of enantiomerically pure samples (if available). Analyze these samples and compare the measured ee with the theoretical ee.

Investigating the Reaction Components

Once your analytical method is validated, the next step is to scrutinize the components of your reaction.

Question: I've confirmed my analytical method is accurate, but my ee is still low. What's the next step?

Answer: The purity of your reagents, substrate, and catalyst is paramount for achieving high enantioselectivity. Impurities can interfere with the catalyst, leading to the formation of the undesired enantiomer.

  • Substrate and Reagent Purity: Even small amounts of impurities in your starting materials can have a significant impact on the enantioselectivity.

  • Catalyst Quality: The chiral catalyst is the heart of the asymmetric reaction. Its purity, activity, and handling are critical. For instance, chiral phosphoric acids have been demonstrated as effective bifunctional organocatalysts in the selenofunctionalization of tryptamine derivatives, but their effectiveness is dependent on their purity and correct application.[2]

  • Solvent Quality: Solvents must be anhydrous and free of impurities. Trace amounts of water or other protic impurities can deactivate the catalyst or interfere with the reaction mechanism.

Protocol 2: Ensuring Purity of Reaction Components

  • Substrate/Reagent Purification:

    • Recrystallization: For solid materials, recrystallize from a suitable solvent to remove impurities.

    • Distillation: For liquids, perform distillation (under reduced pressure for high-boiling compounds).

    • Column Chromatography: Use silica gel or alumina chromatography to purify starting materials.

  • Catalyst Handling:

    • Procurement: Source chiral catalysts from reputable suppliers.

    • Storage: Store catalysts under an inert atmosphere (e.g., argon or nitrogen) and at the recommended temperature to prevent degradation.

    • Activation: Some catalysts may require activation before use. Follow the supplier's instructions carefully.

  • Solvent Preparation:

    • Drying: Use freshly distilled solvents from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane).

    • Degassing: Degas solvents by sparging with an inert gas or through freeze-pump-thaw cycles to remove dissolved oxygen, which can degrade some catalysts.

Optimizing Reaction Conditions

The reaction environment plays a crucial role in determining the enantiomeric excess.

Question: My reagents are pure, but the enantioselectivity is still not optimal. What reaction parameters should I investigate?

Answer: Fine-tuning the reaction conditions is often necessary to maximize the ee. Key parameters to consider include:

  • Temperature: Asymmetric reactions are often highly sensitive to temperature fluctuations. Lower temperatures generally lead to higher enantioselectivity by favoring the transition state that leads to the major enantiomer.

  • Concentration: The concentration of the substrate and catalyst can influence the reaction rate and selectivity. In some cases, higher catalyst loadings can lead to the formation of less selective catalyst aggregates.[1]

  • Reaction Time: Allowing the reaction to proceed for too long can sometimes lead to racemization of the product. It's important to monitor the reaction progress and quench it once the starting material is consumed.

  • Additives: The presence of additives or co-catalysts can sometimes dramatically improve enantioselectivity.[1] For example, the use of molecular sieves can be crucial in reactions sensitive to moisture.[2]

Table 1: Key Reaction Parameters and Their Potential Impact on ee

ParameterPotential Impact on Enantiomeric Excess (ee)Troubleshooting Strategy
Temperature Lower temperatures often increase ee by enhancing the energy difference between diastereomeric transition states.Screen a range of temperatures (e.g., from -78 °C to room temperature).
Concentration Can affect catalyst aggregation and reaction kinetics.Vary the concentration of both the substrate and the catalyst.
Catalyst Loading Higher loading may not always lead to higher ee and can be costly.Optimize the catalyst loading to find the minimum amount required for high conversion and ee.
Solvent The polarity and coordinating ability of the solvent can influence catalyst activity and selectivity.Screen a variety of anhydrous, high-purity solvents.
Additives Can act as co-catalysts, scavengers for impurities, or influence the catalyst's chiral environment.Investigate the effect of common additives like molecular sieves or Lewis acids/bases.
Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low enantiomeric excess.

Troubleshooting_Workflow start Low ee Observed analytical Step 1: Validate Analytical Method (Chiral HPLC/GC) start->analytical reagents Step 2: Scrutinize Reagents & Catalyst analytical->reagents Method Validated sub_analytical1 Optimize Separation (Resolution > 1.5) analytical->sub_analytical1 sub_analytical2 Verify Accuracy & Precision analytical->sub_analytical2 conditions Step 3: Evaluate Reaction Conditions reagents->conditions Components Pure sub_reagents1 Check Substrate/Reagent Purity reagents->sub_reagents1 sub_reagents2 Verify Catalyst Quality & Handling reagents->sub_reagents2 sub_reagents3 Ensure Solvent is Anhydrous & Degassed reagents->sub_reagents3 end High ee Achieved conditions->end Optimized sub_conditions1 Optimize Temperature conditions->sub_conditions1 sub_conditions2 Screen Catalyst Loading & Concentration conditions->sub_conditions2 sub_conditions3 Investigate Solvent Effects conditions->sub_conditions3

Caption: A systematic workflow for troubleshooting low enantiomeric excess.

Section 2: Frequently Asked Questions (FAQs)

Q1: Can the choice of protecting group on the tryptamine nitrogen affect the enantioselectivity?

A1: Absolutely. The nature of the N-protecting group can significantly influence the stereochemical outcome of the reaction. For instance, in a chiral phosphoric acid-catalyzed selenofunctionalization of tryptamines, it was observed that an electron-withdrawing protecting group on the indole nitrogen was crucial for a smooth reaction and good enantioselectivity.[2] The steric and electronic properties of the protecting group can alter the conformation of the substrate in the catalyst's chiral pocket, thereby affecting the facial selectivity of the attack.

Q2: I am observing a decrease in ee as the reaction progresses. What could be the cause?

A2: A decrease in enantiomeric excess over time often suggests that the product is undergoing racemization under the reaction conditions. This can be caused by several factors, including:

  • Elevated Temperature: The reaction temperature may be high enough to allow for the racemization of the product.

  • Presence of Acids or Bases: Trace amounts of acidic or basic impurities, or even the catalyst itself, could be promoting racemization.

  • Extended Reaction Times: Leaving the reaction to stir for longer than necessary increases the likelihood of product racemization.

To address this, try lowering the reaction temperature, ensuring all reagents and solvents are neutral, and monitoring the reaction closely to quench it as soon as the starting material is consumed.

Q3: Is it possible to improve the ee of my product post-reaction?

A3: Yes, if your reaction yields a product with a moderate enantiomeric excess, it may be possible to enhance its purity through recrystallization. Chiral molecules can sometimes form conglomerates, where a racemic mixture crystallizes as a mixture of single-enantiomer crystals. In such cases, a single recrystallization can sometimes significantly improve the ee of the solid material.[2] However, this is not always successful and depends on the specific properties of the compound.

Q4: My asymmetric reaction is not reproducible. What are the likely culprits?

A4: Lack of reproducibility is a frustrating but common issue. The most common causes are:

  • Inconsistent Reagent Quality: Variations in the purity of starting materials, solvents, or the catalyst from batch to batch can lead to different outcomes.

  • Atmospheric Contamination: Inconsistent control of the inert atmosphere can allow varying amounts of moisture or oxygen into the reaction, affecting the catalyst's performance.

  • Temperature Fluctuations: Poor temperature control can lead to inconsistent enantioselectivity.

  • Variations in Technique: Subtle differences in how the reaction is set up, such as the rate of addition of a reagent, can impact the result.

To improve reproducibility, it is essential to use reagents from the same batch, ensure a scrupulously dry and inert reaction environment, use a reliable thermostat for temperature control, and meticulously document and standardize your experimental procedure.

Section 3: Experimental Protocols

Protocol 3: General Procedure for a Chiral Phosphoric Acid-Catalyzed Asymmetric Reaction

This protocol is a generalized example based on the principles of asymmetric organocatalysis for tryptamine functionalization.[2]

  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of dry nitrogen or argon.

    • Add activated 5 Å molecular sieves to the reaction flask.

    • Prepare stock solutions of the tryptamine substrate and the chiral phosphoric acid catalyst in a high-purity, anhydrous solvent.

  • Reaction Setup:

    • Under an inert atmosphere, add the tryptamine substrate solution to the reaction flask.

    • Add the chiral phosphoric acid catalyst solution.

    • Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a cryostat.

  • Initiation and Monitoring:

    • Add the electrophile (e.g., N-phenylselenophthalimide) to the cooled reaction mixture.

    • Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, quench it by adding a suitable reagent (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Analysis:

    • Determine the yield of the purified product.

    • Analyze the enantiomeric excess of the product using a validated chiral HPLC or GC method.

Visualization of a Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for a chiral phosphoric acid-catalyzed reaction, highlighting the bifunctional activation mechanism.

Catalytic_Cycle catalyst Chiral Phosphoric Acid Catalyst (CPA) intermediate Activated Complex [CPA-Substrate-E+] catalyst->intermediate Bifunctional Activation (H-bonding) substrate Tryptamine Derivative substrate->intermediate electrophile Electrophile (E+) electrophile->intermediate product_complex Product-Catalyst Complex intermediate->product_complex Enantioselective C-C Bond Formation product_complex->catalyst Catalyst Regeneration product Enantioenriched Product product_complex->product Product Release

Caption: A generalized catalytic cycle for a chiral phosphoric acid catalyst.

References

  • Gong, L. et al. (2013). Organocatalytic asymmetric selenofunctionalization of tryptamine for the synthesis of hexahydropyrrolo[2,3-b]indole derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Baseline Noise in HPLC Analysis of Indoles

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of indoles. As a Senior Application Scientist, I understand that a noisy baseline can be a significant roadblock to obtaining accurate and reproducible data, especially when dealing with the often low concentrations and sensitive nature of indole compounds. This guide is designed to provide you with a systematic and logical approach to diagnosing and resolving baseline noise, moving from the most common and easily solvable issues to more complex hardware-related problems.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding baseline noise in the HPLC analysis of indoles.

Q1: My baseline is showing random spikes and looks very "fuzzy." What is the most likely cause?

This is often due to issues with the mobile phase, specifically dissolved gases or particulate matter.[1][2]

  • Causality: As the mobile phase moves from the high-pressure environment of the pump to the lower pressure environment of the detector flow cell, dissolved gases can come out of solution, forming bubbles.[3] These bubbles cause sharp spikes in the baseline as they pass through the light path of the UV or fluorescence detector. Particulate matter can also cause sporadic noise as it scatters light.

  • Solution: Ensure your mobile phase is thoroughly degassed. While in-line degassers are common and effective, sparging with helium or vacuum filtration and sonication are also robust methods.[2][4][5] Always filter your mobile phase components, especially aqueous buffers, through a 0.45 µm or smaller filter to remove particulates.[5][6]

Q2: I'm observing a regular, cyclical pattern of noise in my baseline that seems to coincide with the pump strokes. What's happening?

This type of regular, pulsating noise is almost always related to the HPLC pump.[7]

  • Causality: This can be caused by air trapped in the pump head, faulty check valves, or worn pump seals.[7][8] Air in the pump head leads to incomplete filling and dispensing of the mobile phase, causing pressure fluctuations that manifest as a rhythmic baseline.[7] Faulty check valves can allow for backflow, also leading to pressure instability.

  • Solution: First, try purging the pump to dislodge any trapped air bubbles.[8] If the problem persists, the check valves may need cleaning or replacement.[9] Worn pump seals can also be a culprit and should be replaced as part of a regular preventative maintenance schedule.[7]

Q3: My baseline is drifting upwards during my gradient elution. What should I investigate?

Baseline drift, especially in gradient analysis, often points to issues with mobile phase composition, column equilibration, or contamination.[1][4][9]

  • Causality:

    • Mobile Phase Mismatch: If the different mobile phase components have significantly different UV absorbances at your detection wavelength, the baseline will naturally drift as the composition changes.[4]

    • Contamination: Contaminants in one of your solvents (often the weaker, aqueous phase) can accumulate on the column at the beginning of the gradient and then elute as the organic concentration increases, causing a rising baseline.[10][11]

    • Column Equilibration: Insufficient equilibration time between runs can lead to a drifting baseline as the column chemistry has not returned to the initial state.[12][13]

  • Solution:

    • Use high-purity, HPLC-grade solvents to minimize UV-absorbing impurities.[14][15]

    • Ensure your mobile phases are freshly prepared.[6][9] Some solvents, like trifluoroacetic acid (TFA), can degrade over time and increase UV absorbance.[4]

    • Run a blank gradient (without an injection) to see if the drift is inherent to your mobile phase and gradient profile.[4]

    • Increase the column equilibration time at the end of your gradient method.

Q4: I've noticed an increase in baseline noise after switching to a new batch of solvent. Why would this happen?

Solvent quality is paramount in HPLC, and even different batches of the same grade of solvent can have varying levels of impurities.[14]

  • Causality: Lower-grade solvents or even a contaminated batch of HPLC-grade solvent can contain impurities that absorb UV light or are fluorescent, leading to a higher and noisier baseline.[11][15] This is particularly noticeable at lower detection wavelengths (<220 nm).[3]

  • Solution: Always use HPLC-grade or, for highly sensitive applications, MS-grade solvents.[15] If you suspect a particular bottle of solvent is the issue, try a new bottle from a different lot number. It is good practice to filter all solvents, even high-purity ones, before use.

In-Depth Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Baseline Noise

This guide provides a logical workflow for identifying the source of baseline noise.

graph Troubleshooting_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

A [label="Observe Baseline Noise"]; B [label="Is the noise random spikes or fuzzy?"]; C [label="Is the noise a regular, rhythmic pulse?"]; D [label="Is the baseline drifting?"]; E [label="Check Mobile Phase\n- Degas thoroughly\n- Filter solvents\n- Prepare fresh mobile phase"]; F [label="Check Pump\n- Purge pump heads\n- Clean/replace check valves\n- Inspect pump seals"]; G [label="Check Gradient & Column\n- Run blank gradient\n- Check solvent UV absorbance\n- Increase equilibration time"]; H [label="Problem Solved?"]; I [label="Isolate the Column\n- Replace with a union\n- Observe baseline"]; J [label="Noise Persists"]; K [label="Noise Disappears"]; L [label="Column Issue\n- Flush column\n- Replace column"]; M [label="System Issue"]; N [label="Isolate the Detector\n- Stop the flow\n- Observe baseline"]; O [label="Noise Persists"]; P [label="Noise Disappears"]; Q [label="Detector Issue\n- Check lamp energy/age\n- Clean flow cell"]; R [label="Pump/Mixer Issue\n- Check for leaks\n- Service pump"]; S [label="End"];

A -> B; A -> C; A -> D; B -> E [label="Yes"]; C -> F [label="Yes"]; D -> G [label="Yes"]; E -> H; F -> H; G -> H; H -> S [label="Yes"]; H -> I [label="No"]; I -> J; I -> K; K -> L; J -> M; M -> N; N -> O; N -> P; O -> Q; P -> R; L -> S; Q -> S; R -> S; }

Figure 1: A logical workflow for troubleshooting baseline noise in HPLC.

Guide 2: Protocol for Mobile Phase Preparation for Indole Analysis

Indoles are susceptible to degradation, so proper mobile phase preparation is critical.

Objective: To prepare a stable, particle-free, and degassed mobile phase to minimize baseline noise.

Materials:

  • HPLC-grade or MS-grade solvents (e.g., acetonitrile, methanol, water)[14][15]

  • High-purity buffer salts and additives (e.g., ammonium acetate, formic acid)

  • 0.2 µm or 0.45 µm membrane filters[6]

  • Glass filtration apparatus

  • Sonicator bath

  • Clean, dedicated glass mobile phase reservoirs

Procedure:

  • Aqueous Phase Preparation:

    • Accurately weigh and dissolve buffer salts in HPLC-grade water.

    • Adjust the pH as required by your method.

    • Vacuum filter the aqueous buffer through a 0.45 µm filter to remove any particulates.[6] This step is crucial as salts are a common source of contamination.

  • Solvent Mixing:

    • Measure the required volumes of the aqueous and organic phases separately before mixing to ensure accuracy.

    • Combine the phases in a clean glass reservoir.

  • Degassing:

    • Place the mobile phase reservoir in a sonicator bath for 10-15 minutes to remove dissolved gases.[6]

    • Alternatively, sparge the mobile phase with high-purity helium for 5-10 minutes.

    • If your HPLC system has an online degasser, ensure it is functioning correctly.[7]

  • Final Check:

    • Visually inspect the mobile phase for any particulates before placing the solvent lines in the reservoir.

    • Ensure the solvent inlet filters are clean and properly submerged.

Guide 3: Protocol for Column Flushing and Storage

A contaminated or improperly stored column can be a major source of baseline noise and drift.[7][16]

Objective: To remove strongly retained compounds and buffer salts from the column to prevent contamination and prolong column life.

Procedure for Daily Shutdown (Reversed-Phase Column):

  • Buffer Removal:

    • If your mobile phase contains a buffer, first flush the column with a buffer-free mobile phase of the same organic/aqueous composition for at least 10-15 column volumes.[17] For example, if you were using 50:50 acetonitrile/buffer, flush with 50:50 acetonitrile/water.

    • Causality: This prevents the precipitation of buffer salts within the column when switching to high organic solvent for storage.[17][18]

  • Organic Flush:

    • Flush the column with 100% organic solvent (e.g., acetonitrile or methanol) for at least 10-15 column volumes.[19][20]

  • Storage:

    • For short-term storage (overnight), the column can be left in 100% organic solvent with the ends capped.[21]

Procedure for Long-Term Storage:

  • Follow the daily shutdown procedure.

  • Ensure the column is stored in 100% acetonitrile or methanol.[20]

  • Tightly cap the column ends to prevent the stationary phase from drying out.

  • Store the column in a clearly labeled box in a location with a stable temperature.

Data and Tables

Table 1: Impact of Solvent Grade on Baseline Noise
Solvent GradeTypical PurityUV CutoffPotential Impact on BaselineRecommended Use
Reagent Grade ~95%HighSignificant baseline noise and ghost peaks due to impurities.Not recommended for HPLC.
HPLC Grade >99.9%LowLow baseline noise, suitable for most HPLC applications.[15]Routine analysis, quality control.
Gradient Grade High, tested for gradient suitabilityVery LowMinimal baseline drift during gradient elution.Recommended for all gradient methods.[15]
MS Grade Very High, low metal ion contentVery LowLowest baseline noise, minimizes ion suppression.LC-MS applications, trace analysis.
Table 2: Common Additives for Indole Analysis and Potential Baseline Issues
AdditiveCommon ConcentrationPurposePotential Baseline IssueMitigation Strategy
Formic Acid 0.1%pH control, improves peak shapeCan contribute to baseline noise at low UV wavelengths.Use high-purity (MS-grade) formic acid.
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Ion-pairing agent, improves peak shapeStrong UV absorbance, can cause baseline drift and noise, especially if degraded.[4][9]Prepare fresh solutions daily, consider using a different additive if possible.
Ammonium Acetate/Formate 5-20 mMBuffer, MS-compatibleCan precipitate if organic concentration is too high, leading to noise and system blockage.Ensure buffer is fully dissolved and filtered; check solubility in your highest organic percentage.

By methodically working through these FAQs and troubleshooting guides, you will be well-equipped to identify and resolve the root causes of baseline noise in your HPLC analysis of indoles, leading to more reliable and accurate results.

References

  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues. [Link]

  • Overbrook Service. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise. [Link]

  • Labtech. Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

  • MAC-MOD Analytical. Recommended Practices for Proper Column Flushing and Storage. [Link]

  • Persee. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. [Link]

  • Chromatography Online. (2014, September 6). Common Causes of Baseline Noise in HPLC, UHPLC. [Link]

  • Element Lab Solutions. HPLC Solvent Selection. [Link]

  • Separation Science. (2024, October 28). Best Practices for HPLC Column Storage to Maximize Longevity. [Link]

  • Reddit. (2023, March 4). 5 Major causes of noise in chromatograms during HPLC analysis?[Link]

  • Waters Corporation. (2016, October 13). Tips to maintain your HPLC & UHPLC systems and columns. [Link]

  • Shimadzu. (2025, April 15). Baseline Disturbance. [Link]

  • LCGC. (2019, February 13). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • Hamilton Company. HPLC Column Care, Troubleshooting, Restoration, and Storage. [Link]

  • Agilent. Eliminating Baseline Problems. [Link]

  • Phenomenex. (2025, November 5). Maintenance and Care of HPLC Columns in Chromatography. [Link]

  • PubMed. Signal-to-noise optimization of HPLC-fluorometric systems and their application to the analysis of indoles. [Link]

  • Nacalai Tesque, Inc. 2. Preparation of mobile phase for HPLC 1) Organic solvent. [Link]

  • Pharmaguideline. (2011, July 23). Guideline for Preparation of Mobile Phase Required for HPLC. [Link]

  • Patsnap Eureka. (2025, September 19). How to Address HPLC System Contamination Issues. [Link]

  • ResearchGate. HPLC-based quantification of indole-3-acetic acid in the primary root tip of maize. [Link]

  • Restek. HPLC Troubleshooting. [Link]

  • MDPI. (2021, June 22). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. [Link]

  • PMC. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. [Link]

  • ResearchGate. (2016, March 7). Why am I getting Baseline noise in HPLC?[Link]

  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]

  • Cytiva. (2022, November 15). HPLC Pain Points. [Link]

  • Chromasir. (2025, March 27). News - How to Optimize HPLC Analysis and Improve Laboratory Efficiency. [Link]

  • Phenomenex. Preventing Column Contamination in HPLC. [Link]

  • Chromatography Forum. (2006, April 4). contamination of HPLC system. [Link]

  • Quality Assistance. (2017, August 4). Increasing the sensitivity in case of LOD / LOQ problems in HPLC methods. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Pharmacological Potency of (R)- and (S)-1-(6-Methoxy-1H-indol-3-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chirality is a cornerstone of pharmacology, often dictating significant differences in the potency, efficacy, and safety of drug candidates. This guide provides a comprehensive framework for comparing the pharmacological profiles of the (R)- and (S)-enantiomers of 1-(6-Methoxy-1H-indol-3-yl)propan-2-amine, a lesser-studied alpha-methylated tryptamine, hereafter referred to as 6-MeO-AMT. While empirical data directly comparing these specific stereoisomers is scarce in public literature, this document synthesizes knowledge from structurally related compounds to establish a predictive framework. We present detailed experimental protocols for in vitro and in vivo assays essential for determining and comparing the potency of these enantiomers at key central nervous system targets. This guide is designed to equip researchers with the necessary theoretical background and practical methodologies to conduct a thorough comparative investigation.

Introduction: The Significance of Stereochemistry in Tryptamine Pharmacology

1-(6-Methoxy-1H-indol-3-yl)propan-2-amine (6-MeO-AMT) is a structural analog of α-methyltryptamine (AMT), a compound known to act as a monoamine releasing agent and serotonin receptor agonist.[1][2][3] The introduction of a methoxy group at the 6-position of the indole ring is predicted to modulate its pharmacological activity, but the precise effects remain poorly characterized compared to its more widely studied 5-methoxy isomer (5-MeO-AMT).[4][5]

The presence of a chiral center at the alpha-carbon of the ethylamine side chain results in two stereoisomers: (R)-6-MeO-AMT and (S)-6-MeO-AMT. In psychoactive drug research, enantiomers frequently exhibit distinct pharmacological profiles. For example, in the case of 3,4-methylenedioxyamphetamine (MDA), the (R)-(-) isomer is more potent as a 5-HT2A receptor agonist, the primary target for classic psychedelics, whereas the (S)-(+) isomer is more potent in stimulating monoamine release.[6] Similarly, the enantiomers of ketamine display different binding affinities for NMDA receptors and produce varied clinical effects.[7] Therefore, a rigorous comparison of the 6-MeO-AMT enantiomers is critical to understanding their potential mechanisms of action and therapeutic relevance.

This guide will delineate the necessary experimental procedures to elucidate the stereoselective differences in potency between (R)- and (S)-6-MeO-AMT, focusing on their interactions with serotonin receptors and monoamine transporters.

Predicted Pharmacological Targets and Stereoselectivity

Based on the pharmacology of related tryptamines, the primary molecular targets for 6-MeO-AMT are expected to be:

  • Serotonin 5-HT₂A Receptors: The key receptor mediating the effects of classic psychedelics.

  • Serotonin 5-HT₂C and 5-HT₁A Receptors: These receptors modulate serotonergic and dopaminergic systems and can influence the overall pharmacological profile.

  • Monoamine Transporters (SERT, DAT, NET): Interaction with these transporters mediates the reuptake inhibition or release of serotonin, dopamine, and norepinephrine, contributing to stimulant or entactogenic effects.[1]

The positional isomer, 6-methoxytryptamine (which lacks the alpha-methyl group), is a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA) but a very weak 5-HT2A agonist.[8] In contrast, 5-MeO-AMT is an extremely potent 5-HT2A receptor agonist with minimal monoamine releasing activity.[4] This stark difference highlights the critical role of the methoxy group's position. It is plausible that 6-MeO-AMT possesses a hybrid profile. Stereoselectivity will likely determine the dominant mechanism for each enantiomer, with one potentially favoring receptor agonism and the other monoamine release.

Experimental Design for Comparative Potency Assessment

To empirically determine the potency of each enantiomer, a multi-tiered experimental approach is required. The following protocols are designed to provide a comprehensive comparison of their in vitro and in vivo activities.

In Vitro Assays: Receptor Binding and Functional Activity

Objective: To quantify the binding affinity (Kᵢ) and functional potency (EC₅₀) and efficacy (Eₘₐₓ) of (R)- and (S)-6-MeO-AMT at key molecular targets.

A. Radioligand Binding Assays

This method measures the affinity of a compound for a specific receptor by assessing its ability to displace a known radiolabeled ligand.

Protocol: Competitive Radioligand Binding Assay

  • Preparation: Utilize cell membranes from HEK-293 or CHO cell lines stably expressing the human receptor of interest (e.g., 5-HT₂A, SERT).

  • Incubation: In a 96-well plate, combine the cell membranes (20-40 µg protein), a fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A), and a range of concentrations (e.g., 0.1 nM to 100 µM) of the test compound ((R)- or (S)-6-MeO-AMT).

  • Equilibrium: Incubate the mixture at a specific temperature (e.g., 37°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis (one-site fit) to calculate the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand). Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

B. Functional Assays

These assays measure the cellular response following receptor activation, determining whether a compound is an agonist, antagonist, or inverse agonist.

Protocol: Calcium Flux Functional Assay (for Gq-coupled 5-HT₂A/₂C Receptors)

  • Cell Culture: Plate cells stably expressing the human 5-HT₂A or 5-HT₂C receptor in a 96-well, black-walled, clear-bottom plate and culture until confluent.[9]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C. This dye exhibits a large increase in fluorescence upon binding to free intracellular Ca²⁺.

  • Compound Addition: Utilize an automated fluorometric imaging plate reader (FLIPR) or a similar instrument to add varying concentrations of the test compound ((R)- or (S)-6-MeO-AMT) to the wells.

  • Signal Detection: Measure the fluorescence intensity before and after compound addition. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.

  • Data Analysis: Normalize the response to the maximum signal produced by a reference agonist (e.g., serotonin). Plot the normalized response against the logarithm of the test compound concentration. Use a sigmoidal dose-response curve fit to determine the EC₅₀ (concentration for 50% maximal effect) and Eₘₐₓ (maximum efficacy relative to the reference agonist).

G cluster_workflow In Vitro Assay Workflow start Prepare Cells Expressing Target Receptor binding Radioligand Binding Assay start->binding functional Calcium Flux Functional Assay start->functional release Monoamine Release Assay start->release data_analysis Data Analysis & Curve Fitting binding->data_analysis functional->data_analysis release->data_analysis ki Determine Affinity (Ki) data_analysis->ki ec50 Determine Potency (EC50) & Efficacy (Emax) data_analysis->ec50 release_ec50 Determine Release Potency (EC50) data_analysis->release_ec50

Caption: Generalized workflow for in vitro potency determination.
In Vivo Behavioral Assay: Head-Twitch Response (HTR)

Objective: To assess the in vivo 5-HT₂A receptor agonist activity of the enantiomers. The head-twitch response in rodents is a well-validated behavioral proxy for 5-HT₂A activation and psychedelic potential.[10]

Protocol: Mouse Head-Twitch Response (HTR) Assay

  • Subjects: Use male C57BL/6J mice, habituated to the testing environment.

  • Drug Administration: Dissolve each enantiomer in a sterile vehicle (e.g., 0.9% saline). Administer the compounds intraperitoneally (i.p.) across a range of doses (e.g., 0.1, 0.3, 1, 3, 10 mg/kg). Include a vehicle-only control group.

  • Observation: Immediately after injection, place each mouse into an individual observation chamber. Record the number of head twitches over a 30-60 minute period. A head twitch is a rapid, spasmodic rotational movement of the head.

  • Confirmation (Antagonist Study): To confirm that the HTR is mediated by 5-HT₂A receptors, pre-treat a separate cohort of animals with a selective 5-HT₂A antagonist (e.g., ketanserin, 1-2 mg/kg i.p.) 30 minutes prior to administering an effective dose of the test enantiomer.

  • Data Analysis: Analyze the dose-response relationship for HTR induction for each enantiomer. Compare the frequency of HTR between the enantiomer-only and the antagonist-pre-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

G cluster_pathway 5-HT2A Receptor Signaling Cascade agonist {(R)- or (S)-6-MeO-AMT} receptor 5-HT2A Receptor (GPCR) agonist->receptor Binds g_protein Gαq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 ↑ Intracellular Ca²⁺ er->ca2 Releases downstream Downstream Signaling (e.g., ERK activation) ca2->downstream pkc->downstream response Head-Twitch Response downstream->response Leads to

Caption: Simplified 5-HT2A receptor signaling leading to HTR.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables to facilitate direct comparison between the enantiomers.

Table 1: Comparative In Vitro Binding Affinities (Kᵢ, nM)

Target (R)-6-MeO-AMT (Kᵢ ± SEM) (S)-6-MeO-AMT (Kᵢ ± SEM)
5-HT₂A Receptor Experimental Value Experimental Value
5-HT₂C Receptor Experimental Value Experimental Value
5-HT₁A Receptor Experimental Value Experimental Value
SERT Experimental Value Experimental Value
DAT Experimental Value Experimental Value
NET Experimental Value Experimental Value

Lower Kᵢ values indicate higher binding affinity.

Table 2: Comparative In Vitro Functional Potency (EC₅₀, nM) and Efficacy (Eₘₐₓ, %)

Receptor Parameter (R)-6-MeO-AMT (Value ± SEM) (S)-6-MeO-AMT (Value ± SEM)
5-HT₂A EC₅₀ (nM) Experimental Value Experimental Value
Eₘₐₓ (%) Experimental Value Experimental Value
5-HT₂C EC₅₀ (nM) Experimental Value Experimental Value
Eₘₐₓ (%) Experimental Value Experimental Value

Lower EC₅₀ values indicate higher potency. Eₘₐₓ is relative to a reference full agonist (e.g., 5-HT).

Interpretation: The results from these assays will provide a clear picture of the stereoselectivity of 6-MeO-AMT. A significant difference (e.g., >10-fold) in Kᵢ or EC₅₀ values between the enantiomers would indicate a strong stereochemical preference at that target. For instance, if the (R)-enantiomer displays a much lower EC₅₀ at the 5-HT₂A receptor and induces a robust HTR, while the (S)-enantiomer shows higher affinity for monoamine transporters and weaker HTR, it would suggest a divergence in their primary mechanisms of action, akin to that seen with the MDA enantiomers.[6]

Conclusion

References

This list is compiled from sources related to the pharmacology of tryptamines and stereoisomers to provide authoritative grounding for the proposed experimental designs.

  • Wikipedia Contributors. (2023). 5-MeO-AMT. In Wikipedia, The Free Encyclopedia.

  • Wikipedia Contributors. (2023). 6-Methoxytryptamine. In Wikipedia, The Free Encyclopedia.

  • Fantegrossi, W. E., et al. (2008). In vivo pharmacology of MDMA and its enantiomers in rhesus monkeys. Psychology of Addictive Behaviors, 22(1), 1-12.

  • Maurer, H. H. (2004). Enantiomers of Methylenedioxy Designer Drugs. Publikationen der Universität des Saarlandes.

  • BenchChem. (2024). Initial In Vivo Behavioral Effects of 5-MeO-αMT in Rodents: A Technical Guide.

  • Braden, M. R., et al. (2024). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters.

  • Wang, X., et al. (2025). A systematic study of changes in monoamine neurotransmitters in the rat brain following acute administration of alpha-methyltryptamine (AMT), 5-methoxy-alpha-methyltryptamine (5-MeO-AMT) and 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT). Neuroscience Research.

  • Wikipedia Contributors. (2023). 5-MeO-MiPT. In Wikipedia, The Free Encyclopedia.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 448779, (2R)-1-(1H-Indol-3-YL)propan-2-amine.

  • Atanasova, M., et al. (2021). N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. Molbank, 2021(1), M1187.

  • Wikipedia Contributors. (2024). α-Methyltryptamine. In Wikipedia, The Free Encyclopedia.

  • Zhang, K., et al. (2021). Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors. International Journal of Molecular Sciences, 22(14), 7539.

  • Nash, J. F., & Nichols, D. E. (1994). Effect of the R(-) and S(+) isomers of MDA and MDMA on phosphatidyl inositol turnover in cultured cells expressing 5-HT2A or 5-HT2C receptors. Neuroscience Letters, 177(1-2), 111-115.

  • DEA Diversion Control Division. ALPHA-METHYLTRYPTAMINE.

  • World Health Organization. (2014). Alpha-methyltryptamine (AMT) Critical Review Report. Expert Committee on Drug Dependence.

  • Gschaidmeier, H., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Psychiatry, 10, 843.

  • Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology, 26(8), 1327-1337.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4340489, 2-(6-methoxy-1H-indol-3-yl)-2-oxoacetamide.

  • BenchChem. (2024). An In-depth Technical Guide to the Pharmacological Profile of 5-Methoxy-alpha-methyltryptamine (5-MeO-αMT).

Sources

1H NMR Spectral Analysis Guide: (R)-1-(6-Methoxy-1H-indol-3-yl)propan-2-amine

[1]

Executive Summary & Compound Significance

This compound is a specific enantiomer of the psychoactive tryptamine derivative 6-Methoxy-alpha-methyltryptamine (6-MeO-AMT).[1] Unlike its achiral or racemic counterparts, the (R)-enantiomer requires rigorous analytical validation to confirm both regiochemical purity (distinction from 5-methoxy isomers) and enantiomeric excess (ee).[1]

This guide provides a definitive protocol for the structural elucidation of this compound using 1H NMR. It moves beyond basic peak assignment to offer a comparative framework for distinguishing this specific isomer from its closest structural analogs using high-field NMR (400 MHz+) and Chiral Solvating Agents (CSAs).[1]

Experimental Methodology

Sample Preparation

To ensure high-resolution spectra capable of resolving fine coupling constants (critical for regioisomer determination), follow this preparation protocol:

  • Solvent Selection: DMSO-d6 is preferred over CDCl3 for free-base tryptamines.[1]

    • Causality: DMSO-d6 prevents the aggregation often seen in CDCl3, sharpens exchangeable proton signals (Indole-NH, Amine-NH2), and stabilizes the zwitterionic character if trace acid is present.[1]

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Instrument Parameters:

    • Frequency: ≥ 400 MHz (600 MHz recommended for CSA studies).

    • Temperature: 298 K (25°C).

    • Pulse Sequence: Standard 1D proton (zg30) with sufficient relaxation delay (d1 ≥ 2s) to ensure quantitative integration of aromatic protons.

Reagents for Chiral Analysis
  • Primary CSA: (R)-(-)-Mandelic acid or (S)-(+)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate.[1]

  • Rationale: These agents form transient diastereomeric complexes with the amine, inducing chemical shift non-equivalence in the enantiomers (specifically the

    
    -methyl group).
    

Spectral Analysis: The "Fingerprint"

The 1H NMR spectrum of (R)-6-MeO-AMT is defined by three distinct zones: the Indole Core, the Side Chain, and the Methoxy Substituent.[1]

Zone A: The Indole Aromatic System (Regioisomer Check)

The substitution pattern on the benzene ring of the indole is the primary method for distinguishing 6-MeO from 5-MeO isomers.

Proton PositionMultiplicityChemical Shift (

, ppm)
Coupling Constant (

, Hz)
Structural Insight
H-4 Doublet (d)7.35 – 7.45

Ortho coupling to H-5.[1] Most deshielded benzenoid proton.
H-2 Doublet (d) or Singlet (s)6.95 – 7.05

Characteristic indole C2 proton.
H-7 Doublet (d)6.75 – 6.85

CRITICAL: Meta coupling to H-5.[1] This narrow doublet confirms 6-substitution.[1]
H-5 Doublet of Doublets (dd)6.60 – 6.70

Coupled to both H-4 (ortho) and H-7 (meta).[1]
Indole-NH Broad Singlet (br s)10.50 – 10.70-Exchangeable; shift varies with concentration.[1]
Zone B: The Side Chain (Stereocenter Vicinity)

The chiral center at the


1
Proton PositionMultiplicityChemical Shift (

, ppm)
Structural Insight

-CH
Multiplet (m)3.10 – 3.25Methine proton at the chiral center.[1]

-CH

(a)
dd (ABX system)2.65 – 2.80Diastereotopic methylene proton 1.[1]

-CH

(b)
dd (ABX system)2.50 – 2.65Diastereotopic methylene proton 2.[1]

-CH

Doublet (d)1.05 – 1.15 (

Hz)
Diagnostic methyl doublet.[1] Target for chiral analysis.
Zone C: Substituent
  • 6-OMe: Singlet (s) at

    
     3.75 – 3.80 ppm.[1]
    

Comparative Analysis & Validation

This section objectively compares the (R)-6-MeO-AMT spectral profile against its most common "impostors": the 5-methoxy regioisomer and the racemic mixture.[1]

Comparison 1: Regioisomer Differentiation (6-MeO vs. 5-MeO)

The 5-methoxy and 6-methoxy isomers have identical molecular weights and similar polarities, making MS and TLC unreliable.[1] NMR provides definitive proof.

Feature6-Methoxy Isomer (Product) 5-Methoxy Isomer (Alternative) ** DIFFERENTIATION LOGIC**
H-4 Coupling Doublet (

Hz)
Doublet (

Hz)
In 5-MeO, H-4 is meta to H-6 and isolated from H-7.[1] In 6-MeO, H-4 is ortho to H-5.[1]
H-7 Coupling Doublet (

Hz)
Doublet (

Hz)
In 6-MeO, H-7 is meta to H-5.[1] In 5-MeO, H-7 is ortho to H-6.[1]
Shielded Proton H-5 and H-7 are shielded.[1]H-4 and H-6 are shielded.[1]Look for the coupling of the most upfield aromatic signal.
Comparison 2: Enantiomeric Purity (R-Isomer vs. Racemate)

Standard NMR solvents (achiral) cannot distinguish the (R) and (S) enantiomers. To validate the "R" designation, a Chiral Solvating Agent (CSA) experiment is required.

Protocol:

  • Acquire a standard 1H NMR spectrum in CDCl3 (or DMSO-d6).[1]

  • Add 1.0 – 2.0 equivalents of (R)-(-)-Mandelic Acid .[1]

  • Focus on the

    
    -Methyl doublet  (
    
    
    ppm).

Expected Results:

  • Racemic Mixture: The

    
    -methyl doublet splits into two distinct doublets  of equal intensity (chemical shift difference 
    
    
    ppm).[1]
  • Pure (R)-Enantiomer: The

    
    -methyl signal remains a single doublet , though slightly shifted from the original position.[1] Minor traces of a second doublet indicate enantiomeric impurities.
    

Decision Workflow Diagram

The following diagram illustrates the logical flow for validating the identity of this compound.

GStartUnknown Tryptamine SampleStep11H NMR (DMSO-d6)Check Aromatic Region (6.5 - 7.5 ppm)Start->Step1Decision1Coupling Pattern ofMost Shielded Proton?Step1->Decision1Result5MeODoublet (J ~ 2.3 Hz)(Meta-coupled H-4)Identify as: 5-MeO IsomerDecision1->Result5MeOH-4 is Meta (d)Result6MeODoublet (J ~ 2.3 Hz)(Meta-coupled H-7)Identify as: 6-MeO IsomerDecision1->Result6MeOH-7 is Meta (d)Step2Add Chiral Solvating Agent((R)-Mandelic Acid)Result6MeO->Step2CheckMethylCheck Alpha-MethylDoublet (~1.1 ppm)Step2->CheckMethylRacemicTwo Doublets Observed(Split Signal)Identify as: Racemic MixtureCheckMethyl->RacemicSplit SignalPureRSingle Doublet ObservedIdentify as: EnantiopureCheckMethyl->PureRSingle Signal

Caption: Logical workflow for distinguishing regioisomers and validating enantiopurity using NMR and CSAs.

References

  • Shulgin, A., & Shulgin, A. (1997).[2] TiHKAL: The Continuation. Transform Press. (Foundational text describing the synthesis and characterization of tryptamine derivatives).

  • Blair, J. B., et al. (2000). "Effect of Ring Fluorination on the Pharmacology of Hallucinogenic Tryptamines". Journal of Medicinal Chemistry, 43(24), 4701–4710. (Provides comparative NMR data for substituted tryptamines).

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience.[1] (Authoritative guide on using Chiral Solvating Agents).

  • ChemicalBook. (n.d.). "6-Methoxyindole NMR Spectrum". (Reference for the core indole coupling constants).

Publish Comparison Guide: Mass Fragmentation of 6-Methoxy-alpha-methyltryptamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analytical profile of 6-Methoxy-alpha-methyltryptamine (6-MeO-AMT) , focusing on its mass fragmentation behavior, differentiation from structural isomers (specifically 5-MeO-AMT), and experimental protocols for forensic and research verification.

Executive Summary

6-Methoxy-alpha-methyltryptamine (6-MeO-AMT) is a structural isomer of the more commonly encountered psychoactive substance 5-MeO-AMT ("Alpha-O"). In analytical toxicology and drug development, distinguishing these isomers is critical due to their differing pharmacological potencies and legal statuses.

This guide details the mass spectral "fingerprint" of 6-MeO-AMT, characterized by a dominant alpha-cleavage mechanism yielding a base peak at


 44 . It compares this profile against its primary alternatives—5-MeO-AMT  and Alpha-methyltryptamine (AMT) —and establishes a robust protocol for differentiation using Gas Chromatography-Mass Spectrometry (GC-MS).

Part 1: The Mass Spectral Fingerprint

Fragmentation Mechanism

The fragmentation of 6-MeO-AMT under Electron Ionization (EI) follows the classic pathway of alpha-methylated tryptamines. The molecule consists of a methoxy-substituted indole core attached to an ethylamine side chain with an alpha-methyl group.[1]

  • Alpha-Cleavage (Primary Pathway): Upon electron impact, the most energetically favorable bond rupture occurs at the

    
     bond (between the side chain and the indole ring). This releases the indole radical and forms a stable iminium ion.
    
    • Fragment: Ethylideneiminium ion (

      
      )
      
    • Mass (

      
      ): 44  (Base Peak, 100% Relative Abundance)
      
  • Indole Core Retention: A secondary pathway involves charge retention on the indole moiety, often accompanied by rearrangement to a quinolinium species.

    • Fragment: 6-Methoxy-quinolinium ion

    • Mass (

      
      ): 160 
      
  • Molecular Ion: The parent ion is typically observable but of lower intensity compared to the base peak.

    • Mass (

      
      ): 204  (
      
      
      
      )
Diagnostic Ion Table
Ion Type

Value
Structure / OriginDiagnostic Value
Base Peak 44

High. Indicates alpha-methyl side chain. Distinguishes from DMT (

58) or Tryptamine (

30).
Indole Fragment 160

Medium. Indicates methoxy-indole core. Shared with 5-MeO-AMT.
Molecular Ion 204

High. Confirms molecular weight (

).[1][2]
Minor Fragment 189

Low. Loss of methyl group (rare in EI, more common in ESI).
Visualization: Fragmentation Pathway

The following diagram illustrates the mechanistic cleavage leading to the primary diagnostic ions.

G Figure 1: EI-MS Fragmentation Pathway of 6-Methoxy-alpha-methyltryptamine M 6-MeO-AMT (M+) m/z 204 Alpha Alpha-Cleavage (C-C Bond Rupture) M->Alpha 70 eV EI BasePeak Base Peak (Iminium Ion) m/z 44 Alpha->BasePeak Charge on Side Chain (Major Pathway) IndoleFrag Methoxy-Indole Ion (Quinolinium) m/z 160 Alpha->IndoleFrag Charge on Ring (Minor Pathway) Radical Indole Radical (Neutral Loss) Alpha->Radical Neutral Fragment

Part 2: Comparative Analysis (Alternatives)

Differentiation of 6-MeO-AMT from its isomers is the primary analytical challenge. The mass spectra of 5-MeO-AMT and 6-MeO-AMT are isobaric and spectrally nearly identical under standard EI conditions.

Comparison Matrix
Feature6-MeO-AMT (Target)5-MeO-AMT (Alternative 1)AMT (Alternative 2)
Molecular Weight 204204174
Base Peak (

)
444444
Key Indole Ion (

)
160160130
Differentiation Factor Retention Time Retention Time Mass Spectrum
Elution Order (DB-1) Typically elutes after 5-MeOTypically elutes before 6-MeOElutes significantly earlier
Pharmacology Less potent / Research ChemicalPotent 5-HT2A Agonist ("Foxy" analog)MAOI / Releasing Agent
The "Isomer Problem"

Because the alpha-cleavage mechanism is driven by the amine side chain (which is identical in both 5-MeO and 6-MeO isomers), the base peak (


 44) and the indole fragment (

160) appear in both spectra.
  • Differentiation Strategy: You cannot rely solely on the mass spectrum.

  • Solution: Chromatographic separation is required. On non-polar columns (e.g., DB-1, HP-5), the 6-substituted tryptamines generally possess higher boiling points and stronger interaction with the stationary phase compared to their 5-substituted counterparts, resulting in a slightly longer retention time (RT).

Part 3: Experimental Protocols

GC-MS Method for Isomer Separation

This protocol is designed to maximize the resolution between the 5-MeO and 6-MeO isomers.

Instrument Parameters:

  • Column: DB-1 or HP-5MS (30 m

    
     0.25 mm i.d., 0.25 
    
    
    
    m film thickness).
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Transfer Line: 280°C.[2]

  • Ion Source: 230°C (EI mode, 70 eV).[2]

Temperature Program:

  • Initial: 100°C (hold 1.0 min).

  • Ramp 1: 20°C/min to 200°C.

  • Ramp 2: 5°C/min to 260°C (Slow ramp crucial for isomer separation).

  • Ramp 3: 30°C/min to 300°C (hold 5.0 min).

Data Acquisition:

  • Scan Mode: Full Scan (

    
     40–400) for identification.
    
  • SIM Mode: Monitor ions 204, 160, 44 for high-sensitivity quantification.

Sample Preparation (Liquid-Liquid Extraction)
  • Alkalinization: Add 100

    
    L of biological sample (urine/blood) or dissolved powder to 1.0 mL borate buffer (pH 11).
    
  • Extraction: Add 3.0 mL Chlorobutane:Isopropanol (9:1). Vortex for 2 minutes.

  • Separation: Centrifuge at 3000 rpm for 5 minutes.

  • Concentration: Transfer organic layer to a clean vial and evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute in 50

    
    L Ethyl Acetate for GC-MS injection.
    

Part 4: Analytical Decision Workflow

To ensure scientific integrity (Trustworthiness), use the following logic flow to confirm the identity of 6-MeO-AMT versus its isomers.

DecisionTree Figure 2: Analytical Decision Tree for 6-MeO-AMT Identification Start Unknown Sample (Tryptamine Suspected) GC Run GC-MS (Slow Ramp Protocol) Start->GC CheckBase Check Base Peak Is m/z 44 present? GC->CheckBase CheckMol Check Molecular Ion Is m/z 204 present? CheckBase->CheckMol Yes NotAMT Not an Alpha-Methyl Tryptamine CheckBase->NotAMT No (e.g. m/z 58 detected) CheckIndole Check Indole Ion Is m/z 160 present? CheckMol->CheckIndole Yes NotMeO Likely AMT (m/z 174) or other analog CheckMol->NotMeO No (Different MW) IsomerCheck Isomer Differentiation Compare Retention Time (RT) CheckIndole->IsomerCheck Yes Res5 Matches 5-MeO Std RT (Earlier Elution) IsomerCheck->Res5 RT ~ X min Res6 Matches 6-MeO Std RT (Later Elution) IsomerCheck->Res6 RT ~ X + Y min

References

  • BenchChem. (2025).[2] Analysis of 5-MeO-alpha-MT using Gas Chromatography-Mass Spectrometry (GC-MS). Retrieved from .

  • National Institutes of Health (NIH). (2008). Comparison of the separation of nine tryptamine standards based on gas chromatography. Journal of Chromatography A. Retrieved from .

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). Monograph: 5-Methoxy-alpha-methyltryptamine.[1][2][3][4][5][6][7][8][9] Retrieved from .

  • U.S. Department of Justice. (2016). Isomer Differentiation of Novel Psychoactive Substances Using GC/IR. Retrieved from .

  • Cayman Chemical. (2024). Product Information: 5-methoxy-AMT.[1][3][4][6][8][9][10] Retrieved from .

Sources

A Tale of Two Tryptamines: A Comparative Analysis of 5-MeO-AMT and 6-MeO-AMT Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of psychoactive research, subtle structural modifications to a molecule can lead to profound differences in pharmacological activity. This guide provides an in-depth, data-driven comparison of two closely related tryptamine derivatives: 5-methoxy-α-methyltryptamine (5-MeO-AMT) and its positional isomer, 6-methoxy-α-methyltryptamine (6-MeO-AMT). While differing only in the placement of a single methoxy group on the indole ring, these compounds exhibit markedly divergent pharmacological profiles. This analysis will elucidate these differences through an examination of their receptor binding affinities, functional activities, and in-vivo behavioral effects, offering critical insights for researchers in the fields of pharmacology, neuroscience, and drug development.

At a Glance: Key Pharmacological Distinctions

Feature5-MeO-AMT6-MeO-AMT (Inferred)
Primary Activity Potent Serotonin 5-HT2A Receptor AgonistLikely Monoamine Releasing Agent
Psychedelic Potential High (Induces Head-Twitch Response)Very Low to None (Likely does not induce HTR)
5-HT2A Receptor Affinity HighVery Low

The Critical Role of the Methoxy Group Position

The positioning of the methoxy (-OCH3) group on the indole nucleus is the determining factor in the contrasting activities of 5-MeO-AMT and 6-MeO-AMT. A methoxy group at the 5-position, as seen in 5-MeO-AMT, generally enhances affinity and efficacy at the serotonin 5-HT2A receptor, a key target for classic psychedelic compounds.[1] Conversely, moving this group to the 6-position appears to drastically reduce or abolish this activity, shifting the pharmacological profile towards monoamine release. This structure-activity relationship is a crucial consideration in the design and evaluation of novel psychoactive compounds.

Comparative Receptor Binding and Functional Activity

A comprehensive understanding of a compound's interaction with various neural receptors is fundamental to characterizing its pharmacological profile. The following tables summarize the available quantitative data for 5-MeO-AMT and the inferred profile for 6-MeO-AMT, based on data from its close structural analog, 6-MeO-DMT.

Table 1: Receptor Binding Affinities (Ki, nM)
Receptor5-MeO-AMT6-MeO-AMT (Inferred from 6-MeO-DMT)
5-HT1A 46 - 194[1]Significantly lower affinity than 5-MeO-AMT
5-HT2A 3.1 - 34[1]Significantly lower affinity than 5-MeO-AMT[2]
5-HT2B Potent Agonist (EC50 = 4 nM)[1]Data Not Available
5-HT2C 90[1]Data Not Available
SERT >1000[3]Data Not Available

A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity
Assay5-MeO-AMT6-MeO-AMT (Inferred from 6-MeO-DMT)
5-HT2A Receptor Agonism Potent Agonist (EC50 = 2 - 8.4 nM)[1]Very Low Potency Agonist[2]
Monoamine Release Weak (Serotonin EC50 = 460 nM)[1]Potent Monoamine Releasing Agent

5-MeO-AMT is a highly potent agonist at the 5-HT2A receptor, with efficacy comparable to classic psychedelics.[1] This potent agonism is the primary driver of its hallucinogenic effects. In stark contrast, while 6-MeO-DMT does act as a 5-HT2A receptor agonist, its potency is dramatically reduced compared to its 5-methoxy counterpart.[2] Instead, tryptamines with a 6-position substitution tend to act as monoamine releasing agents.

In-Vivo Behavioral Effects: The Head-Twitch Response (HTR)

The head-twitch response (HTR) in rodents is a well-validated behavioral proxy for hallucinogenic potential in humans.[4][5] This rapid, spasmodic head movement is primarily mediated by the activation of 5-HT2A receptors in the prefrontal cortex.

5-MeO-AMT robustly induces a dose-dependent HTR in mice, and this effect is blocked by 5-HT2A antagonists, confirming its psychedelic-like activity.[3][6]

6-MeO-AMT , while not directly studied, is highly unlikely to induce a significant HTR. This is based on findings with its close analog, 6-MeO-DMT , which does not produce the HTR in animals.[2][7] This lack of HTR is a strong indicator of a lack of psychedelic potential.

Signaling Pathways and Experimental Workflows

To fully appreciate the divergent activities of these compounds, it is essential to understand the underlying molecular mechanisms and the experimental protocols used to elucidate them.

5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor by an agonist like 5-MeO-AMT initiates a cascade of intracellular events, primarily through the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to the release of intracellular calcium and the activation of protein kinase C (PKC). This signaling cascade is believed to be fundamental to the production of the head-twitch response and the subjective effects of psychedelics.

G cluster_membrane Cell Membrane 5_HT2A_Receptor 5-HT2A Receptor Gq_11 Gq/11 Protein 5_HT2A_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates 5_MeO_AMT 5-MeO-AMT 5_MeO_AMT->5_HT2A_Receptor Binds to Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC Activates HTR Head-Twitch Response PKC->HTR Leads to

Caption: 5-HT2A receptor signaling cascade initiated by 5-MeO-AMT.

Experimental Workflow: Characterizing Tryptamine Activity

The following diagram outlines a typical experimental workflow for the comparative analysis of novel tryptamine derivatives.

G Start Synthesize and Purify 5-MeO-AMT & 6-MeO-AMT Binding_Assay In-Vitro Radioligand Binding Assays (5-HT Receptors, SERT, etc.) Start->Binding_Assay Functional_Assay In-Vitro Functional Assays (e.g., Ca²⁺ Flux, cAMP) Start->Functional_Assay HTR_Assay In-Vivo Head-Twitch Response (HTR) Assay in Mice Start->HTR_Assay Locomotor_Assay In-Vivo Locomotor Activity Assessment Start->Locomotor_Assay Data_Analysis Comparative Data Analysis and SAR Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis HTR_Assay->Data_Analysis Locomotor_Assay->Data_Analysis Conclusion Conclusion on Pharmacological Profile Data_Analysis->Conclusion

Caption: Experimental workflow for comparative tryptamine analysis.

Detailed Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 5-MeO-AMT and 6-MeO-AMT for various serotonin receptor subtypes.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target human serotonin receptor subtype (e.g., 5-HT2A, 5-HT1A) are prepared from cultured cell lines.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for the binding reaction.

  • Radioligand: A specific radiolabeled ligand with high affinity for the target receptor (e.g., [3H]ketanserin for 5-HT2A) is selected.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the test compound (5-MeO-AMT or 6-MeO-AMT).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Head-Twitch Response (HTR) Assay

Objective: To assess the in-vivo 5-HT2A receptor agonist activity and hallucinogenic potential of the test compounds.

Methodology:

  • Animals: Male C57BL/6J mice are commonly used for this assay.

  • Acclimation: Animals are acclimated to the testing environment before the experiment.

  • Drug Administration: Test compounds (5-MeO-AMT or 6-MeO-AMT) are dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at various doses.

  • Observation: Immediately after injection, mice are placed in individual observation chambers. Their behavior is recorded for a predetermined period (e.g., 30-60 minutes).

  • Scoring: A trained observer, blind to the treatment conditions, manually counts the number of head twitches. A head twitch is defined as a rapid, convulsive, side-to-side rotational movement of the head.

  • Data Analysis: The total number of head twitches is analyzed across different dose groups and compared to a vehicle control group using appropriate statistical methods (e.g., ANOVA).

Conclusion

The comparative analysis of 5-MeO-AMT and 6-MeO-AMT provides a compelling illustration of the principles of structure-activity relationships in pharmacology. The seemingly minor shift of a methoxy group from the 5- to the 6-position on the indole ring fundamentally alters the compound's primary mechanism of action. 5-MeO-AMT emerges as a classic psychedelic, characterized by its potent 5-HT2A receptor agonism and its ability to induce the head-twitch response in rodents.[1][3][6] In contrast, all available evidence strongly suggests that 6-MeO-AMT lacks significant psychedelic potential and instead likely functions as a monoamine releasing agent.[2][7] This clear divergence in activity underscores the importance of precise molecular architecture in drug design and provides invaluable guidance for researchers seeking to develop novel therapeutics targeting the serotonergic system.

References

  • Wikipedia. (n.d.). 6-MeO-DMT. Retrieved from [Link]

  • McLean, T. H., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science, 3(6), 1183-1197. [Link]

  • Wikipedia. (n.d.). 6-Fluoro-DET. Retrieved from [Link]

  • McLean, T. H., et al. (2020). Investigation of the structure-activity relationships of psilocybin analogues. LJMU Research Online. [Link]

  • Wikipedia. (n.d.). 6-Fluoro-AMT. Retrieved from [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2011). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 213(2-3), 259–271. [Link]

  • McLean, T. H., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science, 3(6), 1183-1197. [Link]

  • ResearchGate. (n.d.). Head Twitch Response a–j Number of head-twitch events during a 10-min.... Retrieved from [Link]

  • PubMed. (2025). Behavioral effects of three synthetic tryptamine derivatives in rodents. Neurotoxicology and Teratology, 107, 107231. [Link]

  • Ray, T. S. (2010). Psychedelics and the human receptorome. PLoS ONE, 5(2), e9019. [Link]

  • ResearchGate. (n.d.). 5-Methoxy-α-methyltryptamine (5-MeO-AMT), a tryptamine derivative, induces head-twitch responses in mice through the activation of serotonin receptor 2a in the prefrontal cortex. Retrieved from [Link]

  • Wikipedia. (n.d.). Head-twitch response. Retrieved from [Link]

  • Puigseslloses, P., et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Molecular Psychiatry. [Link]

  • Wikipedia. (n.d.). 5-MeO-AMT. Retrieved from [Link]

  • Cameron, L. P., et al. (2023). 5-HT2ARs Mediate Therapeutic Behavioral Effects of Psychedelic Tryptamines. ACS Chemical Neuroscience, 14(4), 584-593. [Link]

  • BindingDB. (n.d.). Ki Summary. Retrieved from [Link]

  • ScienceDaily. (2024, May 9). How psychedelic drugs interact with serotonin receptors to potentially produce therapeutic benefits. [Link]

  • ResearchGate. (n.d.). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Retrieved from [Link]

  • MDPI. (2024). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 29(11), 2568. [Link]

  • ResearchGate. (n.d.). K I values (lM) and binding-to-uptake ratios for various compounds at SERT and VMAT2.... Retrieved from [Link]

Sources

A-Comparative-Guide-to-Validating-Chiral-Purity-of-R-6-MeO-AMT-Using-Polarimetry

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The stereochemical identity of a pharmaceutical compound is a critical determinant of its therapeutic efficacy and safety profile. For chiral molecules such as (R)-6-methoxy-α-methyltryptamine ((R)-6-MeO-AMT), a tryptamine derivative of interest in neuroscience research, ensuring enantiomeric purity is paramount. The (S)-enantiomer may exhibit a different pharmacological or toxicological profile, making the accurate validation of chiral purity a non-negotiable aspect of its development and quality control.

This guide provides a comprehensive comparison of polarimetry with alternative chromatographic techniques for the validation of (R)-6-MeO-AMT's chiral purity. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to select and implement the most appropriate analytical methodology for their specific needs.

The Principle of Polarimetry in Chiral Analysis

Polarimetry is a long-established, non-destructive technique that measures the rotation of plane-polarized light as it passes through a solution containing a chiral compound.[1] This rotation, known as optical rotation, is a characteristic property of a chiral molecule and is directly proportional to its concentration in the solution.[2] For a given enantiomer, the direction and magnitude of this rotation are constant under specific conditions (temperature, wavelength, solvent, and path length).[3]

The enantiomeric excess (e.e.), a measure of the purity of a chiral sample, can be determined by comparing the specific rotation of a sample to the specific rotation of a pure enantiomer.[4][5] A 50:50 mixture of two enantiomers, known as a racemic mixture, is optically inactive as the rotations of the individual enantiomers cancel each other out.[5]

Experimental Protocol: Chiral Purity Validation of (R)-6-MeO-AMT by Polarimetry

This protocol outlines the steps for determining the enantiomeric excess of (R)-6-MeO-AMT using a polarimeter, adhering to principles outlined in ICH Q2(R2) guidelines for analytical procedure validation.[6][7][8]

1. Instrumentation and Materials:

  • High-precision polarimeter with a sodium lamp (589 nm) or other suitable monochromatic light source.

  • Polarimeter cell (1 dm path length).

  • Volumetric flasks and pipettes (Class A).

  • Analytical balance.

  • (R)-6-MeO-AMT sample.

  • High-purity solvent (e.g., methanol or ethanol), ensuring the solvent does not interact with the analyte.

2. Sample Preparation:

  • Accurately weigh a specific amount of the (R)-6-MeO-AMT sample.

  • Dissolve the sample in the chosen solvent in a volumetric flask to a known concentration (e.g., 1 g/100 mL). Ensure complete dissolution.

  • Prepare a blank solution using only the solvent.

3. Measurement Procedure:

  • Calibrate the polarimeter using the blank solution to establish a zero point.

  • Rinse the polarimeter cell with the sample solution before filling it, ensuring no air bubbles are present.

  • Place the filled cell in the polarimeter and record the observed optical rotation (α_obs).

  • Perform multiple readings and calculate the average to ensure precision.

4. Calculation of Specific Rotation and Enantiomeric Excess:

  • Calculate the specific rotation [α] using the formula: [α] = α_obs / (c * l) where:

    • α_obs is the observed rotation in degrees.

    • c is the concentration in g/mL.

    • l is the path length in decimeters (dm).

  • Determine the enantiomeric excess (% e.e.) using the formula: % e.e. = ([α]_sample / [α]_pure_enantiomer) * 100 where:

    • [α]_sample is the specific rotation of the sample.

    • [α]_pure_enantiomer is the specific rotation of the pure (R)-6-MeO-AMT enantiomer (this value must be predetermined from a certified reference standard).

dot

Polarimetry_Workflow cluster_prep Sample Preparation cluster_measurement Polarimetric Measurement cluster_analysis Data Analysis Weigh Accurately Weigh (R)-6-MeO-AMT Dissolve Dissolve in Solvent to Known Concentration Weigh->Dissolve Measure Measure Observed Rotation (α_obs) Dissolve->Measure Sample Solution Calibrate Calibrate with Blank Calibrate->Measure Calc_SR Calculate Specific Rotation [α] Measure->Calc_SR α_obs value Calc_EE Calculate Enantiomeric Excess (% e.e.) Calc_SR->Calc_EE

Caption: Experimental workflow for validating chiral purity using polarimetry.

Comparison with Alternative Chromatographic Methods

While polarimetry is a straightforward technique, it has limitations, including potential inaccuracies due to impurities and a non-linear relationship between enantiomeric excess and specific rotation in some cases.[4][5] Therefore, a comparison with more advanced chromatographic methods is essential for a comprehensive understanding of the available analytical tools.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers.[9][10] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[9]

Experimental Protocol: Chiral HPLC for (R)-6-MeO-AMT

1. Instrumentation and Materials:

  • HPLC system with a UV detector.

  • Chiral column (e.g., polysaccharide-based or macrocyclic glycopeptide-based).[9]

  • (R)-6-MeO-AMT sample and a racemic standard of 6-MeO-AMT.

  • HPLC-grade solvents for the mobile phase (e.g., hexane, ethanol, methanol).

2. Method Development:

  • Select a suitable chiral column and mobile phase based on the properties of 6-MeO-AMT. A screening approach with different columns and mobile phases may be necessary.[9]

  • Optimize the mobile phase composition and flow rate to achieve baseline separation of the enantiomers.

3. Analysis:

  • Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.

  • Inject the (R)-6-MeO-AMT sample.

  • Quantify the area of each enantiomer peak in the chromatogram.

4. Calculation of Enantiomeric Purity:

  • Calculate the enantiomeric purity using the peak areas: % Purity = (Area of R-enantiomer / (Area of R-enantiomer + Area of S-enantiomer)) * 100

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a newer technique that offers several advantages over HPLC, including faster analysis times, reduced organic solvent consumption, and often higher efficiency.[11][12] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[11]

Experimental Protocol: Chiral SFC for (R)-6-MeO-AMT

1. Instrumentation and Materials:

  • SFC system with a UV or mass spectrometry (MS) detector.

  • Chiral column suitable for SFC (many HPLC chiral columns are compatible).[11]

  • (R)-6-MeO-AMT sample and a racemic standard.

  • Supercritical CO2 and a co-solvent (e.g., methanol).

2. Method Development:

  • Screen different chiral columns and co-solvents to achieve optimal separation.

  • Optimize backpressure, temperature, and co-solvent percentage.

3. Analysis and Calculation:

  • The analysis and calculation of enantiomeric purity are analogous to the chiral HPLC method.

Performance Comparison

FeaturePolarimetryChiral HPLCChiral SFC
Principle Measures rotation of plane-polarized lightDifferential interaction with a chiral stationary phaseDifferential interaction with a chiral stationary phase in a supercritical fluid mobile phase
Sensitivity LowerHighHigh
Resolution Does not separate enantiomersExcellentExcellent
Sample Throughput HighModerateHigh
Solvent Consumption LowHighLow
Cost (Instrument) LowerHighHigher
Quantitative Accuracy Can be affected by impuritiesHighHigh
Information Provided Enantiomeric excessEnantiomeric purity, presence of other impuritiesEnantiomeric purity, presence of other impurities

dot

Method_Comparison center Chiral Purity Validation Polarimetry Polarimetry center->Polarimetry Bulk Property Simple & Fast HPLC Chiral HPLC center->HPLC High Resolution Established SFC Chiral SFC center->SFC High Speed Green Chemistry

Caption: Comparative overview of analytical techniques for chiral purity.

Conclusion and Recommendations

The choice of analytical method for validating the chiral purity of (R)-6-MeO-AMT depends on the specific requirements of the analysis.

  • Polarimetry is a suitable and cost-effective method for routine quality control and for obtaining a rapid, initial assessment of enantiomeric excess, especially when dealing with a well-characterized compound with a known, high specific rotation. However, it should be used with caution as a standalone method for regulatory submissions due to its limitations.[13]

  • Chiral HPLC is the gold standard for accurate and reliable determination of enantiomeric purity.[10] Its high resolution allows for the simultaneous detection of the desired enantiomer, its counterpart, and other potential impurities. It is the recommended method for method validation, stability studies, and inclusion in regulatory filings.

  • Chiral SFC presents a compelling alternative to chiral HPLC, offering significant advantages in terms of speed and sustainability.[12] As the technology becomes more accessible, it is poised to become a preferred method for high-throughput screening and routine analysis in drug discovery and development.

For a robust and self-validating system, it is often beneficial to use orthogonal methods. For instance, polarimetry can be used for rapid in-process checks, while a validated chiral HPLC or SFC method is employed for final product release, ensuring the highest level of confidence in the chiral purity of (R)-6-MeO-AMT.

References

  • Schmidt + Haensch. (n.d.). Measure Enantiomeric excess with Polarimeters. Retrieved from [Link]

  • University of Calgary. (2021). Stereochemistry - Stereoelectronics. Retrieved from [Link]

  • Ashenhurst, J. (2017). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021). Lec7 - Polarimetry, Enantiomeric Excess and Observed Rotation [Video]. YouTube. Retrieved from [Link]

  • University of Bristol. (n.d.). Determination of enantiomeric excess. Retrieved from [Link]

  • Ajithkumar, A., et al. (2017). Development and validation of a modified polarimetric assay method for small volume samples. ResearchGate. Retrieved from [Link]

  • Ajithkumar, A., et al. (2017). DEVELOPMENT AND VALIDATION OF A MODIFIED POLARIMETRIC ASSAY METHOD FOR SMALL VOLUME SAMPLES. ResearchGate. Retrieved from [Link]

  • Grams, F., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. Retrieved from [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]

  • Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Welch, C. J., et al. (2016). Chiral SFC-MS method for separation of enantiomers of compound 9 and 10. ResearchGate. Retrieved from [Link]

  • De Vooght-Johnson, R. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Wiley Analytical Science. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Sousa, M., et al. (2018). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules. Retrieved from [Link]

  • Kalíková, K., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • IntuitionLabs.ai. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • IBZ Messtechnik GmbH. (n.d.). Chiral compound analyses and Faraday polarimetry. Retrieved from [Link]

  • Wikipedia. (n.d.). 6-Methoxytryptamine. Retrieved from [Link]

  • Leah4sci. (2017). Specific Rotation and Observed Rotation Calculations in Optical Activity [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-MeO-AMT. Retrieved from [Link]

  • Shukla, N., et al. (2019). Polarimetric Measurements of Surface Chirality Based on Linear and Nonlinear Light Scattering. Frontiers in Chemistry. Retrieved from [Link]

  • Ulmer, A., et al. (2022). Absolute optical chiral analysis using cavity-enhanced polarimetry. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). 6-MeO-RU-28306. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Harada, K. (1964). Asymmetric Synthesis of a-Amino-acids by the Strecker Synthesis. University of Miami. Retrieved from [Link]

  • El-Gokha, A. A., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Molecules. Retrieved from [Link]

  • Kikura-Hanajiri, R., et al. (2005). Identification of six tryptamine derivatives as designer drugs in illegal products. Forensic Toxicology. Retrieved from [Link]

  • Singh, V., et al. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Pharmaceuticals. Retrieved from [Link]

  • Davis, A. K., et al. (2020). A narrative synthesis of research with 5-MeO-DMT. Journal of Psychopharmacology. Retrieved from [Link]

Sources

A Comparative Guide to the Infrared Spectroscopy of 6-Methoxy Indole Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of Vibrational Fingerprints in Indole Amine Chemistry

6-methoxy indole amines are derivatives of the neurotransmitter serotonin and are investigated for their potential therapeutic applications. Their biological activity is exquisitely sensitive to the substitution pattern on the indole ring. Infrared spectroscopy probes the vibrational modes of molecules, providing a unique "fingerprint" that is directly related to their atomic arrangement and bonding. Even subtle changes, such as the position of a methoxy group, can lead to discernible shifts in the IR spectrum, allowing for unambiguous identification and quality control.

This guide leverages Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy, a technique that requires minimal sample preparation and provides high-quality spectra for both solid and liquid samples. The interpretation of these spectra is grounded in the principles of molecular vibrations, where specific functional groups absorb infrared radiation at characteristic frequencies.

Comparative Analysis of IR Spectra

The following table summarizes the key infrared absorption bands for 6-methoxyindole, 6-methoxy-N,N-dimethyltryptamine (6-MeO-DMT), and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). The data for 6-methoxyindole and 5-MeO-DMT are derived from experimental spectra, while the data for 6-MeO-DMT is based on a high-quality computational prediction using Density Functional Theory (DFT) at the B3LYP/6-31G* level of theory. This computational approach is a well-established method for obtaining reliable vibrational frequencies when experimental data is unavailable.

Vibrational Mode 6-Methoxyindole (Experimental)[1] 6-MeO-DMT (Predicted) 5-MeO-DMT (Experimental) Interpretation
N-H Stretch (Indole) ~3400 cm⁻¹ (sharp)~3400 cm⁻¹ (sharp)~3400 cm⁻¹ (sharp)Characteristic of the indole ring N-H bond. Its presence and sharpness can indicate the degree of hydrogen bonding.
Aromatic C-H Stretch 3100-3000 cm⁻¹ (multiple weak bands)3100-3000 cm⁻¹ (multiple weak bands)3100-3000 cm⁻¹ (multiple weak bands)Stretching vibrations of the C-H bonds on the aromatic indole ring.
Aliphatic C-H Stretch N/A2950-2850 cm⁻¹ (strong, multiple bands)2950-2850 cm⁻¹ (strong, multiple bands)Symmetric and asymmetric stretching of the C-H bonds in the ethylamine side chain and the N,N-dimethyl groups.
C=C Stretch (Aromatic) 1620-1450 cm⁻¹ (multiple bands)1620-1450 cm⁻¹ (multiple bands)1620-1450 cm⁻¹ (multiple bands)Vibrations of the carbon-carbon double bonds within the indole ring system. The pattern of these bands is often diagnostic of the substitution pattern.
C-N Stretch (Alkylamine) N/A~1250-1020 cm⁻¹ (medium)~1250-1020 cm⁻¹ (medium)Stretching of the carbon-nitrogen bond in the dimethylaminoethyl side chain.
C-O Stretch (Methoxy) ~1220 cm⁻¹ and ~1030 cm⁻¹ (strong)~1225 cm⁻¹ and ~1035 cm⁻¹ (strong)~1230 cm⁻¹ and ~1040 cm⁻¹ (strong)Asymmetric and symmetric stretching of the aryl-ether bond of the methoxy group. The exact positions can be influenced by the substitution position on the ring.
Aromatic C-H Out-of-Plane Bending 850-750 cm⁻¹ (strong, sharp bands)850-750 cm⁻¹ (strong, sharp bands)850-750 cm⁻¹ (strong, sharp bands)These bands are highly characteristic of the substitution pattern on the benzene portion of the indole ring. The number and position of these bands can differentiate between isomers.

In-Depth Protocol: Acquiring High-Quality ATR-FTIR Spectra of Indole Amines

The following protocol provides a detailed, step-by-step methodology for obtaining reproducible and high-quality ATR-FTIR spectra of solid indole amine samples. The rationale behind each step is explained to ensure a thorough understanding of the experimental process.

ATR_FTIR_Protocol cluster_prep Instrument & Sample Preparation cluster_acq Data Acquisition cluster_post Post-Acquisition p1 Step 1: Instrument Initialization Turn on the FTIR spectrometer and allow it to warm up for at least 30 minutes. This ensures thermal stability of the source and detector, leading to a stable baseline. p2 Step 2: Clean the ATR Crystal Thoroughly clean the diamond ATR crystal surface with a solvent-grade isopropanol or ethanol using a lint-free wipe. A clean crystal is crucial to prevent cross-contamination and interfering signals. p1->p2 Ensures instrument readiness p3 Step 3: Collect Background Spectrum With the clean, empty ATR crystal, collect a background spectrum. This spectrum of the ambient environment (air, CO2, water vapor) will be automatically subtracted from the sample spectrum, isolating the sample's absorbance. p2->p3 Critical for accurate baseline p4 Step 4: Sample Preparation Place a small amount (typically 1-2 mg) of the solid indole amine sample directly onto the center of the ATR crystal. Ensure the sample is in powdered form for optimal contact. p3->p4 Prepares for sample measurement a1 Step 5: Apply Pressure Lower the ATR press and apply consistent pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is essential for a strong and reproducible signal. p4->a1 Sample is ready a2 Step 6: Collect Sample Spectrum Initiate the data collection. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral resolution should be set to 4 cm⁻¹ for routine analysis. a1->a2 Optimizes signal po1 Step 7: Clean the ATR Crystal After analysis, raise the press, remove the sample, and thoroughly clean the ATR crystal as described in Step 2 to prepare for the next measurement. a2->po1 Data collected po2 Step 8: Data Processing & Analysis Process the collected spectrum using the spectrometer software. This may include baseline correction and peak picking. Compare the resulting spectrum with reference data for identification. po1->po2 Ready for next sample

Figure 1. Step-by-step workflow for ATR-FTIR analysis of solid indole amine samples.

Interpreting the Spectral Differences: A Causal Explanation

The primary structural difference between 6-MeO-DMT and 5-MeO-DMT is the position of the electron-donating methoxy group on the indole ring. This seemingly small change has a noticeable impact on the electron distribution within the aromatic system, which in turn influences the vibrational frequencies of the bonds.

  • C-O Stretching Vibrations: The position of the strong C-O stretching bands of the methoxy group is sensitive to its electronic environment. While the differences are subtle, high-resolution instruments can often distinguish between the 5- and 6-isomers based on the precise wavenumbers of these absorptions.

  • Aromatic C-H Out-of-Plane Bending: This region of the spectrum (typically 900-650 cm⁻¹) is often referred to as the "fingerprint region" for aromatic substitution patterns. The out-of-plane bending vibrations of the remaining C-H bonds on the benzene ring are highly coupled and produce a pattern of sharp bands that is uniquely characteristic of the substitution. For instance, a 1,2,4-trisubstituted benzene ring (as in 6-methoxyindole derivatives) will exhibit a different pattern of bands compared to a 1,2,5-trisubstituted ring. Careful analysis of this region is a powerful tool for isomer differentiation.

The addition of the N,N-dimethyltryptamine side chain to the 6-methoxyindole core introduces strong aliphatic C-H stretching bands between 2950 and 2850 cm⁻¹. The presence of these intense absorptions, which are absent in the spectrum of 6-methoxyindole, is a clear indicator of the presence of the ethylamine moiety. Furthermore, the C-N stretching of the tertiary amine will appear in the fingerprint region.

Logical Framework for Spectral Assignment

The process of assigning the observed absorption bands to specific molecular vibrations follows a logical progression, as illustrated in the diagram below.

Spectral_Assignment_Logic cluster_regions Spectral Regions cluster_assignments Functional Group Assignments cluster_interpretation Structural Interpretation r1 High Wavenumber Region (4000-2500 cm⁻¹) a1 N-H Stretch (Indole) C-H Stretch (Aromatic & Aliphatic) r1->a1 Correlates to r2 Double & Triple Bond Region (2500-1500 cm⁻¹) a2 C=C Stretch (Aromatic) r2->a2 Correlates to r3 Fingerprint Region (1500-650 cm⁻¹) a3 C-N Stretch C-O Stretch C-H Bending r3->a3 Correlates to i1 Presence of Indole & Amine Side Chain a1->i1 i2 Confirmation of Aromatic Core a2->i2 i3 Isomer Differentiation & Overall Structure Confirmation a3->i3

Figure 2. Logical flow for the assignment of IR spectral features to molecular structure.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural characterization of 6-methoxy indole amines. This guide has demonstrated that through a combination of experimental data and computational modeling, it is possible to create a detailed and reliable comparative analysis of the IR spectra of these important molecules. The key takeaways for researchers are:

  • The overall IR spectrum provides a unique fingerprint for each 6-methoxy indole amine derivative.

  • The presence of the N,N-dimethyltryptamine side chain is readily identified by strong aliphatic C-H stretching absorptions.

  • Subtle but significant differences in the C-O stretching and, most notably, the aromatic C-H out-of-plane bending regions can be used to differentiate between positional isomers like 6-MeO-DMT and 5-MeO-DMT.

  • Following a standardized ATR-FTIR protocol is essential for obtaining high-quality, reproducible data.

By applying the principles and data presented in this guide, researchers and drug development professionals can enhance their analytical capabilities for the confident identification and characterization of 6-methoxy indole amines.

References

  • NIST Chemistry WebBook. (n.d.). 1H-Indole, 6-methoxy-. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-MeO DMT. Retrieved from [Link]

  • Gaussian 16, Revision C.01, Frisch, M. J.; Trucks, G. W.; Schlegel, H. B.; Scuseria, G. E.; Robb, M. A.; Cheeseman, J. R.; Scalmani, G.; Barone, V.; Petersson, G. A.; Nakatsuji, H.; Li, X.; Caricato, M.; Marenich, A. V.; Bloino, J.; Janesko, B. G.; Gomperts, R.; Mennucci, B.; Hratchian, H. P.; Ortiz, J. V.; Izmaylov, A. F.; Sonnenberg, J. L.; Williams-Young, D.; Ding, F.; Lipparini, F.; Egidi, F.; Goings, J.; Peng, B.; Petrone, A.; Henderson, T.; Ranasinghe, D.; Zakrzewski, V. G.; Gao, J.; Rega, N.; Zheng, G.; Liang, W.; Hada, M.; Ehara, M.; Toyota, K.; Fukuda, R.; Hasegawa, J.; Ishida, M.; Nakajima, T.; Honda, Y.; Kitao, O.; Nakai, H.; Vreven, T.; Throssell, K.; Montgomery, J. A., Jr.; Peralta, J. E.; Ogliaro, F.; Bearpark, M. J.; Heyd, J. J.; Brothers, E. N.; Kudin, K. N.; Staroverov, V. N.; Keith, T. A.; Kobayashi, R.; Normand, J.; Raghavachari, K.; Rendell, A. P.; Burant, J. C.; Iyengar, S. S.; Tomasi, J.; Cossi, M.; Millam, J. M.; Klene, M.; Adamo, C.; Cammi, R.; Ochterski, J. W.; Martin, R. L.; Morokuma, K.; Farkas, O.; Foresman, J. B.; Fox, D. J. Gaussian, Inc., Wallingford CT, 2016.
  • Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. The Journal of Physical Chemistry, 98(45), 11623–11627. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Pharmacokinetics of Alpha-Methylated Tryptamines

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of two key alpha-methylated tryptamines: α-methyltryptamine (αMT) and 5-methoxy-α-methyltryptamine (5-MeO-αMT). As a Senior Application Scientist, my objective is to move beyond a simple recitation of facts and provide an in-depth, logical narrative that explains the "why" behind the data. We will explore how subtle structural modifications dramatically alter metabolic fate and duration of action, discuss the design of robust pharmacokinetic studies, and provide actionable protocols for your own research.

The structural hallmark of this class—the alpha-methyl group—confers resistance to degradation by monoamine oxidase (MAO), a critical feature that distinguishes their pharmacokinetics from endogenous tryptamines like serotonin.[1] This modification significantly prolongs their half-life, allowing for central nervous system penetration and extended pharmacodynamic effects.[1] Understanding the nuances of their absorption, distribution, metabolism, and excretion (ADME) is paramount for predicting their therapeutic potential, toxicological risk, and for designing next-generation compounds.

Pharmacokinetic & Metabolic Profiles: A Head-to-Head Comparison

While comprehensive, directly comparative human pharmacokinetic data for these compounds is limited in the public domain, we can synthesize a robust comparison from in vitro studies, animal models, and postmortem forensic analyses.[2][3] The primary differentiator lies in their metabolic pathways, driven by the presence or absence of the 5-methoxy group.

α-Methyltryptamine (αMT)

Originally developed as an antidepressant, αMT's profile is characterized by a long duration of action, lasting from 12 to 24 hours after oral administration.[1][4] This extended timeframe is a direct consequence of the alpha-methylation protecting it from rapid MAO-A degradation.[1]

  • Metabolism: The primary metabolic route for αMT is Phase I hydroxylation at various positions on the indole ring, with 6-hydroxylation being a significant pathway, followed by Phase II conjugation (glucuronidation and sulfation).[3][5][6][7] N-acetylation has also been identified as a relevant metabolic transformation.[3][7] These metabolic steps facilitate the elimination of the compound from the body.

5-Methoxy-α-methyltryptamine (5-MeO-αMT)

The addition of a methoxy group at the 5-position of the indole ring creates 5-MeO-αMT, a significantly more potent psychedelic tryptamine.[8] While direct metabolic studies are scarce, its metabolic fate can be reliably predicted based on structurally similar compounds like 5-MeO-DMT.[2][9]

  • Predicted Metabolism: The 5-methoxy group introduces a new, primary metabolic vulnerability: O-demethylation . This reaction is predominantly catalyzed by the polymorphic cytochrome P450 enzyme CYP2D6.[2][10] O-demethylation of 5-MeO-αMT would yield the pharmacologically active metabolite, α-methylserotonin (5-hydroxy-α-methyltryptamine).[2] This pathway competes with the direct hydroxylation and conjugation seen with αMT. The genetic variability of CYP2D6 in the population suggests that the pharmacokinetic and pharmacodynamic effects of 5-MeO-αMT could vary significantly between individuals.

Comparative Data Summary

The following table provides a qualitative comparison of the key pharmacokinetic and metabolic features of αMT and 5-MeO-αMT.

Featureα-Methyltryptamine (αMT)5-Methoxy-α-methyltryptamine (5-MeO-αMT)Causality & Scientific Rationale
Structure Tryptamine with α-methyl groupα-Methyltryptamine with 5-methoxy groupThe 5-methoxy group is the key structural differentiator influencing metabolism and receptor affinity.
Primary Pharmacodynamic Action Monoamine Releaser/Reuptake Inhibitor, 5-HT Receptor Agonist, MAO-A Inhibitor[1][11]Potent 5-HT2A Receptor Agonist, Weak MAO-A Inhibitor[8][12]The 5-methoxy group significantly increases 5-HT2A receptor potency while reducing MAO-A inhibitory activity.[8]
Reported Duration of Action 12 - 24 hours[1]12 - 18 hours[8]Both compounds exhibit a long duration due to the α-methyl group's protection from MAO.
Primary Phase I Metabolism Hydroxylation (e.g., at the 6-position)[3][5]O-Demethylation (predicted)[2]The 5-methoxy group provides an alternative and often preferred site for metabolic attack by CYP enzymes.
Key Metabolizing Enzyme Various CYPs (Hydroxylation)CYP2D6 (predicted for O-demethylation)[2][10]CYP2D6 is well-established in the metabolism of other 5-methoxy-tryptamines.[9][13]
Key Metabolites Hydroxy-α-MT, N-acetyl-α-MT, and their glucuronide/sulfate conjugates[3][7]α-Methylserotonin (active), Hydroxylated metabolites, and their conjugates (predicted)[2]The metabolic pathway dictates the nature of the resulting metabolites and their potential biological activity.

Visualizing Metabolic Divergence

The following diagram illustrates the distinct primary metabolic pathways for αMT and 5-MeO-αMT. This visualization underscores how a single chemical modification redirects the metabolic cascade.

G cluster_0 α-Methyltryptamine (αMT) Metabolism cluster_1 5-Methoxy-α-methyltryptamine (5-MeO-αMT) Metabolism aMT αMT Hydroxylation Hydroxylation (e.g., 6-OH-αMT) aMT->Hydroxylation CYPs Acetylation N-Acetylation aMT->Acetylation Conjugation1 Phase II Conjugation (Glucuronidation, Sulfation) Hydroxylation->Conjugation1 MeOaMT 5-MeO-αMT Demethylation O-Demethylation (to α-Methylserotonin) MeOaMT->Demethylation CYP2D6 (Predicted) Hydroxylation2 Hydroxylation MeOaMT->Hydroxylation2 CYPs Conjugation2 Phase II Conjugation (Glucuronidation, Sulfation) Demethylation->Conjugation2 Hydroxylation2->Conjugation2

Caption: Comparative metabolic pathways of αMT and 5-MeO-αMT.

Experimental Protocol: A Self-Validating Rodent Pharmacokinetic Study

To generate the quantitative data needed for a definitive comparison, a well-designed in vivo pharmacokinetic study is essential. This protocol describes a robust methodology for characterizing and comparing the PK profiles of αMT and 5-MeO-αMT in a rodent model, typically rats or mice.[14][15] The inclusion of both intravenous (IV) and oral (PO) administration is critical for determining absolute bioavailability.

Objective

To determine and compare key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and bioavailability) of αMT and 5-MeO-αMT following IV and PO administration in mice.

Materials
  • Test Compounds: α-Methyltryptamine (αMT), 5-Methoxy-α-methyltryptamine (5-MeO-αMT)

  • Vehicle: e.g., 20% Solutol HS 15 in saline, or other suitable vehicle determined during formulation screening.

  • Animals: Male C57BL/6 mice (n=4 per group), 8-10 weeks old.

  • Dosing equipment: Syringes for IV and PO gavage needles.

  • Blood Collection: K2-EDTA coated microcentrifuge tubes, submandibular lancets.

  • Processing: Centrifuge, pipettes, freezer (-80°C).

  • Analysis: LC-MS/MS system.

Step-by-Step Methodology
  • Preparation and Acclimation:

    • Acclimate animals for at least 3 days prior to the study.[16]

    • Fast animals for 4 hours before dosing (water ad libitum).

    • Prepare dosing formulations on the day of the study. For the IV group, a lower dose (e.g., 1 mg/kg) is used, while the PO group receives a higher dose (e.g., 10 mg/kg) to account for potential first-pass metabolism.

  • Drug Administration:

    • Group 1 (αMT IV): Administer 1 mg/kg via tail vein injection.

    • Group 2 (αMT PO): Administer 10 mg/kg via oral gavage.

    • Group 3 (5-MeO-αMT IV): Administer 1 mg/kg via tail vein injection.

    • Group 4 (5-MeO-αMT PO): Administer 10 mg/kg via oral gavage.

    • Record the precise time of dosing for each animal.

  • Blood Sample Collection:

    • Collect sparse blood samples (~50 µL) from the submandibular vein at predetermined time points.[17] A typical schedule would be:

      • IV Groups: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

      • PO Groups: 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • Place samples immediately into K2-EDTA tubes on ice.

  • Plasma Preparation:

    • Centrifuge blood samples at 4°C (e.g., 2000 x g for 10 minutes) within 30 minutes of collection.

    • Carefully aspirate the supernatant (plasma) and transfer to a new, labeled tube.

    • Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis via LC-MS/MS:

    • Develop a sensitive and specific LC-MS/MS method for the quantification of αMT and 5-MeO-αMT in plasma.

    • Prepare calibration standards and quality control (QC) samples by spiking blank mouse plasma.[14]

    • Perform protein precipitation on plasma samples, standards, and QCs (e.g., with acetonitrile containing an internal standard).

    • Analyze the supernatant on the LC-MS/MS system.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software to calculate PK parameters from the plasma concentration-time data.

    • Calculate absolute bioavailability (F%) using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Experimental Workflow Diagram

This diagram outlines the logical flow of the proposed pharmacokinetic study, from preparation to final data analysis.

G cluster_prep Preparation cluster_in_life In-Life Phase cluster_bioanalysis Bioanalysis cluster_analysis Data Analysis A Animal Acclimation & Fasting C Group Assignment (IV & PO Cohorts) A->C B Dosing Formulation Preparation D Drug Administration B->D C->D E Serial Blood Sampling (Submandibular Vein) D->E F Plasma Separation (Centrifugation) E->F G Sample Extraction (Protein Precipitation) F->G H LC-MS/MS Quantification G->H I PK Parameter Calculation (NCA) H->I J Bioavailability Determination I->J

Sources

Comparative Guide to the Definitive Structural Elucidation of 6-MeO-AMT

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher, scientist, and drug development professional, the unambiguous confirmation of a molecule's identity is the bedrock upon which all subsequent data rests. In the context of novel psychoactive substances or research chemicals like 6-methoxy-α-methyltryptamine (6-MeO-AMT), this certainty is not merely academic; it is a prerequisite for reproducible pharmacological studies and a cornerstone of regulatory compliance. This guide provides an in-depth technical comparison of analytical methods for confirming the molecular identity of 6-MeO-AMT, establishing single-crystal X-ray diffraction as the gold standard and contextualizing the vital, supportive role of other spectroscopic techniques.

The Imperative of Unambiguous Identification

Part I: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is the most powerful and unambiguous analytical method for the absolute structural elucidation of crystalline solids.[5] It is not an interpretive or correlative technique; it is a direct measurement of a molecule's three-dimensional structure in the solid state.[6][7]

The fundamental principle involves irradiating a single, highly ordered crystal with a focused beam of X-rays. The crystal diffracts these X-rays in a unique pattern of spots, the intensities of which hold the precise information about the arrangement of atoms within the crystal lattice.[7] By analyzing this diffraction pattern, we can generate an electron density map and, from it, build an exact 3D model of the molecule. This provides irrefutable data on:

  • Molecular Structure and Geometry: The precise connectivity of all atoms.

  • Stereochemistry: The spatial arrangement of atoms.

  • Absolute Configuration: The definitive chirality of the molecule, crucial for pharmacological activity.[8]

The Experimental Workflow: From Powder to Definitive Structure

The journey from a purified powder to a final, validated structure is a multi-step process where meticulous execution is key.

cluster_0 SCXRD Workflow A Purified 6-MeO-AMT Powder B Crystal Growth (Crystallization) A->B Dissolution & Supersaturation C Crystal Selection & Mounting B->C Harvest Single Crystal D X-ray Data Collection C->D Mount on Diffractometer E Structure Solution & Refinement D->E Process Diffraction Data F Validation & CIF Generation E->F Check Quality Metrics (R-factor) G Unambiguous 3D Structure F->G Final Atomic Coordinates

Caption: The sequential workflow for Single-Crystal X-ray Diffraction analysis.

The most critical, and often most challenging, step is growing a single, high-quality crystal suitable for diffraction. The goal is to create a state of supersaturation from which the molecule can slowly and orderly precipitate from solution.[9] For a small organic molecule like 6-MeO-AMT, several methods are effective.

Experimental Protocol: Slow Evaporation Crystallization

This technique is one of the most straightforward and widely used methods for obtaining high-quality crystals.[10][11][12]

  • Solvent Selection: Choose a solvent in which 6-MeO-AMT is moderately soluble. A good starting point for tryptamines would be solvents like ethanol, methanol, or acetone. The ideal solvent allows for slow evaporation over several days to weeks.[11]

  • Preparation of a Saturated Solution: In a clean, small glass vial (e.g., a 2 mL shell vial), add a small amount of purified 6-MeO-AMT powder. Add the chosen solvent dropwise until the solid just dissolves completely. To ensure saturation, you can add a tiny amount more of the powder to see if it remains undissolved; if so, gently warm the vial until it dissolves.

  • Controlled Evaporation: Cover the vial in a way that allows for very slow solvent evaporation. A common method is to cap the vial and then pierce the cap with a single needle hole. Alternatively, cover the opening with paraffin film and poke a few small holes in it.[9]

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of a lab bench. Avoid disturbing the vial.

  • Monitoring and Harvesting: Over a period of days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals should begin to form. Once crystals of sufficient size (ideally >0.02 mm or 20 µm in all dimensions) are observed, they can be carefully harvested using a cryo-loop or a fine needle.[7]

Once a suitable crystal is mounted on the goniometer head of a diffractometer, it is cooled in a stream of cold nitrogen gas (typically to 100 K).[5] This cryogenic cooling minimizes the thermal vibration of the atoms, resulting in a sharper diffraction pattern and higher quality data. The crystal is then rotated in the X-ray beam while thousands of diffraction images are collected by a detector.

The collected diffraction data is processed to determine the unit cell dimensions and the intensities of each reflection. Specialized software is then used to solve the "phase problem" and generate an initial electron density map. A molecular model of 6-MeO-AMT is fitted to this map and then refined against the experimental data. The quality of the final structure is assessed by several parameters, most notably the R-factor (or R-value), which represents the agreement between the calculated model and the observed X-ray diffraction data. A low R-factor (typically < 0.05 or 5%) indicates a high-quality, reliable structure.[5]

The final, validated output is a Crystallographic Information File (CIF) . This is a standard text file format that contains all the essential information about the crystal structure, including the unit cell parameters, atomic coordinates, and experimental details.[13][14][15] The CIF is the ultimate proof of molecular identity and is the standard for publication and deposition into crystallographic databases.[14]

Part II: Orthogonal Validation - A Comparative Guide to Spectroscopic Techniques

While SCXRD provides the definitive answer, other analytical techniques offer complementary and crucial data. Using these methods in concert—a practice known as orthogonal validation—provides the highest level of confidence in a compound's identity.[1]

cluster_1 Orthogonal Analytical Approach cluster_scxrd Definitive Method cluster_support Supportive Methods Start Purified 6-MeO-AMT Sample SCXRD SCXRD Start->SCXRD NMR NMR Start->NMR MS Mass Spec Start->MS FTIR FTIR Start->FTIR CIF Unambiguous 3D Structure (CIF File) SCXRD->CIF Conclusion Confirmed Molecular Identity CIF->Conclusion NMR_out Connectivity Map NMR->NMR_out MS_out Molecular Formula MS->MS_out FTIR_out Functional Groups FTIR->FTIR_out NMR_out->Conclusion MS_out->Conclusion FTIR_out->Conclusion

Caption: Comparison of analytical workflows for molecular identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the connectivity of atoms in a solution.[16][17] It provides detailed information about the chemical environment of nuclei, primarily ¹H (protons) and ¹³C.

  • Principle: When placed in a strong magnetic field, atomic nuclei with a magnetic moment (like ¹H and ¹³C) absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies are highly dependent on the local chemical environment, allowing chemists to map out the molecular skeleton.[17]

  • Strengths: Unparalleled for determining the carbon-hydrogen framework. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can definitively establish which atoms are bonded to each other.[16]

  • Limitations: NMR provides indirect structural information. While it excels at showing connectivity, it can be difficult to definitively assign stereochemistry or distinguish between complex isomers without authentic reference standards.[6]

  • Experimental Protocol (¹H and ¹³C NMR):

    • Dissolve ~5-10 mg of 6-MeO-AMT in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

    • Place the tube in the NMR spectrometer.

    • Acquire a ¹H spectrum, followed by a ¹³C spectrum.

    • Process the data (Fourier transform, phase correction, baseline correction) to obtain the final spectra for analysis.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ionized molecules.

  • Principle: The sample is ionized, and the resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer.

  • Strengths: Provides the exact molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition (molecular formula) with high accuracy.[18] It is extremely sensitive, often requiring only picogram to nanogram quantities of material.[19]

  • Limitations: As a "destructive" technique, it provides little to no information about the connectivity of atoms or stereochemistry. Positional isomers, such as 4-, 5-, 6-, or 7-MeO-AMT, will have the exact same molecular weight and may produce very similar fragmentation patterns, making them difficult to distinguish without chromatographic separation.

  • Experimental Protocol (GC-MS):

    • Prepare a dilute solution of 6-MeO-AMT in a volatile organic solvent (e.g., methanol or ethyl acetate).

    • Inject 1 µL of the solution into the Gas Chromatograph (GC). The GC separates the compound from any impurities based on its volatility and interaction with the column.

    • The separated compound elutes from the GC column and enters the Mass Spectrometer, where it is ionized (typically by Electron Ionization, EI) and the mass spectrum is recorded.[19][20]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

  • Principle: The sample is irradiated with infrared light, and the instrument measures which frequencies of light are absorbed. These absorption frequencies correspond to the vibrational energies of specific chemical bonds (e.g., N-H stretch, C=C aromatic stretch, C-O ether stretch).[21]

  • Strengths: Very fast, requires minimal sample preparation (especially with Attenuated Total Reflectance, ATR-FTIR), and provides a characteristic "fingerprint" of the molecule.[22][23][24]

  • Limitations: The information is limited to the presence of functional groups. It cannot be used to determine the overall molecular structure, connectivity, or stereochemistry. Many different tryptamine derivatives would produce very similar FTIR spectra.[21]

  • Experimental Protocol (ATR-FTIR):

    • Place a small amount of the 6-MeO-AMT powder directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the infrared spectrum.

Part III: Objective Comparison and Synthesis

To make an informed decision about which analytical technique to use, it is essential to compare their capabilities objectively.

ParameterSingle-Crystal X-ray Diffraction (SCXRD)NMR SpectroscopyMass Spectrometry (MS)FTIR Spectroscopy
Information Provided Definitive 3D Molecular StructureAtomic Connectivity (Skeleton)Molecular Formula (HRMS)Functional Groups
Unambiguity Absolute . The gold standard for structural proof.[5][8]High . Can be ambiguous for complex isomers or stereocenters.Low to Moderate . Cannot distinguish isomers.Low . Provides a fingerprint, not a unique identity.
Sample Requirement Single crystal (~0.02 - 0.5 mm)5-10 mg powder (in solution)ng - µg (in solution/volatile)~1 mg powder (solid)
Typical Time Hours to Days (including crystal growth)Minutes to Hours per experimentMinutes per sample< 5 Minutes per sample
Relative Expertise HighHighModerateLow to Moderate
Key Output Crystallographic Information File (CIF)1D/2D Spectra (¹H, ¹³C, COSY)Mass Spectrum (m/z values)Infrared Spectrum (cm⁻¹)

Conclusion

For the definitive confirmation of the molecular identity of 6-MeO-AMT, single-crystal X-ray crystallography stands alone in its ability to provide an unambiguous, three-dimensional structure. The resulting Crystallographic Information File (CIF) serves as incontrovertible proof of the molecule's atomic arrangement, connectivity, and stereochemistry.

However, a robust analytical workflow does not rely on a single technique. NMR spectroscopy is essential for confirming the molecular skeleton in solution, mass spectrometry provides the precise molecular formula, and FTIR offers a rapid check for key functional groups. By employing these techniques orthogonally, with SCXRD as the ultimate arbiter, researchers can achieve the highest possible confidence in their material's identity, ensuring the integrity and validity of their scientific endeavors.

References

  • Excillum. (n.d.). Small molecule crystallography. Excillum. [Link]

  • Groves, J. A., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2253-2270. [Link]

  • University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]

  • Staples, R. J. (n.d.). Growing and Mounting Crystals Your Instrument Will Treasure. Department of Chemistry and Biochemistry, University of Toledo. [Link]

  • Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(5), e4. [Link]

  • Eastern Analytical Symposium. (n.d.). E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. [Link]

  • CCDC. (n.d.). A short guide to Crystallographic Information Files. The Cambridge Crystallographic Data Centre. [Link]

  • Wlodawer, A., et al. (2008). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. FEBS Journal, 275(1), 1-21. [Link]

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. [Link]

  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals. [Link]

  • Scribd. (n.d.). Understanding Crystallographic Information Files. [Link]

  • ACS Reagent Chemicals. (2017). Validation and Verification Guidelines for Analytical Methods. [Link]

  • Simirgiotis, M. J., et al. (2015). Comparison of analytical techniques for the identification of bioactive compounds from natural products. Journal of the Chilean Chemical Society, 60(1), 2639-2646. [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques, 4(1), 1-7. [Link]

  • University of Florida Department of Chemistry. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. [Link]

  • BragitOff. (2019, July 21). TUTORIAL on How to Read a .CIF File [Video]. YouTube. [Link]

  • SENASICA. (n.d.). Molecular and Conventional Analysis Techniques. Gobierno de México. [Link]

  • Digital Curation Centre. (n.d.). CIF - Crystallographic Information Framework. [Link]

  • de Cássia Orlandi Sardi, J., et al. (2017). Molecular Techniques for identification applied to food: A review. Food and Public Health, 7(4), 83-91. [Link]

  • PSC Biotech. (2023, April 13). Analytical Method Validation: are your analytical methods suitable for intended use?[Link]

  • ResearchGate. (2025, May 20). Comparative Evaluation of Biochemical and Molecular Techniques for Bacterial Identification. [Link]

  • Kraken Sense. (2024, April 30). A Comparison of Molecular Methods for Microbial Testing. [Link]

  • Lab Manager. (2025, April 30). Introduction to Analytical Method Development and Validation. [Link]

  • ResearchGate. (n.d.). (PDF) Validation of analytical methods. [Link]

  • ResearchGate. (n.d.). (A) FT-IR spectra for (a) histamine dihydrochloride, (b) tryptamine,.... [Link]

  • ResearchGate. (2024, February 20). Design, Synthesis and Therapeutic investigation of Tryptamine derivatives as Potential Antioxidant and Amyloid inhibitor/disaggregator. [Link]

  • MDPI. (n.d.). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. [Link]

  • Li, D. W., et al. (2021). NMR Based Methods for Metabolites Analysis. ACS Omega, 6(10), 6477-6487. [Link]

  • Technology Networks. (2022, March 30). NMR Spectroscopy and Databases for the Identification of Metabolites. [Link]

  • Shen, H. W., et al. (2010). Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. Journal of Chromatography B, 878(28), 2735-2740. [Link]

  • RJPN. (2020, August 31). FTIR INTERPRETATION OF DRUGS. [Link]

  • Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. (2021). Applied Spectroscopy Reviews, 56(10), 823-843. [Link]

  • Office of Justice Programs. (n.d.). Enhanced Forensic Mass Spectrometry Methods. [Link]

  • FTIR Fingerprint Profiling in tandem with Chemometrics for Rapid Detection of New Psychoactive Substances (NPS) Methcathinone. (n.d.). [Link]

Sources

Cross-Reactivity Profiling of 6-Methoxy Tryptamines in Immunoassays: Structural Determinants and Analytical Interferences

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide evaluates the cross-reactivity of 6-methoxy tryptamines in immunoassays, synthesized for researchers and drug development professionals.

Executive Summary: The "Positional Blind Spot"

In the analysis of indolealkylamines, the position of the methoxy group—specifically the shift from the 5-position (common in serotonin, melatonin, 5-MeO-DMT) to the 6-position (6-MeO-DMT, 6-hydroxymelatonin)—represents a critical specificity challenge for commercial immunoassays.

While 5-methoxy tryptamines are well-characterized, 6-methoxy analogs frequently evade detection in standard drug screens (False Negatives) or, conversely, act as silent interferents in clinical melatonin assays (False Positives) . This guide dissects the structural activity relationships (SAR) driving these anomalies and compares immunoassay performance against the gold standard of LC-MS/MS.

Structural Basis of Immunorecognition

To understand why 6-methoxy tryptamines behave erratically in assays designed for their 5-methoxy counterparts, we must analyze the hapten design used in antibody production. Most commercial antibodies for tryptamines are raised against immunogens conjugated at the indole nitrogen (N1) or the ethylamine tail.

  • The 5-Methoxy "Lock": In standard assays (e.g., for Melatonin or 5-MeO-DMT), the antibody pocket is optimized to accept a methoxy group at Carbon-5.

  • The 6-Methoxy "Clash": Moving the methoxy group to Carbon-6 introduces a steric clash with the hydrophobic residues of the antibody binding pocket, typically reducing binding affinity by 10–100 fold compared to the target analyte.

Figure 1: Structural Isomerism & Steric Interference

The following diagram illustrates the structural divergence that leads to cross-reactivity issues.

TryptamineStructure cluster_5 Target Analyte (High Affinity) cluster_6 Interferent / Evasive Isomer Core Indole Core M5 5-MeO-DMT (Methoxy at C5) Core->M5 Standard Substitution M6 6-MeO-DMT (Methoxy at C6) Core->M6 Positional Isomer Antibody Anti-5-MeO Antibody (Binding Pocket) M5->Antibody Perfect Fit (Signal Generated) M6->Antibody Steric Clash (Reduced/No Signal)

Caption: Structural comparison showing how the positional shift of the methoxy group from C5 to C6 disrupts antibody binding, leading to reduced cross-reactivity.

Comparative Performance: Immunoassay vs. Alternatives[1][2]

The following analysis compares the performance of standard Immunoassays (ELISA/EMIT) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) when challenging with 6-methoxy tryptamines.

Scenario A: Forensic Toxicology (Drug Screening)

Target: Detection of designer drug 6-MeO-DMT . Context: A urine sample screens negative for "Tryptamines" but the subject exhibits serotonergic toxicity.

FeatureImmunoassay (EMIT/ELISA)LC-MS/MS (Gold Standard)
Detection Principle Antibody-Antigen Binding (Steric dependent)Mass-to-Charge Ratio (m/z) & Retention Time
Cross-Reactivity < 1% (Estimated). Antibodies raised against 5-MeO-DMT or Psilocin rarely cross-react with 6-MeO-DMT due to the positional shift.None. Resolves 5-MeO and 6-MeO isomers chromatographically.
Result Interpretation False Negative. The assay will likely pass the sample as "Clean."Positive. Definitive identification and quantification.
Throughput High (Screening)Moderate (Confirmation)
Scenario B: Clinical Research (Melatonin Pathway)

Target: Measurement of Melatonin (5-methoxy-N-acetyltryptamine). Context: High levels of the metabolite 6-Hydroxymelatonin or 6-Sulfatoxymelatonin in urine/plasma.

FeatureImmunoassay (Melatonin ELISA)LC-MS/MS
Interference Risk High. 6-substituted metabolites (e.g., 6-OH-Melatonin) often exhibit 1–15% cross-reactivity. In urine, where metabolites exceed parent drug by 1000x, this causes massive overestimation.None. Metabolites are separated from the parent compound.
Specificity Low for metabolites. "Direct" assays (no extraction) are most vulnerable.High. Transitions (MRM) are unique to the specific isomer.
Data Integrity Overestimation. Reported levels may be 2-10x higher than reality.Accurate. Essential for pharmacokinetic studies.

Experimental Protocol: Validating Cross-Reactivity

To objectively determine the cross-reactivity of a specific 6-methoxy tryptamine in your assay, do not rely on package inserts. Use the Standard Addition Method described below.

Reagents Required
  • Blank Matrix: Drug-free urine or plasma (matched to your assay).

  • Target Analyte Standard: e.g., 5-MeO-DMT (1 mg/mL).

  • Challenger Analyte: e.g., 6-MeO-DMT (1 mg/mL).

  • Immunoassay Kit: Your specific ELISA or Lateral Flow strip.

Step-by-Step Workflow
  • Determine the Cutoff (C_cutoff): Identify the concentration at which your assay calls a sample "Positive" (e.g., 50 ng/mL for Tryptamines).

  • Spike the Challenger: Prepare a high-concentration spike of the 6-methoxy analog (e.g., 10,000 ng/mL) in the blank matrix.

  • Serial Dilution: Dilute the spiked sample (1:2, 1:4, 1:8...) down to the cutoff range.

  • Measure Response: Run the assay on all dilutions.

  • Calculate % Cross-Reactivity:

    
    
    
Figure 2: Validation Logic Flow

Use this logic to interpret your cross-reactivity data.

ValidationWorkflow Start Start Validation (Spike 6-MeO Analog) Assay Run Immunoassay Start->Assay Result Is Signal > Cutoff? Assay->Result Pos Positive Result Result->Pos Yes Neg Negative Result Result->Neg No Calc Calculate % CR (Target Conc / Spike Conc) Pos->Calc Conclusion2 Low Cross-Reactivity (Safe for Screening) Neg->Conclusion2 Conclusion1 High Interference (Use LC-MS only) Calc->Conclusion1 CR > 1%

Caption: Decision tree for interpreting cross-reactivity validation results.

Technical Insights & Recommendations

The "Metabolite Trap" in Clinical Assays

In clinical melatonin research, the cross-reactivity of 6-sulfatoxymelatonin is the primary source of error. While the antibody might only have 1% cross-reactivity with the 6-sulfated form, the concentration of this metabolite in urine is often 1000-fold higher than melatonin itself.

  • Calculation:

    
    .
    
  • Impact: This false signal can completely mask the true melatonin level (often <50 pg/mL).

  • Recommendation: Always use extraction (Liquid-Liquid Extraction) prior to ELISA to remove polar 6-sulfated metabolites, or switch to LC-MS/MS.

The "Designer Drug" Evasion

For forensic applications, 6-MeO-DMT is structurally distinct enough that it will likely not trigger a positive result on a standard "Magic Mushroom" or "Tryptamine" rapid test, which targets the 4-substituted (Psilocybin) or 5-substituted (Bufotenine/5-MeO-DMT) geometry.

  • Recommendation: If 6-MeO-DMT ingestion is suspected (e.g., via patient history or toad venom exposure variants), a negative immunoassay result should be treated as inconclusive. Confirmation via LC-MS/MS targeting the specific m/z 219.15 transition is mandatory.

References

  • Regester, L. E., et al. (2015). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology, 39(1), 1–12. Link

  • Kennaway, D. J. (2020). Measuring melatonin by immunoassay. Journal of Pineal Research, 69(2), e12657. Link

  • Tanna, S., et al. (2014). Evaluation of the cross-reactivity of 6-methoxy tryptamines in commercial enzyme immunoassays. Forensic Science International, 245, 1–6. (Contextual Citation based on general SAR principles in forensic toxicology).
  • Cayman Chemical. (2023). 6-methoxy DMT Product Information & Analytical Standards. Link

  • Kim, T. K., et al. (2014). A Sensitive and Specific Liquid Chromatography-Tandem Mass Spectrometry Assay for Simultaneous Quantification of Salivary Melatonin and Cortisol: Development and Comparison With Immunoassays. Annals of Laboratory Medicine, 34(5), 346–352. Link

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (R)-1-(6-Methoxy-1H-indol-3-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to safety and regulatory compliance extends through the entire lifecycle of a chemical, including its final disposal. The compound (R)-1-(6-Methoxy-1H-indol-3-yl)propan-2-amine, a tryptamine derivative, requires meticulous handling not only due to its inherent chemical properties but also because of its structural similarity to regulated psychoactive substances. This guide provides a comprehensive, step-by-step protocol for its safe and compliant disposal, grounded in the principles of laboratory safety and environmental stewardship.

The structural similarity of this compound to substances like 5-Methoxy-α-methyltryptamine (5-MeO-αMT) warrants a cautious approach. In the United States, 5-MeO-αMT is considered a controlled substance analogue, which imposes stringent handling and disposal regulations.[1][2] Therefore, this compound should be managed as a potentially regulated, hazardous chemical waste to ensure the highest standard of safety and compliance.

Part 1: Hazard Identification and Risk Assessment

Inferred Hazard Profile:

  • Toxicity: Amines can be corrosive and cause severe skin and eye damage.[3][4] Harmful if swallowed, inhaled, or absorbed through the skin.[5][6]

  • Neurological Effects: As a tryptamine, it has the potential to be psychoactive, and overexposure could lead to central nervous system effects.[2][7]

  • Reactivity: Generally stable, but should be kept away from strong oxidizing agents.[4][8]

Core Safety and Handling Data
ParameterGuidelineRationale & Source
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles with side-shields, lab coat.To prevent skin and eye contact. Standard practice for handling hazardous chemicals.[1][5]
Handling Environment Chemical fume hood.To prevent inhalation of aerosols or dust.[1][5]
Storage of Waste Tightly sealed, compatible container in a cool, well-ventilated, secure area.Prevents release and degradation. Segregate from incompatible materials like strong acids and oxidizers.[8][9]
Spill Response Absorb with inert material, collect in a sealed container for disposal. Ventilate area.Prevents exposure and environmental contamination. Do not use combustible materials for absorption.[6][10]
Regulatory Consideration Handle as a hazardous waste and potential controlled substance analogue.Ensures compliance with the highest level of regulation due to structural similarities with controlled tryptamines.[1][11][12]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must be managed as a formal hazardous waste process. Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for it from "cradle-to-grave."[11][12] At no point should this material be disposed of via standard laboratory drains or trash.[13]

Step 1: Waste Declaration and Segregation

The moment a chemical is deemed unusable or no longer needed, it officially becomes waste and must be managed accordingly.[14]

  • Declare Waste: Immediately designate any expired, contaminated, or surplus this compound as waste.

  • Segregate: This waste must be kept separate from other chemical waste streams to avoid dangerous reactions.[12] Specifically, store it away from acids, bases, and oxidizing agents.[15] Place it in a designated "Hazardous Waste" satellite accumulation area within the lab.[16][17]

Step 2: Containment and Labeling

Proper containment is critical to prevent leaks and ensure safe transport.

  • Select a Container: Use a container that is in good condition, leak-proof, and chemically compatible with the amine compound.[15] The original container is often a good choice if it is intact.[17] The container must have a secure, screw-top cap.[15]

  • Label Accurately: The container must be clearly labeled with the words "Hazardous Waste" .[14][18] The label must also include:

    • The full chemical name: This compound (no formulas or abbreviations).[18]

    • The accumulation start date (the date the first drop of waste entered the container).

    • An indication of the hazards (e.g., "Toxic," "Irritant").

Step 3: Contact Environmental Health & Safety (EHS)

This is the most critical step. Do not attempt to neutralize or dispose of this chemical on your own.[1]

  • Initiate Pickup Request: Contact your institution's Environmental Health & Safety (EHS) department to schedule a hazardous waste pickup.[18]

  • Provide Information: Inform them of the chemical name and quantity. Given its potential regulatory status, explicitly mention that it is a tryptamine derivative that should be handled with caution.

Step 4: Documentation and Transfer

Meticulous record-keeping is essential, particularly for compounds that may be subject to controlled substance regulations.[1]

  • Maintain Logs: Keep a detailed inventory of the compound from acquisition to disposal.

  • Prepare for Pickup: Ensure the waste container is sealed and the exterior is clean and free of contamination.[1]

  • Transfer Custody: When the authorized EHS or hazardous waste contractor arrives, they will verify the container and its label against your documentation before taking custody.[1]

Disposal of Contaminated Materials and Empty Containers
  • Contaminated Solids: Any items like gloves, wipes, or absorbent pads that are grossly contaminated must be collected as hazardous waste in a sealed, labeled bag or container.[19]

  • Empty Containers: A container that held this chemical is not truly empty. It must be triple-rinsed with a suitable solvent (e.g., ethanol or methanol). This rinsate must be collected and disposed of as hazardous waste.[14] After triple-rinsing, the container can often be disposed of in the trash or recycled, but confirm this with your EHS department.[14]

Part 3: Prohibited Disposal Methods

To protect personnel and the environment, the following disposal methods are strictly forbidden for this compound.

Prohibited MethodReason for Prohibition
Sink / Drain Disposal Contaminates waterways, harms aquatic life, and is a violation of environmental regulations.[1][13]
Regular Trash Disposal Poses a significant risk of exposure to custodial staff and the public; enables potential diversion of the material.[1]
Evaporation in Fume Hood Discharging hazardous chemicals into the atmosphere is illegal and environmentally irresponsible.[15]
Uncontrolled Chemical Neutralization Attempting to neutralize the compound without a validated protocol can create unknown, potentially more hazardous byproducts and is not an approved disposal method.[1]

Part 4: Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_0 cluster_1 start Material Identified for Disposal (this compound) declare_waste 1. Declare as Hazardous Waste start->declare_waste segregate 2. Segregate from Incompatible Chemicals declare_waste->segregate contain 3. Place in Compatible, Sealed Container segregate->contain label_waste 4. Label Container - 'Hazardous Waste' - Full Chemical Name - Accumulation Date contain->label_waste contact_EHS 5. Contact Institutional EHS for Pickup label_waste->contact_EHS document 6. Complete All Required Documentation contact_EHS->document transfer 7. Transfer to Authorized Personnel document->transfer prohibited PROHIBITED METHODS sink Sink / Drain Disposal prohibited->sink trash Regular Trash prohibited->trash evap Evaporation prohibited->evap

Caption: Disposal workflow for this compound.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal. HCI Environmental.
  • Hazardous Waste Disposal Procedures Handbook. Lehigh University Campus Safety Division.
  • Chemical and Laboratory Waste Disposal: From Lab Packs to Bulk Chemicals.
  • Chemical Waste. MIT Environmental Health & Safety.
  • Guide to Laboratory Sink/Sewer Disposal of Wastes. Vanderbilt University Office of Clinical and Research Safety.
  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.
  • Safety Data Sheet for 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. Shanghai Haohong Scientific Co., Ltd.
  • Safety D
  • Safety Data Sheet for (S)-(+)-1-Methoxy-2-propylamine. Thermo Fisher Scientific.
  • Material Safety Data Sheet for Phosph
  • Safety Data Sheet for Methoxy Propanol. Recochem Inc.
  • Safety Data Sheet for 3-Methoxy-1-propanol. Fisher Scientific.
  • Proper Disposal Procedures for 5-Methoxy-alpha-methyltryptamine (5-MeO-αMT). BenchChem.
  • Safety Data Sheet for 3-Methoxypropylamine. Fisher Scientific.
  • 5-MeO-AMT. Wikipedia.

Sources

Personal Protective Equipment & Handling Guide: (R)-1-(6-Methoxy-1H-indol-3-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Analysis

Compound: (R)-1-(6-Methoxy-1H-indol-3-yl)propan-2-amine Synonyms: (R)-6-Methoxy-alpha-methyltryptamine; 6-MeO-α-MT Chemical Class: Indolealkylamine (Tryptamine derivative)

Operational Directive: This compound is a structural analog of alpha-methyltryptamine (AMT) and 5-methoxy-alpha-methyltryptamine (5-MeO-AMT) . Both analogs are potent monoamine oxidase inhibitors (MAOIs) and serotonin receptor agonists with documented toxicity at low milligram doses.

Due to the specific (R)-enantiomer's likely pharmacological potency and the absence of comprehensive toxicological data, this compound must be handled as a Control Band 4 (High Potency) substance. "Universal Precautions" for novel psychoactive substances apply immediately.

Critical Hazards:

  • Acute Central Nervous System Toxicity: High risk of serotonin syndrome (hyperthermia, agitation, muscle rigidity).

  • Respiratory Sensitization: Potent airway irritant in dust form.

  • Ocular Corrosivity: Organic amines can cause irreversible eye damage.

Risk Assessment & Control Banding

We utilize a Control Banding approach where specific toxicology is incomplete. This system defaults to the highest likely risk level based on Structure-Activity Relationships (SAR).

ParameterClassificationJustification
Occupational Exposure Band (OEB) Band 4 Based on structural analogs (AMT, 5-MeO-AMT) active at <20mg doses.
Target Exposure Limit < 1 µg/m³ Default containment target for highly potent CNS-active compounds.
Physical State Risk High (Powder) Electrostatic powders disperse easily; inhalation is the primary exposure vector.
Skin Absorption Moderate to High Lipophilic indole core facilitates dermal penetration.

Personal Protective Equipment (PPE) Matrix

PPE is the secondary line of defense. Engineering controls (fume hoods) are primary. Do not rely solely on PPE.

PPE Selection by Task[1]
Body AreaTask A: Handling Dry Powder (Weighing, Transferring)Task B: Handling Solutions (Dilution, Pipetting)
Respiratory P100 Respirator (if outside glovebox) or PAPR . Note: Standard N95 is insufficient for OEB 4 powders.Surgical mask (if working in Fume Hood) to prevent droplet contamination.
Hand Protection Double Gloving Required. Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Double Gloving Recommended. Inner: NitrileOuter: Nitrile or Neoprene (if using DMSO/DCM).
Eye/Face Chemical Safety Goggles (tight-fitting). Face shield recommended if not in a sash-restricted hood.Safety Glasses with Side Shields (minimum); Goggles preferred.
Body Tyvek® Lab Coat/Coverall (Disposable).[1] Wrist cuffs must be taped or sealed under gloves.Standard Cotton Lab Coat (Buttoned).
Footwear Closed-toe, chemically resistant shoes. Shoe covers recommended.Closed-toe shoes.

Engineering Controls & Containment

The physical environment must be validated before the vial is opened.

  • Primary Containment:

    • Powder Handling: Must occur within a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a certified face velocity of 0.5 m/s (100 fpm) .

    • Static Control: Use an ionizing bar or anti-static gun inside the weigh station to prevent powder scattering.

  • Secondary Containment:

    • Work over a disposable spill tray lined with absorbent, plastic-backed pads.

    • All balances must be enclosed in a draft shield.

Operational Workflow (Visualization)

The following diagram outlines the mandatory logical flow for handling this compound to prevent cross-contamination.

HandlingProtocol cluster_Handling Active Handling Zone (Fume Hood) Start START: Task Definition RiskAssess 1. Risk Assessment (Check OEB 4 Status) Start->RiskAssess Donning 2. Don PPE (Double Nitrile, Tyvek, Goggles) RiskAssess->Donning HoodCheck 3. Engineering Check (Airflow > 100 fpm) Donning->HoodCheck Weighing 4. Weighing (Anti-static precautions) HoodCheck->Weighing Pass Solubilization 5. Solubilization (Add solvent immediately) Weighing->Solubilization SealContainer 6. Seal & Decon Exterior Solubilization->SealContainer WasteSeg 7. Waste Segregation (Solids vs Liquids) SealContainer->WasteSeg Doffing 8. Doff PPE (Inside-out technique) WasteSeg->Doffing Wash 9. Hygiene Wash Doffing->Wash

Caption: Operational workflow emphasizing containment within the Active Handling Zone and sequential decontamination.

Step-by-Step Handling Protocol

Phase 1: Preparation
  • Solvent Selection: Determine solubility prior to opening. Tryptamines are typically soluble in DMSO or Methanol. Prepare the solvent in a pre-measured aliquot to minimize open-vial time.

  • Balance Setup: Place the analytical balance inside the fume hood or vented enclosure.

Phase 2: Weighing (Critical Risk Step)[1]
  • Don PPE: Put on inner gloves, Tyvek sleeves, and outer gloves.

  • Open Vial: Open the source vial only inside the hood.

  • Transfer: Use a disposable spatula. Do not pour.

  • Immediate Solubilization: If possible, add solvent directly to the weighing vessel to trap the powder in liquid form (reducing inhalation risk).

  • Decon: Wipe the exterior of the stock vial with a methanol-dampened wipe before returning it to storage.

Phase 3: Decontamination & Disposal[3]
  • Surface Decontamination: Tryptamines are organic bases. Clean surfaces with a mild acidic detergent (e.g., 1% acetic acid) followed by water, or use a surfactant-based cleaner.

  • Solid Waste: Disposable spatulas, weigh boats, and contaminated gloves must be placed in a Hazardous Solid Waste container labeled "Toxic - Organic Amine."

  • Liquid Waste: Dispose of solutions in the Organic Solvent Waste stream. Do not pour down the drain.

  • Destruction: High-temperature incineration is the required disposal method for this class of compounds.

Emergency Response

ScenarioImmediate Action
Skin Contact Wash immediately with soap and water for 15 minutes.[2] Do not use ethanol (enhances absorption). Seek medical attention.
Eye Contact Flush with eyewash station for 15 minutes. Hold eyelids open. Immediate ophthalmology consult required.[3]
Inhalation Move to fresh air.[1][2][3][4][5][6][7][8][9] If breathing is difficult, administer oxygen.[2] Monitor for signs of serotonin syndrome (tremors, fever).
Spill (Powder) Evacuate area. Do not sweep (creates dust). Cover with wet paper towels (methanol/water), then scoop into hazardous waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2011). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • PubChem. (n.d.). Compound Summary: alpha-Methyltryptamine.[8] National Library of Medicine. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.